m-PEG3-Sulfone-PEG3
Description
The exact mass of the compound m-PEG3-Sulfone-PEG2-OH is 344.15048902 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O8S/c1-17-4-5-19-7-9-21-11-13-22(15,16)12-10-20-8-6-18-3-2-14/h14H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBPUKMOHCOZFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCS(=O)(=O)CCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501206284 | |
| Record name | 3,6,12,15,18-Pentaoxa-9-thianonadecan-1-ol, 9,9-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1919045-00-3 | |
| Record name | 3,6,12,15,18-Pentaoxa-9-thianonadecan-1-ol, 9,9-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1919045-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,12,15,18-Pentaoxa-9-thianonadecan-1-ol, 9,9-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG3-Sulfone-PEG3: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG3-Sulfone-PEG3 is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that has emerged as a critical tool in the field of targeted protein degradation. Specifically, it functions as a heterobifunctional linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and applications of this compound, along with generalized experimental protocols for its use.
Core Properties of this compound
The unique properties of this compound make it an effective linker for PROTAC development. Its polyethylene glycol (PEG) nature imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The central sulfone group and the terminal methoxy (B1213986) and hydroxyl groups provide specific chemical handles for conjugation to targeting ligands.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1919045-00-3 | [1][2][3] |
| Molecular Formula | C13H28O8S | [1][2][3] |
| Molecular Weight | 344.42 g/mol | [1][2] |
| Appearance | Solid Powder | [1] |
| Purity | ≥98% | [1][3] |
| Storage Conditions | -20°C, dry and dark | [1][3] |
Chemical Structure
Chemical Name: 2-[2-(2-{2-[2-(2-methoxyethoxy)ethoxy]ethanesulfonyl}ethoxy)ethoxy]ethan-1-ol[1]
SMILES: COCCOCCOCCS(=O)(=O)CCOCCOCCO[1]
Mechanism of Action in PROTACs
This compound serves as the crucial linker in a PROTAC molecule, connecting a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation initiates the ubiquitination of the target protein, marking it for degradation by the proteasome.
The role of the linker is not merely to connect the two ligands but also to orient them optimally to facilitate the formation of a productive ternary complex. The length and flexibility of the PEG chains in this compound are critical for achieving the appropriate distance and spatial arrangement.
Below is a diagram illustrating the general mechanism of action of a PROTAC.
References
An In-depth Technical Guide to m-PEG3-Sulfone-PEG3: A Key Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted therapeutics, the design and synthesis of molecules capable of eliciting specific biological responses are of paramount importance. Among these, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for the selective degradation of disease-causing proteins. The efficacy of a PROTAC is critically dependent on its three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them. This technical guide provides a comprehensive overview of m-PEG3-Sulfone-PEG3, a hydrophilic and flexible linker increasingly utilized in the development of novel PROTACs.
This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker characterized by two tri-ethylene glycol units bridged by a sulfone group, with a terminal methoxy (B1213986) group and a hydroxyl group. The sulfone moiety offers enhanced stability compared to more traditional linkers, while the PEG chains improve solubility and provide spatial flexibility, crucial for the formation of a productive ternary complex between the target protein and the E3 ligase.
Chemical Structure and Properties
The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its chemical nature.
Chemical Structure
IUPAC Name: 2-[2-(2-{2-[2-(2-methoxyethoxy)ethoxy]ethanesulfonyl}ethoxy)ethoxy]ethan-1-ol[1]
SMILES: COCCOCCOCCS(=O)(=O)CCOCCOCCO[1]
InChI Key: JJBPUKMOHCOZFF-UHFFFAOYSA-N[1]
Physicochemical Properties
A compilation of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its application in drug design and development, influencing factors such as solubility, bioavailability, and synthetic accessibility.
| Property | Value | Reference |
| Molecular Formula | C13H28O8S | [1] |
| Molecular Weight | 344.42 g/mol | [1] |
| CAS Number | 1919045-00-3 | [1] |
| Appearance | Solid Powder | [1] |
| Purity | ≥98% | [1] |
| Storage Conditions | Dry, dark, and at -20°C for up to 1 year | [1] |
Role in PROTAC Design and Mechanism of Action
PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is a critical determinant of PROTAC activity, influencing the stability and geometry of the ternary complex.
The this compound linker offers several advantages in PROTAC design:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chains can improve the solubility of the resulting PROTAC, a common challenge in the development of these large molecules.[2]
-
Optimal Length and Flexibility: The length of the linker is a critical parameter in PROTAC design, influencing the stability of the ternary complex and, consequently, the degradation efficiency. The PEG3 units provide a flexible scaffold that can be readily modified to achieve the optimal length for a given target and E3 ligase pair.
-
Increased Stability: The sulfone group is chemically robust and offers greater stability in biological media compared to more traditional linkers like those based on maleimide (B117702) chemistry, which can be susceptible to retro-Michael reactions and exchange with endogenous thiols.
The general mechanism of action for a PROTAC is depicted in the following signaling pathway diagram.
Caption: PROTAC-mediated ubiquitination and degradation of a target protein.
Experimental Protocols
Representative Synthesis of a Bifunctional Sulfone-PEG Linker
The synthesis of a heterobifunctional linker like this compound typically involves a multi-step process starting from commercially available PEG derivatives. A plausible synthetic route could involve the sequential modification of a PEG diol.
Objective: To synthesize a heterobifunctional PEG linker with a sulfone core and distinct terminal functional groups for subsequent conjugation.
Materials:
-
Triethylene glycol
-
Thionyl chloride
-
Sodium sulfite (B76179)
-
1-(2-Methoxyethyl)-3-(2-hydroxyethyl)imidazolium chloride
-
Oxidizing agent (e.g., hydrogen peroxide)
-
Appropriate solvents (e.g., dichloromethane, water)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Chlorination of Triethylene Glycol: React triethylene glycol with thionyl chloride to produce bis(2-(2-chloroethoxy)ethyl) ether.
-
Sulfination: Treat the chlorinated intermediate with sodium sulfite in an aqueous solution to introduce the sulfonate group, yielding sodium 2-(2-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)ethyl)sulfonate.
-
Introduction of the Second PEG Chain: React the sulfonate intermediate with a suitable methoxy-PEG alcohol derivative under basic conditions to form the thioether precursor.
-
Oxidation to Sulfone: Oxidize the thioether linkage using an appropriate oxidizing agent, such as hydrogen peroxide, to form the final this compound-OH product.
-
Purification: Purify the final product using column chromatography to achieve high purity.
Characterization: The structure and purity of the synthesized linker should be confirmed using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.
General Protocol for PROTAC Synthesis using a Sulfone-PEG Linker
This protocol outlines a general strategy for the two-step synthesis of a PROTAC, starting with the coupling of the this compound linker to an E3 ligase ligand, followed by conjugation to the POI ligand.
Objective: To synthesize a PROTAC by sequentially conjugating an E3 ligase ligand and a POI ligand to the this compound linker.
Materials:
-
This compound-OH
-
E3 ligase ligand with a reactive functional group (e.g., a carboxylic acid or amine)
-
POI ligand with a complementary reactive functional group
-
Coupling reagents (e.g., HATU, EDCI/NHS)
-
Bases (e.g., DIPEA, triethylamine)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Procedure:
-
Activation of the Linker (if necessary): If conjugating to an amine-containing ligand, the terminal hydroxyl group of the linker must first be activated, for example, by converting it to a mesylate or tosylate, or by functionalizing it with a carboxylic acid.
-
First Conjugation (Linker to E3 Ligase Ligand):
-
Dissolve the E3 ligase ligand and the activated linker in an anhydrous solvent like DMF.
-
If performing an amidation, add the appropriate coupling reagents and a non-nucleophilic base.
-
Stir the reaction at room temperature under an inert atmosphere for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the linker-E3 ligase ligand conjugate using preparative HPLC.
-
-
Second Conjugation (Linker-E3 Ligase Conjugate to POI Ligand):
-
Activate the terminal functional group on the linker portion of the purified conjugate if necessary.
-
Dissolve the linker-E3 ligase conjugate and the POI ligand in an anhydrous solvent.
-
Add the appropriate coupling reagents and base.
-
Stir the reaction at room temperature under an inert atmosphere until completion, monitoring by LC-MS.
-
-
Final Purification: Purify the final PROTAC product by preparative HPLC to obtain a high-purity compound for biological evaluation.
The following workflow diagram illustrates the general process for PROTAC synthesis and evaluation.
Caption: A generalized workflow for the synthesis and evaluation of PROTACs.
Conclusion
The this compound linker represents a valuable tool in the design and development of novel PROTACs. Its hydrophilic PEG chains and stable sulfone core contribute to favorable physicochemical properties and enhanced stability, addressing some of the key challenges in the field of targeted protein degradation. While specific synthetic and application protocols may be proprietary or require empirical optimization, the general principles and representative methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to incorporate this promising linker into their therapeutic discovery programs. As the field of PROTACs continues to expand, the rational design and selection of linkers like this compound will undoubtedly play a pivotal role in the creation of the next generation of targeted medicines.
References
In-Depth Technical Guide to m-PEG3-Sulfone-PEG3: A Key Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG3-Sulfone-PEG3, a heterobifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component is a critical determinant of a PROTAC's efficacy, and this guide details the properties, applications, and relevant experimental protocols for this compound.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below, providing essential information for its application in PROTAC synthesis and bioconjugation.
| Property | Value | Reference |
| CAS Number | 1919045-00-3 | [1] |
| Molecular Weight | 344.42 g/mol | [1] |
| Chemical Formula | C13H28O8S | [1] |
| Chemical Name | 2-[2-(2-{2-[2-(2-methoxyethoxy)ethoxy]ethanesulfonyl}ethoxy)ethoxy]ethan-1-ol | [1] |
| Appearance | Solid Powder | [1] |
| Purity | ≥98% | [1] |
Introduction to this compound as a PROTAC Linker
This compound is a polyethylene (B3416737) glycol (PEG)-based linker that plays a crucial role in the design and synthesis of PROTACs.[1][2][3][4] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][4] The linker's role is to bridge these two binding events, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase). This proximity then induces the ubiquitination of the POI, marking it for degradation by the proteasome.
The this compound linker possesses a discrete PEG3 structure on both sides of a central sulfone group. The PEG chains enhance the hydrophilicity and solubility of the resulting PROTAC molecule, which is a common challenge in drug development. The sulfone moiety acts as a Michael acceptor, enabling covalent conjugation with thiol groups, typically from cysteine residues on proteins or ligands.
Mechanism of Action: The Ubiquitin-Proteasome System
PROTACs utilizing the this compound linker operate through the cell's intrinsic ubiquitin-proteasome system (UPS). The following diagram illustrates this signaling pathway.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
This section details key experimental methodologies for the synthesis and evaluation of PROTACs incorporating the this compound linker.
Synthesis of m-PEG3-Vinylsulfone
While a specific protocol for this compound was not found, a general method for the synthesis of mPEG vinyl sulfone, a closely related reactive precursor, is available. This can be adapted for the shorter PEG chain. The synthesis involves the conversion of a chloroethyl sulfone PEG derivative to the vinyl sulfone in the presence of a base.[5][6]
Materials:
-
mPEG-chloroethyl sulfone (CES-PEG)
-
Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA)
-
Dry diethyl ether
Procedure:
-
Dissolve mPEG-chloroethyl sulfone in dichloromethane.
-
Add 2 equivalents of triethylamine to the solution.
-
Stir the reaction mixture at room temperature.
-
Precipitate the product by adding the reaction mixture to dry diethyl ether.
-
Collect the mPEG vinyl sulfone product by filtration and dry under vacuum.
-
Confirm the conversion to vinyl sulfone using 1H NMR spectroscopy.[5][6]
Thiol-Sulfone Bioconjugation
The sulfone group of this compound is a Michael acceptor that reacts with nucleophilic thiol groups from cysteine residues. This reaction is highly selective for thiols over amines at a neutral to slightly basic pH.[7]
Materials:
-
Thiol-containing protein or ligand
-
This compound
-
Conjugation buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0-7.5)
-
Reducing agent (e.g., TCEP), if disulfide bonds need to be reduced
-
Quenching reagent (e.g., glutathione (B108866) or mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the thiol-containing molecule in the conjugation buffer at a concentration of 50-100 µM.
-
If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add a 10-20 molar excess of the this compound solution to the protein solution with gentle stirring.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding an excess of a low molecular weight thiol to consume any unreacted sulfone groups.
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.
Ternary Complex Formation Assay
The formation of a stable ternary complex is a critical step for PROTAC efficacy. Biophysical methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET) are used to characterize these interactions.
General Workflow for Ternary Complex Characterization:
Caption: General workflow for characterizing ternary complex formation.
Protein Degradation Assay (Western Blot)
Western blotting is a widely used method to quantify the degradation of the target protein in cells treated with a PROTAC. This allows for the determination of key efficacy parameters, DC50 and Dmax.
Quantitative Data from Protein Degradation Assays:
| Parameter | Description |
| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 indicates higher potency. |
| Dmax | The maximum percentage of target protein degradation achieved at high PROTAC concentrations. |
Procedure:
-
Seed cells in multi-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to calculate the DC50 and Dmax values.[8]
Conclusion
This compound is a valuable and versatile linker for the development of PROTACs. Its hydrophilic PEG chains improve the physicochemical properties of the resulting PROTAC, while the sulfone group provides a selective handle for conjugation to thiol-containing molecules. A thorough understanding of its chemical properties and the application of robust experimental protocols for synthesis, conjugation, and biological evaluation are essential for the successful development of novel protein degraders. This guide provides a foundational framework for researchers to effectively utilize this compound in their targeted protein degradation research.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound-acid | PROTAC linker | CAS# 1919045-04-7 | InvivoChem [invivochem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Mechanism of Action of Sulfone-Containing PROTAC Linkers
Affiliation: Google Research
Introduction to PROTAC Technology
The field of drug discovery has traditionally focused on occupancy-driven inhibition, where small molecules block the function of pathogenic proteins.[1] This approach, however, is limited to proteins with defined binding pockets, leaving a significant portion of the proteome "undruggable".[2] Proteolysis-targeting chimeras (PROTACs) offer a revolutionary, event-driven therapeutic strategy that shifts the paradigm from inhibition to complete elimination of disease-causing proteins.[1][3]
PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5] By hijacking the cell's native ubiquitin-proteasome system (UPS), PROTACs induce the selective degradation of a target protein.[1] This process involves several steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a key ternary complex.[1][6]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the POI's surface, creating a polyubiquitin (B1169507) chain.[1]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5]
-
Catalytic Cycle: The PROTAC molecule is subsequently released and can engage in another degradation cycle, allowing it to act at substoichiometric concentrations.[4][7]
The linker is not merely a spacer but a critical component that profoundly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][4]
The Role and Chemical Properties of Sulfone-Containing Linkers
While early PROTAC design often focused on the two ligands, it has become evident that the linker's composition plays a pivotal role in dictating the molecule's overall performance.[3] Sulfone-containing linkers have emerged as a valuable class of chemical bridges due to their unique and advantageous properties.[8]
The sulfone group (-SO2-) is a stable, polar, and metabolically robust functional group.[1] When incorporated into a linker backbone, it is not a reactive handle but a key structural element with several functions:
-
Metabolic Stability: The sulfone moiety is resistant to oxidative metabolism, which can enhance the in vivo stability and half-life of the PROTAC compared to more labile groups like ethers.[8][9]
-
Conformational Influence: As a rigid and polar group, the sulfone influences the linker's three-dimensional conformation.[1] This can help pre-organize the PROTAC into a geometry that is favorable for ternary complex formation, reducing the entropic penalty of binding.[4]
-
Polarity and Solubility: The polarity of the sulfone group can improve the overall solubility of the PROTAC molecule.[1] This property is often further enhanced by combining the sulfone with polyethylene (B3416737) glycol (PEG) chains, creating sulfone-PEG linkers that allow for fine-tuning of both length and solubility.[8]
-
Ternary Complex Interactions: The polarity of the sulfone can also influence interactions with the solvent and the surfaces of the target protein and E3 ligase, potentially forming favorable non-covalent interactions that stabilize the ternary complex.[1][9]
The modular nature of many sulfone-containing linkers, such as Propargyl-PEG4-Sulfone-PEG4-Boc, allows for a flexible and efficient approach to PROTAC synthesis using methods like "click chemistry" and standard amide bond formation.[9]
Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is primarily defined by two quantitative parameters: DC50 and Dmax.[10]
-
DC50 (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein at a specific time point. A lower DC50 value indicates higher potency.[10]
-
Dmax (maximum degradation): The maximum percentage of protein degradation that can be achieved with a given PROTAC, representing its efficacy.[10]
These values are typically determined by treating cells with a range of PROTAC concentrations, quantifying the remaining target protein levels (often via Western Blot), and fitting the data to a four-parameter logistic (4PL) dose-response curve.[10][11]
Table 1: Representative Degradation Data for a Hypothetical Sulfone-Containing PROTAC
| Parameter | Cell Line | Target Protein | E3 Ligase Recruited | DC50 | Dmax | Assay Timepoint |
| Degradation Potency & Efficacy | MCF7 | BRD4 | VHL | 15 nM | 95% | 24 hours |
| Cell Viability | MCF7 | BRD4 | VHL | 25 nM | N/A | 72 hours |
Data in this table is hypothetical and for illustrative purposes.
Key Experimental Protocols
A systematic approach is required to characterize the activity and efficacy of a novel PROTAC.[12] The workflow typically involves a series of cellular and biochemical assays to confirm the mechanism of action and determine potency.
Protocol: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[11][12]
Materials:
-
Cell line of interest expressing the target protein.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Complete cell culture medium.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Aspirate the medium and wash cells with ice-cold PBS. Add lysis buffer to each well, incubate on ice for 15-30 minutes, and then scrape the cells.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using the BCA Protein Assay Kit.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.[11]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies (target protein and loading control) overnight at 4°C.[11]
-
Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again with TBST. Apply chemiluminescent substrate and capture the signal using an imaging system.[11]
-
Data Analysis: Quantify band intensities using image analysis software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax.[11]
Protocol: Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[12]
Materials:
-
All materials from Protocol 4.1.
-
Proteasome inhibitor (e.g., MG132).
-
Immunoprecipitation (IP) buffer.
-
Primary antibody against the target protein for IP.
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Primary antibody against ubiquitin for Western Blot.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause degradation (e.g., 5x DC50), vehicle control, and PROTAC co-treated with MG132 for a shorter duration (e.g., 4-6 hours).
-
Cell Lysis: Lyse the cells as described in Protocol 4.1, using an IP-compatible lysis buffer.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex. Add Protein A/G beads to pull down the complex.[12]
-
Washing: Wash the beads several times with IP buffer to remove non-specific binders.
-
Elution and Western Blot: Elute the protein from the beads and run a Western blot as described in Protocol 4.1.
-
Detection: Probe the membrane with a primary antibody against ubiquitin to detect polyubiquitin chains on the immunoprecipitated target protein.[12]
-
Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[12]
Conclusion
Sulfone-containing linkers represent a significant advancement in the rational design of PROTACs. Their inherent metabolic stability, polarity, and ability to enforce specific conformations contribute positively to the overall properties of the degrader molecule.[1][9] By influencing the formation and stability of the critical ternary complex, these linkers can directly enhance the potency and efficacy of protein degradation.[8] The continued exploration of novel linker chemistries, including the strategic incorporation of sulfone and other functional groups, will be paramount in developing the next generation of highly selective and potent PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted protein degradation by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Strategic Imperative of PEG Linkers in PROTAC Engineering: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a paradigm shift in therapeutic intervention, moving beyond mere inhibition to orchestrating the targeted destruction of disease-implicated proteins. These heterobifunctional molecules act as molecular bridges, recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby triggering the cell's own protein disposal machinery—the ubiquitin-proteasome system—to eliminate the POI.[1] At the heart of every PROTAC lies the linker, a component once viewed as a simple spacer but now recognized as a critical determinant of a PROTAC's therapeutic efficacy. Among the various linker archetypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of modern PROTAC design, offering a unique combination of properties that address key challenges in the development of these novel therapeutics.[1][2]
This technical guide provides an in-depth exploration of the multifaceted role of PEG linkers in PROTAC design and function. It will delve into their impact on physicochemical properties, ternary complex formation, and overall degradation efficiency, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles: The Physicochemical and Functional Advantages of PEG Linkers
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which bestow a unique and highly desirable set of characteristics upon PROTAC molecules.[3] Their inherent hydrophilicity and flexibility are instrumental in overcoming significant hurdles in the development of these large and often lipophilic molecules.[4][]
Key Advantages of PEG Linkers in PROTAC Design:
-
Enhanced Solubility: A primary challenge in PROTAC development is their frequently poor aqueous solubility.[6] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving the solubility of the PROTAC molecule, which is critical for administration and bioavailability.[4][7]
-
Tunable Length and Flexibility: The length of the PEG linker is a critical, and easily modifiable, parameter that dictates the distance and orientation between the POI and the E3 ligase within the ternary complex.[1][8] This tunability allows for empirical optimization to achieve a productive ternary complex, which is essential for efficient ubiquitination.[9] Longer PEG linkers offer greater conformational flexibility, which can be advantageous for enabling the POI and E3 ligase to adopt a productive orientation.[10][11]
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, PEG linkers can enhance cell permeability.[1] Their flexibility allows the PROTAC molecule to adopt a folded conformation, which can shield its polar surface area and facilitate passage across the cell membrane.[6][12]
-
Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity and immunogenicity, making it a suitable component for therapeutic agents.[1]
The Critical Impact of Linker Length on PROTAC Efficacy
Systematic studies have unequivocally demonstrated that varying the PEG linker length can profoundly affect a PROTAC's degradation potency (DC50) and its maximal degradation level (Dmax).[8] The optimal length is highly dependent on the specific target protein and E3 ligase pair.[9] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[8][9] Conversely, a linker that is too long may form a non-productive complex where the E3 ligase cannot efficiently ubiquitinate the target protein.[8][9]
Quantitative Data Summary: Linker Length vs. Efficacy
The following tables summarize quantitative data from various studies, illustrating the effects of PEG linker length on PROTAC performance and physicochemical properties.
Table 1: Impact of PEG Linker Length on BTK PROTAC Degradation Efficacy [9]
| PROTAC Construct | PEG Linker Length (n) | DC50 (nM) | Dmax (%) |
| BTK-PROTAC-1 | 2 | 50 | 85 |
| BTK-PROTAC-2 | 4 | 15 | >95 |
| BTK-PROTAC-3 | 6 | 25 | >95 |
| BTK-PROTAC-4 | 8 | 75 | 80 |
Data is illustrative and compiled from various sources in the literature.
Table 2: Physicochemical Properties of PROTACs with Varying PEG Linker Lengths [1][4]
| PROTAC | PEG Units (n) | Molecular Weight | cLogP | TPSA (Ų) | HBD | HBA |
| BRD4 Degrader 1 | 2 | 785.9 | 3.5 | 180.4 | 4 | 12 |
| BRD4 Degrader 2 | 4 | 873.0 | 3.1 | 205.9 | 4 | 14 |
| BRD4 Degrader 3 | 6 | 961.1 | 2.7 | 231.4 | 4 | 16 |
cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors. Data is illustrative and compiled from various sources in the literature.
Table 3: Impact of PEG Linker Length on Pharmacokinetic Properties of ERα PROTACs [13]
| PROTAC | PEG Units (n) | Half-Life (t1/2, h) | Clearance (CL, mL/min/kg) | Volume of Distribution (Vd, L/kg) |
| ERα Degrader 1 | 3 | 2.1 | 35.4 | 5.8 |
| ERα Degrader 2 | 5 | 4.5 | 18.2 | 7.3 |
| ERα Degrader 3 | 7 | 6.8 | 12.1 | 8.9 |
Data is illustrative and compiled from various sources in the literature.
Visualizing the Role of PEG Linkers in PROTAC Function
To better understand the complex interplay of components in PROTAC-mediated protein degradation, the following diagrams illustrate key pathways and workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC evaluation.
Caption: Logical relationships of linker properties.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTACs with PEG linkers. Below are detailed methodologies for key experiments.
Protocol 1: PROTAC Synthesis via Amide Coupling[15]
This protocol outlines a general two-step synthesis of a PROTAC using a PEG linker with amide bond formation.
Step 1: Synthesis of POI-Linker Intermediate
-
To a solution of an amine-functionalized POI ligand (1.0 equivalent) and a carboxy-PEG-alcohol linker (1.1 equivalents) in anhydrous dimethylformamide (DMF), add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-Linker-OH intermediate.
Step 2: Synthesis of the Final PROTAC
-
Dissolve the POI-Linker-OH intermediate (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) (1.5 equivalents) and a base such as triethylamine (B128534) (2.0 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the tosylation reaction by LC-MS.
-
Once the tosylation is complete, add the E3 ligase ligand containing a nucleophilic group (e.g., a phenol (B47542) or amine) (1.2 equivalents) and a suitable base (e.g., potassium carbonate if the nucleophile is a phenol).
-
Stir the reaction at room temperature or with gentle heating until the nucleophilic substitution is complete, as monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by preparative high-performance liquid chromatography (HPLC).
Protocol 2: Western Blotting for Protein Degradation Assessment[9][10]
This assay is used to quantify the reduction in the level of the target protein following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Normalize the protein samples to equal concentrations and denature by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate it with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 3: Ternary Complex Formation Assay (Time-Resolved FRET)[13][16]
This biophysical assay measures the proximity of the POI and E3 ligase induced by the PROTAC.
-
Reagents and Plate Setup: In a suitable microplate, add the purified POI, E3 ligase, and labeled antibodies (e.g., a terbium-conjugated antibody for the POI and a fluorescently-labeled antibody for the E3 ligase).
-
PROTAC Addition: Add different concentrations of the PROTAC to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation.
-
Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.
-
Data Analysis: An increased FRET signal indicates the proximity of the POI and E3 ligase, confirming ternary complex formation. Plot the FRET signal against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs.
Conclusion and Future Perspectives
PEG-based linkers are indispensable tools in the design of effective PROTACs, providing a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[3][4] The "trial and error" approach to linker design is gradually being supplanted by more rational, structure-guided strategies.[4] Advances in computational modeling and structural biology will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties. The continued exploration of novel linker chemistries, including variations in PEG length and the incorporation of rigid or cleavable elements, will undoubtedly expand the therapeutic potential of this transformative technology.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Strategic Application of m-PEG3-Sulfone-PEG3 in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. At the heart of the most prominent TPD technology, Proteolysis Targeting Chimeras (PROTACs), lies the linker, a critical component that dictates the efficacy, selectivity, and physicochemical properties of the entire molecule. This technical guide delves into the core applications and strategic advantages of the m-PEG3-Sulfone-PEG3 linker in the design of novel protein degraders. We will explore the synergistic benefits of its polyethylene (B3416737) glycol (PEG) and sulfone components, provide detailed experimental protocols for evaluation, present illustrative data, and visualize key concepts and workflows.
Introduction: The Central Role of the Linker in PROTAC Design
PROTACs are heterobifunctional molecules comprising three key elements: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The PROTAC's function is to act as a molecular bridge, inducing the formation of a ternary complex between the POI and the E3 ligase.[3][4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for destruction by the 26S proteasome.[5][6] The PROTAC is then released to catalyze further degradation cycles.[7]
The linker is not a passive spacer; it is a crucial determinant of a PROTAC's success.[8][] Its length, composition, rigidity, and attachment points profoundly influence the geometry and stability of the ternary complex, which is essential for efficient ubiquitination and degradation.[10] Furthermore, the linker significantly impacts critical drug-like properties, including solubility, cell permeability, and metabolic stability.[11][12][13]
The this compound Linker: A Synthesis of Favorable Properties
The this compound linker is a modern chemical tool designed to optimize PROTAC performance by combining the distinct advantages of its constituent parts.[14][15][16]
-
Polyethylene Glycol (PEG) Chains: The two PEG3 moieties consist of three ethylene (B1197577) glycol units each. PEG chains are renowned for imparting hydrophilicity, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecules.[2][11] This enhanced solubility aids in preventing aggregation and improves compatibility with physiological environments.[11] The flexibility of PEG chains also allows for the necessary conformational adjustments to achieve a productive ternary complex.[8]
-
Sulfone (-SO2-) Group: The central sulfone group is a stable, polar, and metabolically robust moiety.[17] Unlike more labile functional groups, the sulfone provides a chemically robust connection point, enhancing the in vivo stability of the PROTAC.[17][18] Its polarity and ability to act as a hydrogen bond acceptor can influence the linker's conformation and interactions with the target protein and E3 ligase surfaces, potentially contributing to favorable ternary complex geometry.[17][19] The combination of PEG and sulfone offers a versatile platform for fine-tuning the physicochemical and pharmacokinetic properties of the resulting degraders.[19]
Quantitative Evaluation of PROTACs Utilizing the this compound Linker
The efficacy of a novel PROTAC is assessed by two primary parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable).[3][7] The following tables present illustrative data for hypothetical PROTACs built with the this compound linker, targeting proteins in cancer-related pathways.
Note: The following data is representative and for illustrative purposes only.
Table 1: In Vitro Degradation Potency and Efficacy
| Compound ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-A | BRD4 | HeLa | 15 | >95 |
| PROTAC-B | BTK | Ramos | 25 | >90 |
| PROTAC-C | KRAS G12C | MIA PaCa-2 | 120 | 85 |
Table 2: Target Engagement and Selectivity
| Compound ID | Target Protein | Binding Affinity (Kd, nM) | Cellular Target Engagement (EC50, nM) | Selectivity Profile |
| PROTAC-A | BRD4 | 8 | 20 | High selectivity over BRD2/3 |
| PROTAC-B | BTK | 12 | 35 | Selective vs. other kinases |
| PROTAC-C | KRAS G12C | 50 | 150 | Covalent, mutant-specific |
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for conceptualizing the complex biological processes and experimental sequences involved in PROTAC development.
Caption: PROTAC mechanism of action leading to protein degradation.
Caption: PROTAC intervention in the BRD4 signaling pathway.
Caption: Experimental workflow for PROTAC evaluation.
Key Experimental Protocols
Accurate and reproducible experimental methods are fundamental to evaluating PROTAC performance.
Protocol for DC50 and Dmax Determination via Western Blot
This protocol outlines the core steps for quantifying target protein degradation in response to PROTAC treatment.[1][5]
1. Cell Seeding and Treatment:
-
Plate cells (e.g., HeLa, Ramos) in 6-well plates at a density that ensures they reach 70-80% confluency on the day of treatment. Allow cells to adhere overnight.[1]
-
Prepare serial dilutions of the PROTAC compound in fresh cell culture medium. A typical concentration range might be 1 nM to 10,000 nM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).[3]
-
Aspirate the old medium from the cells and add the PROTAC-containing medium. Incubate for a predetermined time (e.g., 18-24 hours) at 37°C.[3]
2. Cell Lysis and Protein Quantification:
-
After incubation, place plates on ice and wash the cells twice with ice-cold PBS.[5]
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[3]
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[3]
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer and add 4x Laemmli sample buffer.[5]
-
Boil the samples at 95°C for 5-10 minutes to denature the proteins.[5]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[1]
-
Perform electrophoresis to separate proteins by size, then transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.[7]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again three times with TBST.[5]
-
Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH, β-actin).[6]
4. Data Acquisition and Analysis:
-
Apply an ECL chemiluminescent substrate to the membrane and capture the signal using a digital imaging system.[5]
-
Quantify the band intensity for the target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band for each sample.
-
Calculate the percentage of remaining protein at each PROTAC concentration relative to the vehicle control. The percentage of degradation is 100% minus the percentage remaining.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic (4PL) dose-response curve to determine the DC50 and Dmax values.[3]
Conclusion and Future Outlook
The this compound linker represents a sophisticated and strategic choice for the design of next-generation protein degraders. By combining the solubility-enhancing and flexible nature of PEG with the stability of a sulfone moiety, it provides a robust scaffold for optimizing PROTAC efficacy and drug-like properties. The experimental workflows and evaluation techniques detailed in this guide provide a solid foundation for researchers to characterize novel PROTACs incorporating this and similar advanced linkers. As the field of targeted protein degradation continues to evolve, the rational design of linkers will remain a cornerstone of innovation, driving the development of potent and selective therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design | CHIMIA [chimia.ch]
- 14. biorbyt.com [biorbyt.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. xcessbio.com [xcessbio.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Ubiquitin-Proteasome System in PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Ubiquitin-Proteasome System (UPS) and its critical role in the mechanism of action for Proteolysis Targeting Chimeras (PROTACs). We will delve into the molecular machinery of the UPS, how PROTACs hijack this system to induce targeted protein degradation, key quantitative parameters for assessing PROTAC efficacy, and detailed protocols for essential experimental validation.
The Ubiquitin-Proteasome System (UPS): The Cell's Disposal Machinery
The Ubiquitin-Proteasome System (UPS) is the primary pathway for regulated protein degradation in eukaryotic cells, essential for maintaining protein homeostasis, controlling cellular processes like the cell cycle, and eliminating misfolded or damaged proteins.[1] The process involves two main steps: the tagging of a substrate protein with a polyubiquitin (B1169507) chain and the subsequent degradation of the tagged protein by the 26S proteasome.[2]
This tagging process is carried out by a three-enzyme cascade:
-
E1 Ubiquitin-Activating Enzyme : In an ATP-dependent reaction, E1 activates a ubiquitin molecule, forming a high-energy thioester bond.[2][3]
-
E2 Ubiquitin-Conjugating Enzyme : The activated ubiquitin is then transferred from E1 to a member of the E2 enzyme family.[2]
-
E3 Ubiquitin Ligase : E3 ligases are the substrate recognition components of the system.[3] They bind to a specific target protein and catalyze the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.[3] This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.[3]
The polyubiquitinated protein is then recognized by the 26S proteasome, a large multi-subunit protease complex, which unfolds, deubiquitinates, and degrades the protein into small peptides, recycling the ubiquitin molecules.[4][2]
PROTACs: Hijacking the UPS for Targeted Therapy
PROTACs are heterobifunctional molecules designed to co-opt the UPS for the selective degradation of a target protein of interest (POI).[1] They consist of three components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker connecting the two.[5][6]
Instead of inhibiting a protein's function, a PROTAC acts as a molecular bridge, bringing the POI and an E3 ligase into close proximity.[5][7] This induced proximity is the key to their mechanism of action. The central event is the formation of a ternary complex (POI-PROTAC-E3 ligase), which positions the E3 ligase to efficiently catalyze the polyubiquitination of the POI.[8][9][10] Once ubiquitinated, the POI is targeted for degradation by the proteasome. A key advantage is the catalytic nature of PROTACs; after the POI is degraded, the PROTAC is released and can mediate another cycle of degradation, allowing for potent effects at low doses.[6][11]
Quantitative Analysis of PROTAC Efficacy
The performance of a PROTAC is evaluated using several key quantitative parameters that describe its ability to induce protein degradation.
| Parameter | Description | Typical Range | Significance |
| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein.[12][13][14] | Low nM to µM | A lower DC50 value indicates higher potency.[7][15] |
| Dmax | The maximum percentage of target protein degradation achievable with a given PROTAC.[12][13] | 50% - 99%+ | A higher Dmax value signifies greater efficacy.[7][15] |
| Kd, Target | Dissociation constant for the binary complex between the PROTAC and the target protein. | nM to µM | Measures binding affinity to the POI. Not always predictive of degradation efficacy.[16] |
| Kd, E3 | Dissociation constant for the binary complex between the PROTAC and the E3 ligase. | nM to µM | Measures binding affinity to the E3 ligase. |
| Alpha (α) | Cooperativity factor for ternary complex formation. α > 1 indicates positive cooperativity; α < 1 indicates negative cooperativity.[17] | 1 - 100+ | High cooperativity often correlates with more efficient and selective degradation.[18] |
Note: The "Hook Effect" is a phenomenon observed where, at very high concentrations, PROTACs can form non-productive binary complexes (PROTAC-POI and PROTAC-E3) instead of the required ternary complex, leading to reduced degradation efficiency.[12][17] This results in a bell-shaped dose-response curve.
Table 1: Representative Data for a BRD4-Degrading PROTAC (Hypothetical)
| Assay | Parameter | Value |
| Western Blot | DC50 | 15 nM |
| Dmax | >95% | |
| HiBiT Assay | DC50 | 12 nM |
| Degradation Rate (t1/2) | ~45 min | |
| Isothermal Titration Calorimetry (ITC) | Kd (PROTAC to BRD4) | 80 nM |
| Kd (PROTAC to VHL) | 150 nM | |
| Alpha (Cooperativity) | 12 |
Key Experimental Protocols
A multi-faceted approach is essential to validate PROTAC-mediated protein degradation.[19] Below are detailed methodologies for key assays.
Western Blot for Protein Degradation (DC50/Dmax Determination)
This is the foundational technique to directly measure the reduction in target protein levels.[7][12]
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 11. portlandpress.com [portlandpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. Kinetic Modeling of PROTAC-Induced Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Core Principles of PROTAC-Mediated Protein Degradation
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic science, moving beyond the traditional occupancy-based inhibition model to an event-driven strategy of targeted protein elimination.[1][2] Unlike conventional small-molecule inhibitors that must continuously bind to a protein's active site to block its function, PROTACs act catalytically to hijack the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively destroy target proteins.[3][4][5] This approach allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering a more profound and sustained pharmacological effect.[6][7] This technology holds immense potential for targeting proteins previously considered "undruggable," overcoming drug resistance, and expanding the landscape of modern therapeutics.[1][2][]
This technical guide provides a comprehensive overview of the fundamental principles of PROTAC technology, detailing the mechanism of action, design considerations, key quantitative metrics, and essential experimental protocols for their characterization.
Core Principle: Hijacking the Ubiquitin-Proteasome System (UPS)
The UPS is the primary cellular pathway for regulated protein degradation in eukaryotes, essential for maintaining protein homeostasis.[2][5] It involves a sequential enzymatic cascade that tags substrate proteins with a polyubiquitin (B1169507) chain, marking them for destruction by the 26S proteasome.[2][9]
The key players in this cascade are:
-
Ubiquitin (Ub): A small, highly conserved 76-amino acid protein that acts as the molecular tag for degradation.[2]
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent process, forming a thioester bond.[2][6]
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[2][6]
-
E3 Ubiquitin Ligase: The substrate recognition component of the UPS.[2] With over 600 E3 ligases in the human genome, they provide specificity by binding to specific target proteins and facilitating the transfer of ubiquitin from the E2 enzyme to the substrate.[1][6]
-
26S Proteasome: A large protein complex that recognizes and degrades polyubiquitinated proteins into small peptides.[5][10]
PROTAC technology leverages this endogenous system by artificially bringing a target protein into proximity with an E3 ligase.[3][10]
The PROTAC Mechanism of Action: A Catalytic Cycle
PROTACs are heterobifunctional molecules composed of three distinct components: a ligand that binds the Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[1][5][11] This structure enables a catalytic cycle of targeted degradation.[12]
The process unfolds in several key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a crucial POI-PROTAC-E3 ligase ternary complex.[1][5][13] The stability and geometry of this complex are critical for the efficiency of the subsequent steps.[1]
-
Ubiquitination: Within the proximity induced by the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from an E2 enzyme to surface lysine (B10760008) residues on the POI, creating a polyubiquitin chain.[1][10][14]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome and subsequently degraded into smaller peptides.[5][9][10]
-
PROTAC Recycling: Following the degradation of the target, the PROTAC molecule is released and can participate in another degradation cycle, enabling its sub-stoichiometric and catalytic activity.[5][6][12]
Quantitative Assessment of PROTAC Efficacy
The performance of a PROTAC is evaluated using specific quantitative metrics derived from dose-response experiments. The two most critical parameters are DC50 and Dmax.[10][15]
-
DC50 (half-maximal degradation concentration): The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[16][17]
-
Dmax (maximum degradation): The maximum percentage of protein degradation that can be achieved with a given PROTAC. A higher Dmax value signifies greater efficacy.[16][17]
These values are typically determined by treating cells with a range of PROTAC concentrations and quantifying the remaining target protein levels via Western Blot or other sensitive protein quantification methods.[16]
Table 1: Representative Efficacy Data for BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | CRBN | HEK293T | ~4 | >95 | [15] |
| MZ1 | VHL | HeLa | ~13 | >90 | [18] |
| ARV-771 | VHL | LNCaP | <5 | >95 | [19] |
| QCA570 | CRBN | RS4;11 | 0.16 | >95 | [20] |
Note: Data is compiled from various sources and experimental conditions may differ.
Key Experimental Protocols
A systematic workflow involving a series of biochemical and cell-based assays is necessary to fully characterize a novel PROTAC.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[21]
Materials:
-
Cell line of interest and standard cell culture reagents.
-
PROTAC compound (stock solution in DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagent and imaging system.
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.[7]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compound in culture medium. A typical concentration range is 1 nM to 10 µM. Treat cells for a predetermined time (e.g., 16-24 hours).[21]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[21]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[16]
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.[2]
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.[16]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.[16]
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that PROTAC-induced degradation is mediated by the ubiquitination of the target protein.
Materials:
-
All materials from Protocol 1.
-
Proteasome inhibitor (e.g., MG132).
-
Denaturing lysis buffer (e.g., buffer containing 1% SDS).
-
Primary antibody specific for ubiquitin or a specific ubiquitin linkage (e.g., K48).
-
Immunoprecipitation (IP) reagents (e.g., Protein A/G beads, IP-compatible lysis buffer).
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to lysis to allow for the accumulation of polyubiquitinated proteins.[10]
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt non-covalent protein-protein interactions, ensuring that only covalently attached ubiquitin is detected.[10]
-
Immunoprecipitation (Optional but Recommended): To increase sensitivity, perform immunoprecipitation for the protein of interest from the cell lysates.
-
Western Blot: Analyze the total cell lysates or the immunoprecipitated samples by Western Blot.
-
Detection: Probe one membrane with an antibody against the target protein to confirm its presence. Probe a separate, identical membrane with an antibody against ubiquitin. An increase in high-molecular-weight smears or distinct bands in the ubiquitin blot for the PROTAC-treated sample indicates ubiquitination of the target protein.
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay allows for the real-time monitoring of the formation of the POI-PROTAC-E3 ligase complex.[19]
Materials:
-
HEK293 cells (or other suitable cell line).
-
Expression vector for the POI fused to NanoLuc® luciferase (energy donor).
-
Expression vector for the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (energy acceptor).[19]
-
HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor).
-
Proteasome inhibitor (e.g., MG132) to prevent degradation of the complex components.
-
PROTAC compound.
Procedure:
-
Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids.
-
Cell Seeding: Plate the transfected cells into a white, 96-well assay plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Treatment: Pre-treat cells with MG132 to inhibit degradation. Subsequently, add the PROTAC compound at various concentrations.[19]
-
Detection: Add the NanoLuc® substrate and immediately measure both donor (460 nm) and acceptor (618 nm) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. An increase in the NanoBRET™ ratio upon PROTAC addition indicates the formation of the ternary complex.[19] This can be performed kinetically or at a fixed endpoint.[22]
Thermodynamics and Kinetics of Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[13][23] The thermodynamics of this process are governed by the binding affinities of the PROTAC for both the POI and the E3 ligase, as well as the protein-protein interactions between the POI and E3 ligase within the complex.
A key concept is cooperativity (α) , which describes how the binding of the first protein to the PROTAC influences the binding of the second protein.[24]
-
α > 1: Positive cooperativity. The formation of the binary complex (e.g., PROTAC-E3) enhances the binding of the POI. This is often observed in effective PROTACs and is driven by favorable protein-protein interactions.[2]
-
α < 1: Negative cooperativity. The binding of the first protein hinders the binding of the second.
-
α = 1: No cooperativity. The two binding events are independent.
Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable for quantifying these binding affinities and determining the cooperativity factor.[13][25]
Conclusion
PROTAC technology offers a powerful and innovative approach to drug discovery by enabling the targeted destruction of disease-causing proteins.[4][26] Its catalytic mechanism and ability to engage previously intractable targets distinguish it from traditional therapeutic modalities.[3][] A thorough understanding of the underlying principles—from the intricacies of the UPS to the thermodynamics of ternary complex formation—is paramount for the rational design and optimization of these novel therapeutics. The experimental protocols and quantitative metrics outlined in this guide provide a robust framework for the comprehensive characterization of PROTACs, empowering researchers to advance the development of this promising new class of medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 6. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ternary Complex Formation [promega.com]
- 20. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 21. benchchem.com [benchchem.com]
- 22. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 23. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to m-PEG3-Sulfone-PEG3 Derivatives for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG3-Sulfone-PEG3 derivatives, a class of chemical linkers increasingly utilized in the field of bioconjugation. With their discrete polyethylene (B3416737) glycol (PEG) chains and sulfone moieties, these linkers offer significant advantages in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details their core properties, mechanism of action, and applications, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.
Introduction to this compound Derivatives
This compound is a heterobifunctional linker that features a central sulfone group flanked by two polyethylene glycol (PEG) chains, each consisting of three ethylene (B1197577) glycol units. One end is typically capped with a methoxy (B1213986) (m-) group, rendering it inert, while the other end can be functionalized with various reactive groups for conjugation to biomolecules or payloads. The PEG chains enhance the solubility and pharmacokinetic properties of the resulting bioconjugate, while the sulfone group provides a stable linkage, particularly to thiol groups found in cysteine residues of proteins.[1][2]
Common derivatives include:
-
This compound-OH: A terminal hydroxyl group that can be further functionalized.
-
This compound-acid: A terminal carboxylic acid for amide bond formation.[3]
-
This compound-azide: A terminal azide (B81097) for use in click chemistry reactions.[4]
These linkers are part of a broader class of sulfone-containing linkers that have gained prominence for their ability to form highly stable covalent bonds, addressing the stability issues observed with more traditional linkers like maleimides.[5][6]
Mechanism of Action in Bioconjugation
The primary utility of sulfone-based linkers in bioconjugation is their reactivity towards thiol (sulfhydryl) groups of cysteine residues in proteins.[7] This reactivity can be harnessed in two main ways:
-
Mono-sulfone conjugation: Vinyl sulfone derivatives react with a single cysteine thiol via a Michael addition to form a stable thioether bond. This approach is noted for its enhanced stability compared to maleimide-based linkages, which are susceptible to retro-Michael reactions and exchange with other thiols in biological environments.[5][8]
-
Bis-sulfone disulfide re-bridging: Bis-sulfone linkers are designed to react with two proximal cysteine thiols, such as those generated from the reduction of a native disulfide bond in an antibody. This "re-bridging" forms a stable three-carbon bridge, which not only provides a stable linkage but also helps to maintain the native structure of the protein.[9][10] This method is particularly valuable for creating homogeneous ADCs with a precise drug-to-antibody ratio (DAR).[10]
The stability of the bond formed by sulfone linkers is a key advantage. Unlike maleimide-thioether adducts, the thioether bond formed with sulfone linkers is significantly more resistant to exchange with serum proteins like albumin, leading to a longer in vivo half-life of the intact conjugate.[6][]
Data Presentation: Quantitative Comparison of Linker Stability
The enhanced stability of sulfone-based linkers compared to their maleimide (B117702) counterparts has been demonstrated in several studies. The following tables summarize key quantitative data from these comparative analyses.
| Linker Type | Conjugation Site on Antibody | Incubation Time in Human Plasma (hours) | % Intact Conjugate | Reference(s) |
| Phenyloxadiazole Sulfone | LC-V205C | 72 | ~80% | [6][] |
| Maleimide (Thioether) | LC-V205C | 72 | ~80% | [6][] |
| Phenyloxadiazole Sulfone | Fc-S396C | 72 | ~66% | [5] |
| Maleimide (Thioether) | Fc-S396C | 72 | ~20% | [5][6][] |
Table 1: Comparative stability of phenyloxadiazole sulfone and maleimide conjugates in human plasma at 37°C. The data highlights the superior stability of the sulfone linker, especially at the more labile Fc-S396C conjugation site.
| Linker Chemistry | Incubation Conditions | Result | Reference(s) |
| Bis-sulfone | Artificial serum, 37°C, 120 hours | No decrease in average DAR | [9] |
| Maleimide | Human plasma, 7 days | ~50% deconjugation | [12] |
| "Bridging" Disulfide | Human plasma, 7 days | >95% intact conjugate | [12] |
Table 2: Comparison of the stability of bis-sulfone and maleimide linkers in serum. The bis-sulfone linker demonstrates significantly higher stability over time.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound derivatives in bioconjugation. The following are generalized protocols for key applications.
Protocol for Antibody-Drug Conjugate (ADC) Synthesis via Disulfide Re-bridging with a Bis-Sulfone Linker
This protocol outlines the site-specific conjugation of a drug to an antibody by re-bridging a native disulfide bond.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Bis-sulfone-PEG-drug construct
-
Reaction buffer (e.g., PBS with EDTA)
-
Quenching solution (e.g., N-acetylcysteine)
-
Desalting column (e.g., Sephadex G-25)
-
Analytical instruments (HIC-HPLC, RP-HPLC, SEC, LC-MS)
Procedure:
-
Antibody Reduction:
-
To a solution of the mAb, add a 10-fold molar excess of TCEP to reduce the interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column equilibrated with the reaction buffer.
-
-
Conjugation Reaction:
-
Quenching:
-
Add a quenching reagent (e.g., N-acetylcysteine) to consume any unreacted bis-sulfone linker.
-
-
Purification of the ADC:
-
Purify the ADC to remove unreacted linkers, drugs, and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
-
Characterization:
Protocol for PROTAC Synthesis using a this compound Linker
This protocol describes a representative synthesis of a PROTAC, assuming the use of a pre-functionalized this compound linker.
Materials:
-
E3 ligase ligand with a reactive handle (e.g., amine)
-
This compound-acid
-
Protein of Interest (POI) ligand with a reactive handle (e.g., amine)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Anhydrous DMF
-
RP-HPLC system
-
LC-MS and NMR for characterization
Procedure:
-
First Coupling Reaction:
-
Dissolve the E3 ligase ligand and this compound-acid in anhydrous DMF.
-
Add coupling reagents (e.g., HATU and DIPEA) and stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Purify the resulting E3 ligase-linker conjugate by RP-HPLC.
-
-
Second Coupling Reaction:
-
Activate the terminal group of the purified E3 ligase-linker conjugate (if necessary).
-
Dissolve the activated E.g., ligase-linker conjugate and the POI ligand in anhydrous DMF.
-
Add coupling reagents and stir at room temperature until the reaction is complete (monitor by LC-MS).
-
-
Final Purification and Characterization:
-
Purify the final PROTAC molecule by RP-HPLC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
-
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the use of this compound derivatives.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for ADC synthesis via disulfide re-bridging.
Conclusion
This compound derivatives and related sulfone-based linkers represent a significant advancement in bioconjugation chemistry. Their ability to form stable, robust linkages to proteins, particularly through disulfide re-bridging, addresses the key challenge of in vivo stability that has faced earlier generations of linkers. The inclusion of PEG chains further enhances their utility by improving the physicochemical properties of the resulting bioconjugates. For researchers and drug developers in the fields of ADCs, PROTACs, and other targeted therapies, a thorough understanding and application of these linkers are critical for the design of more effective and safer therapeutics. The data and protocols provided in this guide offer a solid foundation for the successful implementation of this powerful bioconjugation technology.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 9. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 12. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Physical and Chemical Properties of PEG-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
Polyethylene glycol (PEG)-based linkers have become indispensable tools in the fields of drug delivery, bioconjugation, and pharmaceutical sciences. Their unique physicochemical properties, including high water solubility, biocompatibility, and conformational flexibility, are leveraged to enhance the therapeutic profiles of various modalities, from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs). This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of PEG linkers, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Core Physicochemical Properties of PEG Linkers
The utility of PEG linkers stems from a unique combination of their physical and chemical characteristics. These properties can be finely tuned by varying the length and architecture (linear or branched) of the PEG chain.
Physical Properties
PEG linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O−).[1] This structure imparts several key physical properties:
-
Hydrophilicity and Solubility : The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, making PEG linkers highly soluble in aqueous environments.[2][3][4] This property is crucial for increasing the solubility of hydrophobic drugs and preventing their aggregation.[1] PEGs are also soluble in many organic solvents, which is advantageous during the synthesis and purification of PEGylated compounds.[2][4]
-
Molecular Weight and Polydispersity : PEG linkers are available in a range of molecular weights. They can be either monodisperse , with a precisely defined number of ethylene glycol units and a specific molecular weight, or polydisperse , consisting of a mixture of polymers with a range of molecular weights.[1][5] Monodisperse PEGs are critical for applications requiring high purity and batch-to-batch consistency.[1] The polydispersity index (PDI) is used to describe the distribution of molecular weights in a polydisperse PEG, with a value closer to 1.0 indicating a narrower distribution.[1][5]
-
Hydrodynamic Radius and Flexibility : In solution, PEG chains are highly flexible and adopt a random coil conformation. This flexibility allows them to create a "hydrophilic shield" around a conjugated molecule, which can mask it from the immune system and reduce its immunogenicity.[6] The hydrodynamic radius of a PEG linker, which is its effective size in solution, increases with its molecular weight.[6][7] This increased size can reduce renal clearance, thereby extending the circulation half-life of the conjugated therapeutic.[7]
Chemical Properties
The chemical properties of PEG linkers are largely defined by their terminal functional groups, which allow for their conjugation to other molecules.
-
Reactivity and Functionalization : PEG linkers can be synthesized with a wide variety of reactive functional groups at their termini. This allows for a range of bioconjugation strategies. Common functional groups include N-hydroxysuccinimide (NHS) esters for reaction with primary amines, maleimides for reaction with thiols, and alkynes or azides for "click chemistry".[8] Heterobifunctional PEG linkers , which have two different reactive groups at their ends, are particularly useful for the precise and controlled conjugation of two different molecules.[9][10]
-
Stability : The ether bonds that form the backbone of PEG linkers are generally stable under physiological conditions.[11] However, the stability of the linkage between the PEG and the conjugated molecule depends on the chosen conjugation chemistry. Linkers can be designed to be either non-cleavable , forming a stable bond, or cleavable , containing a labile bond (e.g., a disulfide or ester) that can be broken under specific physiological conditions, such as a change in pH or the presence of certain enzymes.[12]
-
Biocompatibility and Immunogenicity : PEG is generally considered to be biocompatible and to have low immunogenicity.[5] The "stealth" effect provided by the hydrophilic shield can reduce recognition by the immune system.[6] However, there is growing evidence that PEG itself can elicit an immune response, leading to the formation of anti-PEG antibodies, which can affect the efficacy and safety of PEGylated therapeutics.
Quantitative Data on PEG Linker Properties
The following tables summarize key quantitative data for a range of PEG linkers, providing a basis for comparison and selection for specific applications.
Table 1: General Physicochemical Properties of Representative Monodisperse PEG Linkers
| Number of PEG Units (n) | Molecular Weight (Da) | Calculated LogP* | Key Characteristics |
| 2-12 | 88 - 528 | < 0 | Used for compact labeling and as short, flexible spacers.[1] |
| 21 | ~927 | < 0 | Provides a balance of sufficient hydrodynamic radius and flexibility for many applications.[11] |
*Note: The LogP of oligoethylene glycols is generally negative and decreases with increasing chain length, indicating high hydrophilicity.[11]
Table 2: Hydrodynamic Radii of Short PEG Polymers
| PEG Derivative | Molecular Weight (Da) | Hydrodynamic Radius (Rh) (nm) |
| mPEG | 2,000 | ~1.8 |
| mPEG | 5,000 | ~3.5 |
| mPEG | 10,000 | ~5.3 |
Data synthesized from multiple sources.[6]
Table 3: Solubility of Polyethylene Glycol (PEG) in Various Solvents
| Molecular Weight (Da) | Water | Ethanol | DMSO |
| 200 | Miscible | Miscible | Miscible |
| 400 | Freely Soluble | Freely Soluble | Freely Soluble |
| 1000 | Freely Soluble | Freely Soluble | Soluble |
| 2000 | 60 g/100mL | Soluble | Soluble |
Data compiled from various sources. "Freely Soluble" indicates high solubility without specific quantitative limits provided in the sources.[2][4]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, purification, and characterization of PEG linkers and their conjugates.
Protocol 1: Synthesis of a Heterobifunctional PEG Linker (Azide-PEG-NHS Ester)
This protocol describes the synthesis of a heterobifunctional linker with an azide (B81097) group for click chemistry and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, starting from a symmetrical PEG diol.[8][10]
Materials:
-
PEG diol
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM), anhydrous
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Succinic anhydride (B1165640)
-
4-(Dimethylamino)pyridine (DMAP)
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Diethyl ether
Procedure:
-
Monotosylation of PEG diol : Dissolve PEG diol (1 equivalent) in anhydrous DCM. Cool to 0°C and add triethylamine (1.2 equivalents) followed by a dropwise addition of TsCl (1 equivalent). Allow the reaction to warm to room temperature and stir for 12-16 hours. Wash the reaction mixture with saturated sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain mono-tosylated PEG.[10]
-
Azidation of Mono-tosylated PEG : Dissolve the mono-tosylated PEG (1 equivalent) in DMF, add sodium azide (5 equivalents), and stir at 80-90°C for 12-24 hours. Cool the reaction, pour it into cold water, and extract the product with DCM. Wash the combined organic layers with water and brine.[10]
-
Carboxylation of Azide-PEG-OH : Dissolve Azide-PEG-OH (1 equivalent) in anhydrous DCM. Add succinic anhydride (1.5 equivalents) and DMAP (0.1 equivalents). Stir at room temperature for 12-16 hours. Acidify with 1 M HCl and extract with DCM. Dry the organic layer and concentrate to obtain Azide-PEG-COOH.
-
NHS Ester Formation : Dissolve Azide-PEG-COOH (1 equivalent) in anhydrous DCM. Add NHS (1.2 equivalents) and DCC (1.2 equivalents). Stir at room temperature for 4-6 hours. Filter off the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate and precipitate the product in cold diethyl ether to yield Azide-PEG-NHS.[10]
Protocol 2: PEGylation of a Protein using an NHS Ester
This protocol provides a general method for conjugating a PEG-NHS ester to the primary amines (e.g., lysine (B10760008) residues) of a protein.[13][14][15]
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4)
-
PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography (SEC) system for purification
Procedure:
-
Preparation : Allow the PEG-NHS ester vial to equilibrate to room temperature before opening. Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. Immediately before use, prepare a 10 mM stock solution of the PEG-NHS ester in anhydrous DMSO or DMF.[13][14]
-
PEGylation Reaction : Add a 20- to 50-fold molar excess of the PEG-NHS ester stock solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% of the reaction volume. Incubate the reaction on ice for 2 hours or at room temperature for 30-60 minutes.[13][14]
-
Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.[13]
-
Purification : Remove unreacted PEG-NHS ester and the NHS byproduct by dialysis or SEC.[13]
-
Characterization : Characterize the PEGylated protein to determine the degree of PEGylation and purity using techniques such as SDS-PAGE, HPLC, and mass spectrometry.
Protocol 3: Purity Assessment of PEG Linkers by HPLC
This protocol outlines a general method for assessing the purity of a PEG linker using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)
-
C8 or C18 reversed-phase HPLC column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
PEG linker sample
Procedure:
-
Sample Preparation : Dissolve the PEG linker sample in a 50:50 mixture of Water:Acetonitrile at a concentration of 1 mg/mL.[16]
-
HPLC Analysis : Inject 10 µL of the sample onto the HPLC system. Use a gradient elution method, for example:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 20% B
-
30-35 min: 20% B (equilibration)
-
-
Data Analysis : Analyze the resulting chromatogram to determine the purity of the PEG linker by calculating the area percentage of the main peak relative to the total peak area.
Protocol 4: Characterization of PEGylated Proteins by Mass Spectrometry
This protocol provides a general workflow for the characterization of PEGylated proteins using electrospray ionization mass spectrometry (ESI-MS).[17][18]
Materials:
-
PEGylated protein sample
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
C4 or C8 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation : Dilute the purified PEGylated protein sample in Mobile Phase A.
-
LC-MS Analysis : Inject the sample onto the LC-MS system. Use a gradient elution to separate the PEGylated protein from any unreacted protein or other impurities. Acquire the mass spectra in the appropriate mass range.
-
Data Analysis : Deconvolute the raw mass spectra to obtain the zero-charge mass of the PEGylated protein. This will allow for the determination of the number of PEG chains attached to the protein (degree of PEGylation) and confirm the identity of the conjugate. For more detailed characterization, peptide mapping analysis can be performed after enzymatic digestion of the PEGylated protein to identify the specific sites of PEGylation.[19]
Visualizing Key Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate important concepts related to the application of PEG linkers in drug development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for ADC development.
Caption: Logical relationship of linker length and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. purepeg.com [purepeg.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. enovatia.com [enovatia.com]
- 18. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 19. pubs.acs.org [pubs.acs.org]
The Role of the Sulfone Group in Bioconjugation Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The sulfone group has emerged as a versatile and powerful functional group in the field of bioconjugation chemistry, offering a unique combination of reactivity and stability that is highly advantageous for the development of sophisticated biomolecular conjugates. This technical guide provides an in-depth exploration of the core functions of the sulfone group, with a particular focus on its application in creating stable and effective bioconjugates for research and therapeutic purposes, such as antibody-drug conjugates (ADCs).
Core Principles: Reactivity and Stability
The utility of the sulfone group in bioconjugation is primarily centered on its ability to act as a Michael acceptor, facilitating covalent bond formation with nucleophilic residues on biomolecules.[1][2] The strong electron-withdrawing nature of the sulfonyl group activates adjacent carbon-carbon double or triple bonds, making them susceptible to nucleophilic attack.[2] This reactivity is most commonly exploited for conjugation to the thiol group of cysteine residues, and to a lesser extent, the amine groups of lysine (B10760008) residues.[3][4]
A key advantage of sulfone-based bioconjugation is the exceptional stability of the resulting thioether bond.[5][6] Unlike maleimide-based conjugates, which are susceptible to retro-Michael reactions and thioether exchange with other thiols in biological environments, sulfone conjugates exhibit significantly enhanced stability in human plasma.[7][8][9] This increased stability is crucial for applications such as ADCs, where premature release of the cytotoxic payload can lead to off-target toxicity and reduced therapeutic efficacy.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data comparing the performance of sulfone-based linkers with other common bioconjugation chemistries.
Table 1: Comparative Stability of ADC Linkers in Human Plasma
| Linker Type | Linker Example | Stability Metric | Value in Human Plasma | Reference(s) |
| Sulfone | Phenyloxadiazole Sulfone | % Intact Conjugate | ~90% after 1 month | [6] |
| Sulfone | Phenyloxadiazole Sulfone | % Intact Conjugate | ~67% after 72 hours | [9] |
| Sulfone | Mono-sulfone-PEG | % Intact Conjugate | >90% after 7 days | [9] |
| Sulfone | Phenyloxadiazole Sulfone | Half-life (t½) | Double that of maleimide (B117702) conjugate | [7][9] |
| Maleimide | Thioether (from Michael addition) | % Intact Conjugate | ~20% after 72 hours (at a labile site) | [7][9] |
| Maleimide | Maleimide-PEG | % Intact Conjugate | <70% after 7 days | [9] |
Table 2: Reactivity of Sulfone-Based Reagents with Thiols
| Sulfone Reagent | Nucleophile | Second-Order Rate Constant (k) | Conditions | Reference(s) |
| 2-(methylsulfonyl)-6-nitrobenzo[d]thiazole | GSH | ~1200 M⁻¹s⁻¹ | pH 7.0 | [10] |
| 2-methylsulfonyl-1,3,4-oxadiazole 5-phenyl | GSH | ~160 M⁻¹s⁻¹ | pH 7.0 | [10] |
| 4-(5-methanesulfonyl-[3][5][7][8]tetrazol-1-yl)-phenol (MSTP) | Protein -SH | 16.6 M⁻¹s⁻¹ | Not specified | [11] |
| 1-phenyl 5-methylsulfonyl tetrazole | GSH | ~4.3 M⁻¹s⁻¹ | pH 7.0 | [10] |
| 2-Methysulfonylbenzothiazole (MSBT) | GSH | ~0.23 M⁻¹s⁻¹ | pH 7.0 | [10] |
Key Bioconjugation Reactions Involving Sulfones
The primary reaction mechanism involving sulfones in bioconjugation is the Michael addition.
Michael Addition to Activated Alkenes (Vinyl Sulfones)
Vinyl sulfones are prominent Michael acceptors used in bioconjugation. The sulfone group activates the vinyl moiety, making it highly reactive towards nucleophiles like thiols and amines under mild, biocompatible conditions.[3][4] This reaction is particularly effective for targeting cysteine residues in proteins.[4]
Disulfide Re-bridging with Bis-Sulfones
Bis-sulfone reagents can be employed for the re-bridging of disulfide bonds in proteins. This strategy involves the reduction of a native disulfide bond to yield two free cysteine thiols, which then react with the bis-sulfone linker to form a stable bridge.[12] This approach is valuable for site-specific conjugation while maintaining the protein's tertiary structure.[12]
Experimental Protocols
Protocol 1: General Procedure for Conjugation of a Sulfone Linker to an Antibody
This protocol outlines the general steps for conjugating a sulfone-containing linker to cysteine residues on a monoclonal antibody (mAb).[5]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Sulfone-linker-payload construct with a cysteine-reactive handle
-
Reaction buffer (e.g., PBS with EDTA)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Reduction (if necessary): For antibodies with engineered cysteines or for disulfide re-bridging, a reduction step is required. a. To the mAb solution, add a 5-10 fold molar excess of TCEP. b. Incubate the reaction at 37°C for 30-60 minutes. c. Remove the reducing agent using a desalting column, exchanging the buffer to a degassed reaction buffer.
-
Conjugation Reaction: a. To the reduced (or naturally available thiol-containing) antibody solution, add the sulfone-linker-payload construct in a 5-10 fold molar excess. b. Incubate the reaction at room temperature or 37°C for 2-4 hours with gentle mixing.[5] The reaction time may be longer for some sulfone linkers compared to maleimides.[7][8] c. Monitor the progress of the conjugation by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Purification of the ADC: a. Purify the ADC from unreacted linker-payload and other small molecules using a desalting column or tangential flow filtration. b. Exchange the buffer to a suitable formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).
-
Characterization of the ADC: a. Determine the final DAR and purity of the ADC using techniques such as Hydrophobic Interaction Chromatography (HIC) and LC-MS. b. Assess the aggregation of the ADC by Size Exclusion Chromatography (SEC). c. Evaluate the binding affinity of the ADC to its target antigen using ELISA or Surface Plasmon Resonance (SPR). d. Determine the in vitro cytotoxicity of the ADC on target and non-target cell lines.
Protocol 2: In Vitro Human Plasma Stability Assay
This protocol is designed to assess the stability of an ADC in human plasma.[9]
Materials:
-
Purified ADC
-
Human plasma (citrated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Sample tubes
-
-80°C freezer
-
Analytical instrumentation (e.g., LC-MS, HIC-HPLC)
Procedure:
-
Sample Preparation: a. Dilute the ADC to a final concentration of approximately 1 mg/mL in human plasma. b. Prepare multiple aliquots for each time point to be tested (e.g., 0, 4, 8, 24, 48, 72 hours).
-
Incubation: a. Immediately freeze the time point 0 samples at -80°C. b. Place the remaining samples in a 37°C incubator with gentle shaking.
-
Sample Collection: a. At each designated time point, remove the corresponding sample tubes from the incubator and immediately freeze them at -80°C to stop any further reactions.
-
Sample Processing and Analysis: a. Thaw the samples on ice. b. Analyze the samples by a suitable analytical method (e.g., HIC-HPLC or LC-MS) to determine the amount of intact ADC remaining.
-
Data Analysis: a. Calculate the percentage of intact ADC remaining at each time point relative to the time 0 sample. b. Plot the percentage of intact ADC or the average DAR as a function of time. c. If applicable, calculate the half-life (t½) of the conjugate in plasma.
Applications in Drug Development
The superior stability of sulfone-based linkers makes them highly attractive for the development of ADCs.[5][6][7][8] By ensuring that the cytotoxic payload remains attached to the antibody in systemic circulation, off-target toxicity is minimized, and a greater concentration of the active drug can be delivered to the target tumor cells.[5][6] This leads to an improved therapeutic index.
Furthermore, the tunable reactivity of different heteroaromatic sulfones allows for a degree of control over the conjugation reaction, which can be exploited for producing antibody conjugates with expanded valency or for kinetically controlled labeling.[7][8][13] The versatility of the sulfone group also extends to its use in the development of other targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), where it can serve as a stable and synthetically accessible anchor point.[5]
Conclusion
The sulfone group has established itself as a cornerstone of modern bioconjugation chemistry. Its ability to form highly stable covalent bonds with biomolecules, particularly through Michael addition to cysteine residues, addresses a critical limitation of earlier conjugation technologies. The enhanced plasma stability of sulfone-based conjugates directly translates to improved performance of targeted therapeutics like ADCs. As research continues to explore the diverse reactivity of various sulfone derivatives, their role in the design and synthesis of next-generation bioconjugates for both research and clinical applications is set to expand even further.
References
- 1. Vinyl sulfone-modified carbohydrates: Michael acceptors and 2π partners for the synthesis of functionalized sugars and enantiomerically pure carbocycles and heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfone - Wikipedia [en.wikipedia.org]
- 3. Vinyl sulfone: a versatile function for simple bioconjugation and immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
A Deep Dive into E3 Ligase Ligands for PROTAC Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional inhibition to induce the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules co-opt the cell's endogenous ubiquitin-proteasome system (UPS) to eliminate proteins of interest (POIs).[2][3] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] The choice of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy, selectivity, and overall therapeutic potential.[6] This in-depth technical guide provides a comprehensive overview of the core E3 ligase ligands utilized in PROTAC synthesis, complete with quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in this dynamic field.
The Ubiquitin-Proteasome System: The Cell's Protein Disposal Machinery
The UPS is a highly regulated and essential cellular process responsible for the degradation of most intracellular proteins, thereby maintaining protein homeostasis.[7] This intricate pathway involves a sequential cascade of three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[8][9] The E3 ligase, of which there are over 600 in the human genome, is the substrate recognition component of this system, conferring specificity to the degradation process.[4][6] PROTACs exploit this specificity by bringing a target protein into proximity with an E3 ligase, leading to the polyubiquitination of the target and its subsequent degradation by the 26S proteasome.[1][10]
Caption: The Ubiquitin-Proteasome System (UPS) Pathway.
Key E3 Ligase Ligands in PROTAC Development
While a vast number of E3 ligases exist, only a handful have been extensively exploited for PROTAC design, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[11][12] The most prominent among these are Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).[4][5][13]
Cereblon (CRBN) Ligands
CRBN is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[4] Ligands for CRBN are primarily derived from the immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[4][6] These ligands have well-established drug-like properties, contributing to the favorable pharmacokinetic profiles of many CRBN-based PROTACs.
Von Hippel-Lindau (VHL) Ligands
VHL is the substrate recognition component of the CUL2 E3 ligase complex.[14] Small molecule ligands for VHL have been developed from the natural substrate, hypoxia-inducible factor 1α (HIF-1α).[15][16] VHL-based PROTACs are known for their high potency.
Mouse Double Minute 2 (MDM2) Ligands
MDM2 is an E3 ligase that negatively regulates the p53 tumor suppressor.[17][18] Ligands for MDM2, such as nutlin derivatives, have been utilized to develop PROTACs, offering a potential synergistic effect by both degrading a target protein and stabilizing p53.[19][20]
Inhibitor of Apoptosis Proteins (IAPs) Ligands
IAPs are a family of E3 ligases that play a crucial role in regulating apoptosis.[16] Ligands based on Smac mimetics have been employed to recruit cIAP1 for targeted protein degradation.
Quantitative Comparison of E3 Ligase Ligands
The selection of an E3 ligase ligand is a critical step in PROTAC design and can significantly impact the resulting degrader's performance. The following tables summarize key quantitative data for commonly used ligands.
| E3 Ligase | Ligand Class | Representative Ligand | Binding Affinity (Kd/IC50) | Reference |
| CRBN | IMiDs | Pomalidomide | ~1-10 µM (to CRBN) | [4] |
| Lenalidomide | ~1 µM (to CRBN) | [4] | ||
| Thalidomide | ~1-10 µM (to CRBN) | [4] | ||
| VHL | HIF-1α mimetics | VH032 | ~190 nM (to VHL) | [13][21] |
| VH298 | ~100-200 nM (to VHL) | [21] | ||
| MDM2 | Nutlins | Nutlin-3 | ~90 nM (to MDM2) | [5][18] |
| RG7388 | ~6 nM (to MDM2) | [18] | ||
| cIAP1 | Smac mimetics | LCL161 | ~35 nM (to cIAP1) | [22] |
Experimental Protocols for PROTAC Synthesis and Evaluation
The development of a successful PROTAC requires rigorous experimental validation at each stage, from chemical synthesis to cellular characterization.
Protocol 1: General PROTAC Synthesis via Amide Coupling
This protocol outlines a general two-step synthesis of a PROTAC using a linker with two reactive functional groups (e.g., a dicarboxylic acid).
Materials:
-
Amine-functionalized E3 ligase ligand
-
Amine-functionalized warhead (ligand for the protein of interest)
-
Linker with terminal carboxylic acids (e.g., PEG linker)
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous DMF
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Step 1: First Amide Coupling: a. Dissolve the linker (1 equivalent) and the E3 ligase ligand (1 equivalent) in anhydrous DMF. b. Add the coupling agent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 2 equivalents). c. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS. d. Upon completion, purify the mono-functionalized linker-ligand intermediate by preparative HPLC.
-
Step 2: Second Amide Coupling: a. Dissolve the purified intermediate (1 equivalent) and the warhead (1.1 equivalents) in anhydrous DMF. b. Add the coupling agent (1.1 equivalents) and the organic base (2 equivalents). c. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS. d. Purify the final PROTAC product by preparative HPLC.
-
Characterization: a. Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Protocol 2: Ternary Complex Formation Assay using TR-FRET
This protocol describes the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[23]
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged)
-
Terbium-conjugated anti-tag antibody (e.g., anti-His)
-
Fluorescently labeled anti-tag antibody (e.g., FITC-anti-GST)
-
Synthesized PROTAC
-
Assay buffer
-
Microplate reader with TR-FRET capability
Procedure:
-
In a suitable microplate, add the tagged POI, tagged E3 ligase, and their corresponding antibodies to the assay buffer.
-
Add the PROTAC at varying concentrations.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.
-
Measure the TR-FRET signal using a compatible microplate reader. An increase in the FRET signal indicates the formation of the ternary complex.
-
Plot the FRET signal against the PROTAC concentration to determine the concentration at which 50% of the complex is formed (EC50).
Protocol 3: Cellular Target Degradation Assay via Western Blot
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[24]
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies for the target protein and the loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the target protein signal to the loading control and plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[15]
Visualizing Key Processes in PROTAC Development
Caption: General Mechanism of Action for a PROTAC.
Caption: A Streamlined Experimental Workflow for PROTAC Development.
Conclusion
The strategic selection and utilization of E3 ligase ligands are fundamental to the successful design of potent and selective PROTACs. This guide has provided a comprehensive overview of the most prevalent E3 ligase ligands, their quantitative binding characteristics, and detailed experimental protocols for the synthesis and evaluation of PROTAC molecules. As the field of targeted protein degradation continues to evolve, the exploration of novel E3 ligases and the development of new ligands will undoubtedly expand the therapeutic potential of this transformative technology.[11][25]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scienceopen.com [scienceopen.com]
- 19. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective – ScienceOpen [scienceopen.com]
- 21. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 22. aph-hsps.hu [aph-hsps.hu]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
An In-depth Technical Guide to the Theoretical Advantages of Targeted Protein Degradation Over Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted Protein Degradation (TPD) represents a paradigm shift in pharmacology, moving beyond traditional occupancy-based inhibition to an event-driven model of eliminating pathogenic proteins. This approach utilizes chimeric molecules, such as Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery—primarily the Ubiquitin-Proteasome System (UPS)—to selectively tag and destroy proteins of interest (POIs).[1][2] This fundamental difference in the mechanism of action confers several significant theoretical advantages over conventional small molecule inhibitors. These benefits include the ability to act catalytically, target previously "undruggable" proteins, overcome drug resistance, achieve greater selectivity, and produce a more durable pharmacological effect.[3][4][5] This guide provides a detailed exploration of these advantages, supported by mechanistic diagrams, comparative data, and experimental methodologies.
Core Principles: Occupancy-Driven Inhibition vs. Event-Driven Degradation
Traditional pharmacology is built on an occupancy-driven model.[6][7] An inhibitor must bind to a functional site on a target protein (e.g., an enzyme's active site) and remain bound to block its activity. The therapeutic effect is directly proportional to the concentration of the drug and the extent of target engagement, often requiring high and sustained drug concentrations to be effective.[7]
In stark contrast, TPD operates on an event-driven model.[7][8] A degrader molecule acts as a bridge, forming a transient ternary complex between the target protein and an E3 ubiquitin ligase.[9][10] This induced proximity is the critical "event," initiating the transfer of ubiquitin to the target protein.[10][11] Once ubiquitinated, the target is recognized and destroyed by the proteasome.[2][9] The degrader molecule is then released and can induce the degradation of another target protein, acting in a catalytic manner.[4][10][12] This catalytic nature means that sub-stoichiometric drug concentrations can lead to the removal of super-stoichiometric quantities of the target protein.[8][13]
Key Theoretical Advantages of Targeted Protein Degradation
The unique, event-driven mechanism of TPD gives rise to several distinct advantages over traditional inhibition.
Catalytic Activity and Enhanced Potency
Because one degrader molecule can mediate the destruction of multiple target protein molecules, TPD is a catalytic process.[4][10][12] This allows for profound and sustained protein knockdown at concentrations significantly lower than those required for inhibitors to achieve sufficient target occupancy.[3][13] This sub-stoichiometric requirement can lead to higher potency and potentially lower drug doses, which in turn can reduce the risk of off-target toxicity.[13][14]
Targeting the "Undruggable" Proteome
An estimated 80% of the human proteome is considered "undruggable" by conventional small molecule inhibitors.[15] These proteins often lack the well-defined enzymatic active sites that inhibitors need to bind to with high affinity.[4][16] TPD overcomes this limitation because the degrader's binding event does not need to inhibit protein function.[16][17] It only needs to be sufficient to recruit an E3 ligase.[3] This opens up vast new classes of targets, including scaffolding proteins, transcription factors, and other non-enzymatic proteins, which have historically been intractable.[4][14][17]
Overcoming Drug Resistance
Cancer cells and other pathogens can develop resistance to inhibitors through several mechanisms, such as target protein mutation or overexpression.[1][5][18]
-
Mutations: A mutation in the inhibitor's binding site can reduce its affinity, rendering it ineffective. Degraders can often tolerate such mutations because high-affinity binding is not strictly required for their mechanism.[3][12] They can turn weak binders or even non-functional binders into potent degraders.[1]
-
Overexpression: Cells can overcome inhibition by simply producing more of the target protein, requiring higher inhibitor concentrations to maintain efficacy. Because degraders catalytically remove the target protein, they can be more effective at combating resistance caused by protein overexpression.[12][14]
Improved Selectivity
The selectivity of a degrader is not solely dependent on the binding affinity of its warhead for the target protein. An additional layer of specificity is introduced by the requirement to form a stable and productive ternary complex with the E3 ligase.[4] The specific protein-protein interactions between the target and the E3 ligase within this complex contribute significantly to selectivity.[4] This can lead to degraders that are more selective than the inhibitors from which their warheads were derived.[13][19] Furthermore, tissue-specific expression of different E3 ligases could potentially be exploited to achieve tissue-selective protein degradation, further reducing off-target effects.[][21]
Elimination of All Protein Functions
Many proteins have multiple functions, including enzymatic activities and non-enzymatic scaffolding roles.[3][22] An inhibitor might only block one of these functions (e.g., kinase activity), leaving the protein's scaffolding function intact, which can still contribute to disease signaling.[22][23] TPD, by contrast, removes the entire protein, thereby eliminating all of its functions simultaneously.[3][14][]
Durable Pharmacodynamic Effect
The effect of a reversible inhibitor lasts only as long as the drug is present at a sufficient concentration. Once the drug is cleared, the protein's function is restored. The effect of a degrader is much more durable because the cell must resynthesize the entire protein to restore its function.[8][12] This can lead to a more sustained reduction in downstream signaling and a longer-lasting therapeutic effect, even after the degrader has been cleared from circulation.[3][12][24]
Quantitative Data Summary: Degraders vs. Inhibitors
The theoretical advantages of TPD are increasingly being validated by empirical data. The following table summarizes key comparative metrics for well-studied degrader-inhibitor pairs.
| Target | Degrader | Inhibitor | Metric | Degrader Value | Inhibitor Value | Advantage Demonstrated | Reference |
| BET (BRD4) | dBET1 | JQ1 | Antiproliferative IC₅₀ (MV4;11 cells) | 8 nM | 33 nM | Higher Potency | [4] |
| HER2 | PROTAC 1 | Diastereomer Control 2 | Antiproliferative IC₅₀ (SKBr3 cells) | 102 nM | 171 nM | Higher Potency | [25] |
| Mutant BRAF | CFT1946 | Vemurafenib | Selectivity (Mutant vs. WT BRAF) | Highly Selective | ~10-13 fold | Improved Selectivity | [21] |
| SMARCA2 | ACBI1 | N/A (Weak Binder) | Degradation (EC₅₀) vs. Binding (Kᵢ) | ~9 nM | 1.8 µM | Targeting Weak Binders | [10] |
Note: IC₅₀ = half-maximal inhibitory concentration; EC₅₀ = half-maximal effective concentration; Kᵢ = inhibition constant. Data is illustrative of advantages and specific values can vary by assay and cell line.
Signaling Pathway and Experimental Workflows
The PROTAC Mechanism of Action
The core of TPD via PROTACs is the hijacking of the Ubiquitin-Proteasome System (UPS). A PROTAC molecule simultaneously binds to a Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[9] This proximity enables the E3 ligase to transfer ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[9][26] The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the tagged protein into small peptides.[2][9]
General Experimental Workflow for Degrader Validation
Developing and validating a novel protein degrader involves a multi-step process to confirm its mechanism of action and assess its efficacy compared to traditional inhibitors.
Detailed Experimental Protocols
This section provides generalized protocols for key experiments used to characterize targeted protein degraders. Researchers should optimize these protocols for their specific target and degrader system.
Protocol: Western Blot for Protein Degradation
Objective: To quantify the reduction in target protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response curve of the degrader molecule (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize protein levels.
-
Wash the membrane with TBST.
-
Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the blot using a digital imager. Quantify band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Protocol: NanoBRET™ Ternary Complex Formation Assay
Objective: To measure the formation of the ternary complex (POI-Degrader-E3 Ligase) in live cells.
-
Cell Line Preparation: Co-transfect cells (e.g., HEK293T) with two plasmids: one expressing the POI fused to a NanoLuc® luciferase (the energy donor) and another expressing the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (the energy acceptor).
-
Assay Plate Preparation: Seed the transfected cells into a white, 96-well assay plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand (the acceptor fluorophore) to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
Degrader Treatment: Add the degrader compound at various concentrations to the wells. Include a vehicle control.
-
Substrate Addition and Measurement: Add the Nano-Glo® Live Cell Substrate to all wells. Immediately measure both the donor emission (luciferase, ~460 nm) and acceptor emission (fluorophore, ~618 nm) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal. A positive BRET signal that increases with degrader concentration indicates the formation of the ternary complex. Plot the BRET ratio against the degrader concentration to determine the EC₅₀ for complex formation.
Conclusion
Targeted protein degradation offers a powerful and versatile therapeutic modality with fundamental advantages over traditional inhibition. By leveraging an event-driven, catalytic mechanism, TPD can achieve higher potency, access previously undruggable targets, overcome key mechanisms of drug resistance, and elicit a more durable and complete biological response. While challenges in drug development remain, particularly concerning the physicochemical properties and oral bioavailability of larger degrader molecules, the theoretical framework presented here highlights the immense potential of TPD to revolutionize drug discovery and provide new treatments for a wide range of diseases.[2][27] The continued development of novel E3 ligase recruiters and a deeper understanding of the rules governing ternary complex formation will further expand the power and reach of this transformative technology.[15][27]
References
- 1. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 2. oxfordglobal.com [oxfordglobal.com]
- 3. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 4. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.com]
- 5. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JCI - Induced protein degradation for therapeutics: past, present, and future [jci.org]
- 8. Induced protein degradation: an emerging drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. portlandpress.com [portlandpress.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Advantages of PROTAC over traditional drugs | Blog [aurigeneservices.com]
- 13. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmasalmanac.com [pharmasalmanac.com]
- 15. Preventing resistance in cancer therapy • Targeted Protein Degradation [protein-degradation.org]
- 16. mdpi.com [mdpi.com]
- 17. Inhibitors to degraders: Changing paradigm in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scienceopen.com [scienceopen.com]
- 21. drughunter.com [drughunter.com]
- 22. Commentary: PROTACs make undruggable targets druggable: Challenge and opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The Advantages of Targeted Protein Degradation over Inhibition: a RTK Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Key Considerations in Targeted Protein Degradation Drug Discovery and Development: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Methodological & Application
m-PEG3-Sulfone-PEG3 synthesis protocol for PROTACs
An in-depth guide to the synthesis and application of m-PEG3-Sulfone-PEG3, a heterobifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). This document provides a detailed protocol for its synthesis, guidance on its application in PROTAC assembly, and methods for subsequent biological evaluation.
Introduction to PROTACs and Linker Chemistry
Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometric orientation of the two ligands, which is essential for the formation of a stable ternary complex (target protein-PROTAC-E3 ligase) and subsequent target ubiquitination and degradation.
The this compound linker is a hydrophilic, flexible linker. The sulfone group can form favorable interactions and contribute to the linker's stability, while the polyethylene (B3416737) glycol (PEG) chains enhance solubility. The terminal methoxy (B1213986) group on one end renders that terminus inert, while the other end possesses a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand.
Synthesis of this compound-Alcohol
The synthesis of the this compound linker is a multi-step process that involves the preparation of two key building blocks followed by their coupling and final modification. The following protocol outlines a representative synthetic route.
Experimental Protocol
Part 1: Synthesis of 1-(2-bromoethoxy)-2-(2-methoxyethoxy)ethane (m-PEG3-Br)
-
Materials : 2-(2-Methoxyethoxy)ethanol (B87266) (1 equivalent), Sodium hydride (1.2 equivalents), 1,2-Dibromoethane (B42909) (5 equivalents), Tetrahydrofuran (THF).
-
Procedure :
-
Dissolve 2-(2-methoxyethoxy)ethanol in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride portion-wise to the solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add 1,2-dibromoethane and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield m-PEG3-Br.
-
Part 2: Synthesis of Sodium 2-(2-(2-hydroxyethoxy)ethoxy)ethanesulfinate
-
Materials : 2-(2-(2-hydroxyethoxy)ethoxy)ethanethiol (1 equivalent), Sodium hydroxide (B78521) (1.1 equivalents), Hydrogen peroxide (30% solution, 2.2 equivalents), Water.
-
Procedure :
-
Dissolve 2-(2-(2-hydroxyethoxy)ethoxy)ethanethiol in water and add sodium hydroxide.
-
Cool the solution to 0 °C and slowly add hydrogen peroxide, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 4 hours.
-
The resulting aqueous solution of sodium 2-(2-(2-hydroxyethoxy)ethoxy)ethanesulfinate is used directly in the next step.
-
Part 3: Coupling to form this compound-OH
-
Materials : m-PEG3-Br (from Part 1, 1 equivalent), Aqueous solution of sodium 2-(2-(2-hydroxyethoxy)ethoxy)ethanesulfinate (from Part 2, 1.2 equivalents), Dimethylformamide (DMF).
-
Procedure :
-
Dissolve m-PEG3-Br in DMF.
-
Add the aqueous solution of the sulfinate salt.
-
Heat the reaction mixture to 60 °C and stir overnight.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the final product, this compound-OH.
-
Synthesis Workflow
Caption: Workflow for the multi-step synthesis of the this compound-OH linker.
Data Summary
The following table provides representative data for the synthesis of the this compound-OH linker. Actual results may vary depending on specific experimental conditions.
| Step | Product | Typical Yield (%) | Purity (by LC-MS) | Analytical Method |
| 1. Bromination | m-PEG3-Br | 75-85 | >95% | ¹H NMR, LC-MS |
| 2. Oxidation | HO-PEG3-SO₂Na | - (used in situ) | - | - |
| 3. Coupling | This compound-OH | 50-65 | >98% | ¹H NMR, ¹³C NMR, HRMS |
Application in PROTAC Synthesis
The synthesized this compound-OH linker must be further functionalized for conjugation. The terminal hydroxyl group is typically converted to a more reactive group, such as an azide (B81097), alkyne, or carboxylic acid, to facilitate click chemistry or amide bond formation with the E3 ligase and target protein ligands.
Example: Conversion to this compound-Azide
-
Materials : this compound-OH (1 equivalent), Diphenylphosphoryl azide (DPPA, 1.5 equivalents), Diisopropylethylamine (DIPEA, 2 equivalents), Dichloromethane (DCM).
-
Procedure :
-
Dissolve the linker in anhydrous DCM and cool to 0 °C.
-
Add DIPEA followed by the dropwise addition of DPPA.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify by column chromatography to yield the azide-functionalized linker.
-
This azide-terminated linker can then be coupled to an alkyne-modified ligand via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction, a highly efficient and specific method for PROTAC assembly.
PROTAC Mechanism of Action
Once assembled, the PROTAC utilizes the this compound linker to bridge the target protein and an E3 ligase, inducing the formation of a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of action for a PROTAC utilizing the this compound linker.
Conclusion
The this compound linker is a valuable tool in the development of PROTACs, offering a balance of hydrophilicity, flexibility, and synthetic accessibility. The detailed protocols provided herein serve as a comprehensive guide for researchers in the synthesis and application of this linker for the creation of novel protein degraders. Proper characterization and optimization of the linker length and composition are crucial steps in developing potent and selective PROTAC-based therapeutics.
Application Notes and Protocols: A Step-by-Step Guide to PROTAC Synthesis with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of three essential components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2][3] The linker is a critical element that dictates the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for protein degradation.[1][3][4]
Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their favorable properties.[1][3] The inclusion of a PEG chain can improve the aqueous solubility and cell permeability of the PROTAC molecule.[1][4] Moreover, the length and composition of the PEG linker are vital parameters for optimizing the geometry of the ternary complex to enable efficient ubiquitination of the target protein.[1][5]
These application notes provide a comprehensive guide to the synthesis of PROTACs featuring PEG linkers, with detailed experimental protocols and quantitative data to assist researchers in the development of next-generation protein degraders. Two common experimental workflows for synthesizing a PROTAC with a PEG linker are presented: one using amide bond formation and the other employing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[6]
PROTAC Mechanism of Action
PROTACs operate by inducing the proximity of a target protein and an E3 ubiquitin ligase.[3] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase.[3] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[3]
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
General Synthetic Workflow
The synthesis of a PROTAC is a modular process that generally involves the sequential coupling of the POI ligand and the E3 ligase ligand to a bifunctional PEG linker.[2] The typical workflow includes the synthesis of a ligand-linker intermediate, followed by purification and subsequent coupling to the second ligand.[2]
Caption: General workflow for the synthesis of a PROTAC with a PEG linker.
Experimental Protocols
Two common strategies for the synthesis of PROTACs with PEG linkers are presented below. The choice of strategy often depends on the functional groups available on the POI and E3 ligase ligands.
Protocol 1: PROTAC Synthesis via Amide Bond Formation
This protocol describes a two-step synthesis involving an initial amide coupling followed by a nucleophilic substitution.[1]
Step 1: Synthesis of the POI-Linker Intermediate
-
To a solution of the amine-functionalized POI ligand (1.0 eq) and a carboxy-PEG-alcohol linker (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).[1]
-
Stir the reaction mixture at room temperature for 2-4 hours.[1]
-
Monitor the reaction progress by LC-MS.[1]
-
Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).[1]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography to yield the POI-Linker-OH intermediate.[1]
Step 2: Synthesis of the Final PROTAC (Tosylation and Nucleophilic Substitution)
-
Dissolve the POI-Linker-OH intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C.[1]
-
Add tosyl chloride (1.2 eq) and triethylamine (B128534) (1.5 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the tosylated intermediate.
-
Dissolve the tosylated intermediate and the E3 ligase ligand (e.g., pomalidomide, 1.1 eq) in anhydrous DMF.
-
Add a base such as potassium carbonate (2.0 eq) and stir at 80 °C for 12-16 hours.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.[1]
Protocol 2: PROTAC Synthesis via Click Chemistry (CuAAC)
This protocol describes the synthesis of a PROTAC using a copper-catalyzed azide-alkyne cycloaddition reaction.[1]
Step 1: Synthesis of the E3 Ligase-Linker-Azide Intermediate
-
Follow the amide coupling procedure described in Protocol 1, Step 1, using an amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH₂) and a carboxy-PEG-azide linker.[1]
Step 2: Synthesis of the Final PROTAC (CuAAC Click Reaction)
-
Dissolve the purified E3 ligase-linker-azide intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.05 eq) in a mixture of t-BuOH and water (e.g., 1:1 v/v).[1]
-
To this solution, add a freshly prepared aqueous solution of copper(II) sulfate (B86663) pentahydrate (0.1 eq) and sodium ascorbate (B8700270) (0.2 eq).[1]
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.[1]
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final PROTAC.[1]
Data Presentation
The following table summarizes representative quantitative data for the key steps in the synthesis of a PROTAC using a PEG linker. Actual yields and reaction times may vary depending on the specific ligands and linker used.
| Step | Reaction Type | Reagents (Equivalents) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Protocol 1 | ||||||
| Step 1 | Amide Coupling | POI-NH₂ (1.0), HOOC-PEG-OH (1.1), HATU (1.2), DIPEA (3.0) | DMF | 2-4 | RT | 60-80 |
| Step 2 | Tosylation & Substitution | POI-PEG-OH (1.0), TsCl (1.2), TEA (1.5); E3-Ligand (1.1), K₂CO₃ (2.0) | DCM; DMF | 4; 12-16 | 0-RT; 80 | 30-50 |
| Protocol 2 | ||||||
| Step 1 | Amide Coupling | E3-NH₂ (1.0), HOOC-PEG-N₃ (1.1), HATU (1.2), DIPEA (3.0) | DMF | 2-4 | RT | 65-85 |
| Step 2 | CuAAC Click Reaction | E3-PEG-N₃ (1.0), POI-Alkyne (1.05), CuSO₄·5H₂O (0.1), NaAsc (0.2) | t-BuOH/H₂O | 12-16 | RT | 50-90 |
Purification and Characterization
Preparative High-Performance Liquid Chromatography (HPLC) Purification
-
Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO or DMF).[1]
-
Purify the PROTAC using a preparative reverse-phase HPLC system with a C18 column.[1][4]
-
Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), as the mobile phase.[1][4]
-
Collect the fractions containing the desired product and lyophilize to obtain the pure PROTAC.[1]
Characterization
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized PROTAC and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the final PROTAC. Broad, poorly resolved peaks in ¹H NMR may indicate the presence of rotamers, which is common with amide bonds.[7] Acquiring the spectrum at an elevated temperature can help to obtain sharper peaks.[7]
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform all reactions in a well-ventilated fume hood.
-
Reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: Researchers should adapt these protocols to their specific targets, with the understanding that optimization of reaction conditions may be necessary to achieve optimal yields and purity.[1]
References
Application Notes: Bioconjugation of m-PEG3-Sulfone-PEG3 to Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ethylene glycol) (PEG)ylation is a leading bioconjugation strategy used to enhance the therapeutic properties of proteins. The covalent attachment of PEG chains increases the hydrodynamic size of the protein, which can extend its plasma half-life, improve stability, and reduce immunogenicity by masking epitopes on the protein surface.[1][2][3]
Among the various PEGylation chemistries, those utilizing sulfone-based linkers are gaining prominence. Mono-sulfone PEG reagents offer a stable alternative to maleimide-based chemistries for conjugating to free sulfhydryl groups on cysteine residues.[4][5] Unlike maleimide-thiol adducts, which can undergo retro-Michael reactions leading to deconjugation, the thioether bond formed with a vinyl sulfone is highly stable.[4][5]
This document provides detailed application notes and a comprehensive protocol for the bioconjugation of proteins using an m-PEG3-Sulfone-PEG3 linker. This discrete PEG (dPEG®) reagent allows for precise control over the linker length and molecular weight, avoiding the heterogeneity associated with traditional polymer PEGs.[6]
Principle of the Reaction
The bioconjugation of proteins with an activated sulfone-PEG linker, such as a vinyl sulfone derivative, proceeds via a Michael addition reaction. The nucleophilic sulfhydryl group (-SH) of a cysteine residue attacks the carbon-carbon double bond of the vinyl sulfone. This reaction is highly efficient and selective for thiols, particularly within a pH range of 6.5-8.5, resulting in the formation of a stable, covalent thioether linkage.[7][8]
While the primary target for this reaction is cysteine, some reactivity with other nucleophilic residues like the amine groups of lysines or the imidazole (B134444) group of histidine can occur, especially at higher pH values (pH > 8.5).[4][9] Therefore, controlling the reaction pH is crucial for achieving site-specific conjugation to cysteine residues.
Applications
The stable and specific nature of sulfone-based PEGylation makes it suitable for a wide range of applications in drug development and research:
-
Extended Half-Life: Increasing a protein's size reduces its rate of renal clearance, prolonging its circulation time in the body.[3]
-
Reduced Immunogenicity: The attached PEG chains can shield surface epitopes, diminishing the potential for an immune response.[3]
-
Enhanced Stability and Solubility: PEGylation can improve the solubility of proteins and protect them from proteolytic degradation.[3][10]
-
Antibody-Drug Conjugates (ADCs): Sulfone linkers provide a stable attachment point for cytotoxic drugs to antibodies, which is critical for the efficacy and safety of ADCs.[11]
-
PROTAC Development: The this compound moiety can be used as a linker in Proteolysis Targeting Chimeras (PROTACs), connecting a target protein ligand to an E3 ligase ligand.[12][13][14]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the bioconjugation of this compound to a protein with an available cysteine residue.
Materials and Reagents
-
This compound Reagent: (Assuming an activated vinyl sulfone derivative)
-
Protein of Interest (POI): At a concentration of 1-10 mg/mL.
-
Reaction Buffer: Phosphate buffer (50-100 mM), HEPES, or Borate buffer, pH 7.0-8.0. Must be free of thiol-containing reagents. Degas buffer before use.
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Quenching Solution: 1 M L-cysteine or β-mercaptoethanol.
-
Solvent for PEG Reagent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Purification System: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) columns and system.[]
-
Analysis Equipment: SDS-PAGE system, HPLC system, Mass Spectrometer.
Experimental Workflow
The overall workflow involves preparing the protein, performing the conjugation reaction, purifying the conjugate, and finally, characterizing the product to confirm success.
Step-by-Step Protocol
Step 1: Protein Preparation
-
Ensure your protein of interest has at least one free cysteine residue available for conjugation.
-
If the target cysteine is part of a disulfide bond, reduction is necessary. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.
-
Immediately remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with the degassed Reaction Buffer (pH 7.0-8.0). This step is critical to prevent re-oxidation of the thiols.
-
Adjust the final protein concentration to 1-10 mg/mL in the Reaction Buffer.
Step 2: Reagent Preparation
-
Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.
Step 3: Bioconjugation Reaction
-
Add the this compound stock solution to the prepared protein solution. The molar ratio of PEG reagent to protein is a critical parameter and should be optimized. A starting point of a 10- to 20-fold molar excess of PEG reagent is recommended.[16]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[4][8] Reaction progress can be monitored by taking aliquots at various time points for analysis by SDS-PAGE or HPLC.
Step 4: Quenching the Reaction
-
To stop the reaction, add a quenching reagent containing a free thiol. Add the Quenching Solution (e.g., L-cysteine) to a final concentration of 10-50 mM.[8]
-
Incubate for an additional 15-30 minutes at room temperature to ensure any unreacted PEG reagent is consumed.
Step 5: Purification of the PEGylated Protein
-
Remove the excess PEG reagent, quenched reagent, and any unreacted protein using a suitable chromatography technique.[]
-
Size Exclusion Chromatography (SEC): This is the most common method, separating molecules based on their hydrodynamic radius. The larger PEGylated protein will elute before the smaller, unreacted protein and the excess PEG reagent.[][17]
-
Ion Exchange Chromatography (IEX): PEGylation can shield surface charges on the protein, altering its interaction with the IEX resin. This allows for the separation of un-PEGylated, mono-PEGylated, and multi-PEGylated species.[][18]
-
Step 6: Characterization and Storage
-
Confirm the successful conjugation and assess the purity and degree of PEGylation using the analytical methods detailed in Table 3.
-
Store the purified PEGylated protein under conditions appropriate for the specific protein, typically at -20°C or -80°C in a suitable storage buffer.
Data Presentation
Table 1: Recommended Reaction Parameters for Cysteine-Specific PEGylation
| Parameter | Recommended Value | Notes |
| pH | 7.0 - 8.0 | Optimal range for selective reaction with thiols. Higher pH can lead to off-target reactions with amines.[8] |
| Molar Ratio (PEG:Protein) | 10:1 to 20:1 | A molar excess of the PEG reagent drives the reaction. This should be optimized for each specific protein.[16] |
| Reaction Time | 2-4 hours at RT or Overnight at 4°C | Reaction kinetics are generally rapid. Lower temperatures can be used for sensitive proteins.[4][8] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency but may increase aggregation risk. |
Table 2: Comparison of Purification Techniques for PEGylated Proteins
| Technique | Principle | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic size. | Effective at removing unreacted protein and excess PEG reagent.[17] | May not resolve species with the same degree of PEGylation (e.g., positional isomers). |
| Ion Exchange Chromatography (IEX) | Separation by surface charge. | Can separate proteins based on the degree of PEGylation (mono-, di-, etc.).[] | Resolution may decrease as the degree of PEGylation increases due to charge shielding.[17] |
| Hydrophobic Interaction (HIC) | Separation by hydrophobicity. | Can serve as a supplementary or polishing step to IEX.[] | Lower capacity and resolution compared to IEX or SEC. |
| Reverse Phase HPLC (RP-HPLC) | Separation by polarity/hydrophobicity. | High resolution, useful for analytical characterization and separating positional isomers.[][19] | Can be denaturing for some proteins; often used for smaller proteins or peptides. |
Table 3: Analytical Techniques for Characterization
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess molecular weight increase. | The PEGylated protein will migrate slower (appear as a higher molecular weight band) than the unmodified protein.[3][19] |
| HPLC (SEC or RP) | Determine purity and degree of PEGylation. | SEC-HPLC will show a shift to an earlier retention time for the conjugate. RP-HPLC can resolve different PEGylated species.[1][19] |
| Mass Spectrometry (MS) | Confirm exact mass and identity. | ESI-MS or MALDI-TOF will show a mass increase corresponding to the addition of one or more this compound units.[1][2] |
| Activity Assay | Evaluate functional impact. | A relevant biological or enzymatic assay should be performed to ensure the protein retains its function post-conjugation.[20] |
References
- 1. frontiersin.org [frontiersin.org]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enovatia.com [enovatia.com]
- 7. idosi.org [idosi.org]
- 8. benchchem.com [benchchem.com]
- 9. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 11. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. xcessbio.com [xcessbio.com]
- 14. This compound-acid | TargetMol [targetmol.com]
- 16. benchchem.com [benchchem.com]
- 17. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Click Chemistry with m-PEG3-Sulfone-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG3-Sulfone-PEG3-azide is a versatile, heterobifunctional linker used in bioconjugation and drug development. Its structure incorporates two polyethylene (B3416737) glycol (PEG) units to enhance solubility and reduce immunogenicity, a central sulfone group for stability, and a terminal azide (B81097) group for "click" chemistry reactions.[1][2] This linker is particularly valuable in the synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3] The azide moiety allows for highly specific and efficient covalent bond formation with alkyne-containing molecules through two main types of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]
The sulfone group within the linker backbone provides chemical stability.[3] The PEG spacers are hydrophilic, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.[5] This document provides detailed protocols for both CuAAC and SPAAC reactions using this compound-azide, along with representative quantitative data and workflows to guide experimental design.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective reaction that forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species.[5] It is known for its high yields and tolerance of a wide range of functional groups, making it a powerful tool for in vitro conjugation.[6]
Experimental Protocol: CuAAC Conjugation of an Alkyne-Modified Molecule
This protocol describes the general procedure for conjugating this compound-azide to a molecule containing a terminal alkyne.
Materials:
-
This compound-azide
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., DMSO, DMF, water, or a mixture)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound-azide (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.
-
Prepare a stock solution of CuSO₄ (e.g., 50 mM in deionized water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).
-
Prepare a stock solution of THPTA (for aqueous reactions) or TBTA (for organic solvents) (e.g., 50 mM).
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the alkyne-containing molecule (1 equivalent) in the chosen reaction buffer or solvent.
-
Add the this compound-azide stock solution to achieve a slight molar excess (e.g., 1.1-1.5 equivalents).
-
In a separate tube, premix the CuSO₄ and THPTA/TBTA ligand in a 1:2 to 1:5 molar ratio and let it stand for 2-3 minutes.[7]
-
Add the copper/ligand premix to the reaction mixture to a final copper concentration of 50-250 µM.[5]
-
-
Reaction Initiation and Incubation:
-
Monitoring and Purification:
-
Monitor the reaction progress by an appropriate analytical technique such as LC-MS or TLC.
-
Once the reaction is complete, purify the conjugate to remove excess reagents using SEC for biomolecules or other chromatographic methods for small molecules.
-
Quantitative Data: Typical CuAAC Reaction Parameters
The following table summarizes typical reaction conditions and reported yields for CuAAC reactions involving PEG linkers. Note that optimal conditions may vary depending on the specific substrates.
| Parameter | Recommended Range | Notes |
| This compound-azide | 1.1 - 1.5 equivalents | A slight excess can improve reaction kinetics.[5] |
| Copper(I) Source | 0.01 - 0.1 equivalents | Generated in situ from CuSO₄ with a reducing agent.[5] |
| Reducing Agent (Sodium Ascorbate) | 0.1 - 1.0 equivalents | A fresh solution is crucial for efficient Cu(II) reduction.[5] |
| Ligand (THPTA/TBTA) | 0.1 - 0.5 equivalents | Stabilizes the Cu(I) catalyst and enhances the reaction rate. |
| Reaction Time | 1 - 12 hours | Dependent on substrate concentration and temperature.[7] |
| Temperature | Room Temperature | Mild conditions are generally sufficient. |
| pH | 4 - 11 | The reaction is largely pH-insensitive. |
| Reported Yields | >90% | CuAAC reactions are known for their high efficiency.[6] |
CuAAC Reaction Workflow
Caption: General experimental workflow for a CuAAC bioconjugation reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) which reacts spontaneously with an azide.[8] The absence of a cytotoxic copper catalyst makes SPAAC ideal for bioconjugation in living systems and with sensitive biomolecules.[9]
Experimental Protocol: SPAAC Conjugation with a DBCO-Modified Molecule
This protocol provides a general workflow for conjugating this compound-azide to a protein modified with a strained cyclooctyne like dibenzocyclooctyne (DBCO).
Materials:
-
This compound-azide
-
DBCO-modified molecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound-azide to warm to room temperature before opening.
-
Prepare a stock solution of the azide linker in anhydrous DMSO (e.g., 10 mM).
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the DBCO-modified protein to the reaction buffer to achieve the desired final concentration (e.g., 1-5 mg/mL).
-
Add the this compound-azide stock solution to the protein solution. A 2-4 fold molar excess of the azide linker over the protein is typically recommended.[4]
-
-
Incubation:
-
Purification:
-
Purify the final conjugate using SEC or dialysis to remove any unreacted azide linker and other impurities.
-
Quantitative Data: Comparison of Second-Order Rate Constants for SPAAC
The efficiency of SPAAC reactions is influenced by the choice of the cyclooctyne. The following table summarizes representative second-order rate constants for different cyclooctynes with benzyl (B1604629) azide, which serves as a reference for the reactivity with the azide on the PEG linker.
| Strained Alkyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Notes |
| DBCO (Dibenzocyclooctyne) | ~0.6 - 1.0 | A common choice for SPAAC due to its good reactivity and stability.[10] |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.06 - 0.1 | Slower than DBCO but offers smaller size and lower lipophilicity.[10] |
| DIBO (Dibenzocyclooctynol) | ~0.3 - 0.7 | Exhibits robust reactivity.[10] |
Note: Reaction rates can vary depending on the specific azide, solvent, temperature, and pH.
SPAAC Reaction Workflow
Caption: General experimental workflow for a SPAAC bioconjugation reaction.
Logical Relationship: Choosing Between CuAAC and SPAAC
The decision to use CuAAC or SPAAC depends largely on the nature of the molecules to be conjugated and the experimental context.
Caption: Decision tree for selecting between CuAAC and SPAAC protocols.
Conclusion
This compound-azide is a valuable tool for creating stable and soluble bioconjugates. The choice between the rapid and efficient CuAAC for in vitro applications and the highly biocompatible SPAAC for live-cell and in vivo studies allows researchers to tailor their bioconjugation strategy to the specific demands of their experimental system. The protocols and data provided in these application notes serve as a guide for the successful implementation of click chemistry using this versatile linker.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Conjugating Sulfone-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the conjugation of sulfone-functionalized polyethylene (B3416737) glycol (PEG) linkers to proteins and other biomolecules. The information is intended to guide researchers in optimizing their bioconjugation strategies to produce stable and effective therapeutic and diagnostic agents.
Introduction to Sulfone-PEG Linkers
Polyethylene glycol (PEG)ylation is a widely adopted technique to enhance the therapeutic properties of biomolecules by improving their solubility, stability, and pharmacokinetic profiles.[1] Sulfone-PEG linkers have emerged as a versatile class of reagents for site-specific PEGylation, offering stable covalent bond formation with specific amino acid residues.[2][3] The primary targets for sulfone-PEG linkers are the thiol groups of cysteine residues, but they can also react with the imidazole (B134444) group of histidine and the primary amine of lysine (B10760008) under specific conditions.[4][5] This document outlines the principles and protocols for utilizing mono-sulfone, bis-sulfone, and vinyl sulfone-PEG linkers in bioconjugation.
Reaction Mechanisms
The conjugation of sulfone-PEG linkers proceeds primarily through two mechanisms: Michael addition and bis-alkylation.
-
Michael Addition: Mono-sulfone and vinyl sulfone-PEG linkers react with nucleophiles, such as the thiolate anion of a cysteine residue, via a Michael addition mechanism to form a stable thioether bond.[4][6]
-
Bis-alkylation: Bis-sulfone PEG linkers are designed to react with two thiol groups, typically from the reduction of a disulfide bond, to form a stable three-carbon bridge, effectively re-bridging the disulfide bond.[1][7] This approach is particularly valuable for maintaining the tertiary structure of proteins.[7][8]
General Experimental Workflow
The overall process for sulfone-PEG conjugation involves several key stages, from preparation of the reactants to characterization of the final conjugate.
Caption: General experimental workflow for sulfone-PEG conjugation.
Application Note 1: Site-Specific Cysteine Conjugation with Mono-Sulfone and Vinyl Sulfone-PEG Linkers
This protocol details the conjugation of a mono-sulfone or vinyl sulfone-PEG linker to a protein containing a reactive cysteine residue.
Reaction Conditions
The efficiency and specificity of the conjugation are highly dependent on the reaction conditions. The following table summarizes the key parameters.
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 8.0 | A pH range of 6.5-7.5 is optimal for thiol-specific conjugation, minimizing reactions with amines.[3] Vinyl sulfone PEGs are highly selective for sulfhydryl groups.[9] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used for sensitive proteins to minimize degradation.[4] |
| Molar Ratio (PEG:Protein) | 3:1 to 12:1 | The optimal ratio should be determined empirically for each protein.[10] |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored at various time points.[4] |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve reaction efficiency.[4] |
| Buffer | Phosphate or Borate buffer | Avoid buffers containing primary amines (e.g., Tris) or thiols.[3] |
Experimental Protocol
Caption: Workflow for cysteine conjugation with mono-sulfone/vinyl sulfone-PEG.
Materials:
-
Protein with an accessible cysteine residue
-
Mono-sulfone or Vinyl Sulfone-PEG reagent
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Quenching Solution (e.g., 100 mM L-cysteine)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC))
Procedure:
-
Protein Preparation: Ensure the target cysteine is reduced and available for conjugation. If necessary, perform a pre-reduction step and subsequently remove the reducing agent.[2] The final protein solution should be in a suitable reaction buffer.[3]
-
PEG Reagent Preparation: Immediately before use, prepare a stock solution of the sulfone-PEG reagent in the reaction buffer.[4]
-
Conjugation Reaction: Add the sulfone-PEG reagent to the protein solution at the desired molar excess. Incubate the reaction at room temperature or 4°C for 2-24 hours with gentle mixing.[4]
-
Reaction Quenching: Stop the reaction by adding the quenching solution to react with any unreacted PEG reagent. Incubate for 30-60 minutes.[4]
-
Purification: Purify the PEGylated protein from excess reagents and unreacted protein using a suitable chromatography technique such as SEC.[3]
-
Analysis: Characterize the purified conjugate for purity, molecular weight, and degree of PEGylation using methods like SDS-PAGE and mass spectrometry.[1]
Application Note 2: Disulfide Re-bridging with Bis-Sulfone-PEG Linkers
This protocol describes the site-specific conjugation of a bis-sulfone-PEG linker to a protein by re-bridging a native disulfide bond.
Reaction Conditions
The key to successful disulfide re-bridging is the controlled reduction of the disulfide bond followed by the bis-alkylation reaction.
| Parameter | Recommended Range | Notes |
| Reduction pH | 7.0 - 8.0 | For disulfide reduction. |
| Conjugation pH | 6.5 - 7.5 | For the bis-alkylation reaction. |
| Temperature | Room Temperature (25°C) | For both reduction and conjugation steps. |
| Reducing Agent | TCEP or DTT | A 5-10 fold molar excess of reducing agent is typically used.[1] |
| Molar Ratio (PEG:Protein) | 3:1 to 10:1 | The optimal ratio should be determined empirically. |
| Reaction Time | 1 - 4 hours | For the conjugation step.[2] |
| Buffer | Phosphate or Borate buffer | Degassed buffers are recommended to prevent re-oxidation of thiols. |
Experimental Protocol
Caption: Workflow for disulfide re-bridging with bis-sulfone-PEG.
Materials:
-
Protein with an accessible disulfide bond
-
Bis-sulfone-PEG reagent
-
Reducing Agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP))
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution
-
Purification system
Procedure:
-
Disulfide Reduction: Treat the protein with a suitable reducing agent to cleave the disulfide bonds and expose the thiol groups.[1]
-
Removal of Reducing Agent: Immediately before conjugation, remove the reducing agent using a desalting column or buffer exchange into a degassed reaction buffer.[1]
-
Conjugation Reaction: Add the bis-sulfone-PEG reagent to the reduced protein solution. The bis-sulfone will react with the two newly formed thiol groups, re-forming a bridge.[2] Incubate the reaction under optimized conditions.
-
Quenching: Add a quenching reagent to stop the reaction by consuming any unreacted bis-sulfone linker.[2]
-
Purification: Purify the conjugate to remove unreacted linkers, reducing agents, and other impurities.
-
Analysis: Analyze the final product for homogeneity, drug-to-antibody ratio (DAR) if applicable, purity, and aggregation using methods like Hydrophobic Interaction Chromatography (HIC)-HPLC, Reversed-Phase (RP)-HPLC, and SEC.[2]
Application Note 3: Conjugation to Histidine and Lysine Residues
While sulfone-PEG linkers are most selective for cysteines, they can also be used to target histidine and lysine residues, particularly at higher pH values.
Reaction Conditions for Histidine and Lysine
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 9.3 | Higher pH increases the nucleophilicity of the primary amine of lysine and the imidazole nitrogen of histidine, but also increases the rate of hydrolysis of the linker.[4][9] |
| Temperature | Room Temperature (25°C) | |
| Molar Ratio (PEG:Protein) | Varies | Requires careful optimization to achieve desired modification and minimize non-specific reactions. |
| Reaction Time | Can be prolonged (up to 100 hours for lysine) | Reaction with lysine is generally slower than with cysteine.[9] |
| Buffer | Borate or Carbonate buffer | Avoid amine-containing buffers. |
Considerations for Histidine and Lysine Targeting
-
Specificity: Achieving site-specific conjugation to histidine or lysine can be challenging due to the abundance of these residues on the protein surface. This can lead to a heterogeneous mixture of products.
-
His-tags: Bis-sulfone reagents have been shown to react with polyhistidine tags (His-tags), which can be a strategy for site-specific modification.[5]
-
Optimization: Extensive optimization of reaction conditions (pH, molar ratio, time) is crucial to control the extent of PEGylation and maintain protein activity.
Characterization of Sulfone-PEG Conjugates
Thorough characterization is essential to ensure the quality and consistency of the PEGylated product.
| Analytical Method | Purpose |
| SDS-PAGE | Provides a qualitative assessment of the increase in molecular weight upon PEGylation.[1] |
| Size-Exclusion Chromatography (SEC) | Separates the PEGylated protein from the unreacted protein and excess PEG reagent, allowing for quantification of conversion.[1] |
| Reversed-Phase HPLC (RP-HPLC) | Separates different PEGylated species (e.g., mono-, di-PEGylated) based on hydrophobicity.[1] |
| Mass Spectrometry (LC-MS or MALDI-TOF) | Confirms the mass of the conjugate, which is the sum of the protein mass and the attached PEG chains, and can help determine the degree of PEGylation.[1] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low PEGylation Yield | Suboptimal pH, inactive PEG reagent, presence of residual reducing agents, steric hindrance. | Optimize pH, use fresh reagent, ensure complete removal of reducing agents, consider longer linkers.[4] |
| Off-target Conjugation | Reaction pH is too high, leading to reaction with lysines or histidines. | Lower the pH to the 6.5-7.5 range for thiol-specific reactions.[4] |
| Protein Aggregation | Unfavorable reaction conditions (e.g., pH, temperature, concentration). | Optimize reaction conditions, consider using stabilizing excipients. |
By following these guidelines and protocols, researchers can effectively utilize sulfone-PEG linkers to develop well-defined and stable bioconjugates for a wide range of applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Drug Discovery: Detailed Application Notes and Protocols for Targeted Protein Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the unprecedented ability to eliminate disease-causing proteins rather than simply inhibiting their function.[1][2] This approach utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eradicate proteins of interest (POIs).[1][2] Molecules such as Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this technology. PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] The induced proximity between the POI and the E3 ligase facilitates the ubiquitination of the target, marking it for degradation by the 26S proteasome.[1][4]
These application notes provide a comprehensive guide to the experimental design and execution of TPD studies. Detailed protocols for key assays are provided to enable researchers to effectively characterize and validate novel protein degraders.
Core Principles of Targeted Protein Degradation
The UPS is a cornerstone of cellular protein homeostasis, responsible for the degradation of misfolded or unnecessary proteins.[2][5] TPD co-opts this system through bifunctional molecules like PROTACs. The formation of a ternary complex—comprising the POI, the PROTAC, and an E3 ligase—is the critical initiating event.[1][2] Within this complex, the E3 ligase catalyzes the transfer of ubiquitin to the POI.[4] A polyubiquitin (B1169507) chain serves as a degradation signal, leading to the recognition and subsequent degradation of the POI by the proteasome.[5][6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 7. Video: The Proteasome [jove.com]
Application Notes and Protocols for m-PEG3-Sulfone-PEG3 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The m-PEG3-Sulfone-PEG3 is a heterobifunctional linker designed for the synthesis of advanced bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins. The this compound linker bridges a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, forming the PROTAC molecule.[1][2][3]
The unique characteristics of this linker, including a central sulfone group and flanking polyethylene (B3416737) glycol (PEG) chains, offer several advantages in the development of effective and drug-like PROTACs. The PEG components enhance the aqueous solubility and cell permeability of the resulting conjugate, which is often a challenge for these large molecules.[][5] The sulfone moiety provides a stable, yet flexible, linkage.[6][7] The reactivity of the terminal groups (which can be modified, e.g., with an acid or azide) allows for versatile conjugation to various ligands.[8][9]
These application notes provide detailed protocols for the use of this compound in the construction of a PROTAC and its subsequent evaluation in cell-based assays.
Core Applications in Cell-Based Assays
The primary application of this compound is in the creation of PROTACs for targeted protein degradation. The efficacy of these PROTACs is then assessed through a series of cell-based assays designed to measure:
-
Target Protein Degradation: Quantifying the reduction in the levels of the target protein.
-
Cellular Viability and Cytotoxicity: Determining the effect of target protein degradation on cell survival.
-
Apoptosis Induction: Assessing whether the degradation of the target protein leads to programmed cell death.
This document will use a hypothetical PROTAC, "Pro-Deg-1," constructed using this compound to target a kinase involved in a cancer signaling pathway, as an illustrative example.
Data Presentation
Table 1: In Vitro Degradation of Target Kinase by Pro-Deg-1 in Cancer Cell Line A
| Compound | DC50 (nM) | Dmax (%) |
| Pro-Deg-1 | 50 | >90% |
| Negative Control (Target Binder Only) | >10,000 | <10% |
| Negative Control (E3 Ligase Ligand Only) | >10,000 | <5% |
-
DC50: The concentration of the compound that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation observed.
Table 2: Cellular Viability of Cancer Cell Line A after Treatment with Pro-Deg-1
| Compound | IC50 (nM) |
| Pro-Deg-1 | 85 |
| Negative Control (Target Binder Only) | 1,200 |
| Negative Control (E3 Ligase Ligand Only) | >20,000 |
-
IC50: The concentration of the compound that inhibits cell growth by 50%.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC (Pro-Deg-1) using this compound-acid
This protocol describes the conjugation of a target protein binder (with a free amine) and an E3 ligase ligand (with a free amine) to this compound-acid.
Materials:
-
This compound-acid
-
Target protein binder with a terminal amine group
-
E3 ligase ligand with a terminal amine group
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC system for purification
-
LC-MS and NMR for characterization
Procedure:
-
Step 1: Coupling of the Target Binder to the Linker: a. Dissolve the target protein binder (1.0 eq) and this compound-acid (1.1 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) and PyBOP (1.2 eq) to the solution. c. Stir the reaction mixture at room temperature for 4 hours under an inert atmosphere. d. Monitor the reaction progress by LC-MS. e. Upon completion, purify the intermediate (Target Binder-Linker) by reverse-phase HPLC.
-
Step 2: Coupling of the E3 Ligase Ligand: a. Dissolve the purified Target Binder-Linker intermediate (1.0 eq) and the E3 ligase ligand (1.2 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) and PyBOP (1.2 eq) to the solution. c. Stir the reaction mixture at room temperature for 4 hours under an inert atmosphere. d. Monitor the reaction progress by LC-MS.
-
Step 3: Purification and Characterization: a. Purify the final PROTAC molecule (Pro-Deg-1) by reverse-phase HPLC. b. Confirm the structure and purity of the final product by high-resolution mass spectrometry (HRMS) and ¹H NMR.
Protocol 2: Western Blot for Target Protein Degradation
Objective: To quantify the degradation of the target protein following treatment with the PROTAC.
Materials:
-
Cancer Cell Line A
-
Pro-Deg-1
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer system, and PVDF membranes
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed Cancer Cell Line A in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Pro-Deg-1 (e.g., 1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and probe with the primary antibody for the target protein and the loading control. d. Incubate with the appropriate HRP-conjugated secondary antibody. e. Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Protocol 3: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the PROTAC on cell viability.[5]
Materials:
-
Cancer Cell Line A
-
Pro-Deg-1
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (5,000-10,000 cells/well) and incubate overnight.
-
Compound Treatment: Add serial dilutions of Pro-Deg-1 to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC evaluation.
Caption: Inhibition of a signaling pathway via PROTAC.
References
- 1. This compound-acid | TargetMol [targetmol.com]
- 2. biorbyt.com [biorbyt.com]
- 3. This compound-acid | PROTAC linker | CAS# 1919045-04-7 | InvivoChem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound-azide, 1895922-76-5 | BroadPharm [broadpharm.com]
- 9. This compound-azide | 1895922-76-5 [amp.chemicalbook.com]
Application Notes and Protocols for Amide Bond Formation with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone strategy in drug development and biotechnology.[1][2] This process can significantly enhance the therapeutic properties of proteins, peptides, and small molecules by increasing their solubility, extending their plasma half-life, reducing immunogenicity, and improving stability.[1][3] One of the most robust and widely employed methods for PEGylation is the formation of a stable amide bond between a PEG linker and a primary amine on the target molecule.[1][4]
These application notes provide detailed protocols for the formation of amide bonds using various PEG linkers, covering common coupling chemistries, reaction optimization, and purification strategies.
Core Principles of Amide Bond Formation for PEGylation
The fundamental reaction involves the coupling of a carboxylic acid group on a PEG linker with a primary amine (e.g., the N-terminal α-amine or the ε-amine of lysine (B10760008) residues in proteins) on a target molecule to form a stable amide bond.[1][5] This reaction typically requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.
Two prevalent methods for activating the carboxylic acid are:
-
Carbodiimide Chemistry (EDC/NHS): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a reactive O-acylisourea intermediate.[4] This intermediate can be stabilized by N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to create a more stable amine-reactive NHS ester, which then efficiently reacts with primary amines to form an amide bond.[6][7]
-
Uronium-based Reagents (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that rapidly activate carboxylic acids for amide bond formation, often requiring a non-nucleophilic base like diisopropylethylamine (DIPEA).[4]
Alternatively, pre-activated PEG linkers, such as PEG-NHS esters, are commonly used. These reagents react directly with primary amines under mild conditions without the need for additional coupling agents.[1][8]
Data Presentation: Reaction Parameters and Expected Outcomes
Optimizing reaction conditions is crucial for achieving the desired degree of PEGylation while maintaining the integrity of the target molecule.[5]
| Parameter | Typical Range | Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. Optimal pH is often 8.0-8.5.[5] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can minimize protein degradation and hydrolysis of the activated PEG.[1][5] |
| Reaction Time | 30 minutes to overnight | Dependent on temperature and the reactivity of the specific molecule.[1][5] |
| Molar Ratio (PEG:Molecule) | 5:1 to 50:1 | Highly dependent on the number of available amines and the desired degree of PEGylation.[1][9] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can lead to more efficient PEGylation.[1] |
| Amide Coupling Efficiency | High (>90% in many cases) | The EDC/NHS and HATU coupling methods are generally very efficient.[6] |
| Purity of Final Product | >95% | Achievable with standard purification techniques like HPLC or SEC.[6][10] |
Mandatory Visualizations
Reaction Mechanism: Amide Bond Formation via EDC/NHS Chemistry
Caption: EDC/NHS-mediated amide bond formation pathway.
General Experimental Workflow for Protein PEGylation
Caption: General experimental workflow for protein PEGylation.
Decision Flowchart for Purification Strategydot
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) with polyethylene (B3416737) glycol (PEG) linkers. This powerful "click chemistry" reaction is a cornerstone in bioconjugation and drug development, enabling the efficient and specific covalent linkage of molecules.[1][2] The inclusion of PEG linkers offers significant advantages, including enhanced solubility, stability, and bioavailability of the resulting conjugates.[1]
Introduction to CuAAC with PEG Linkers
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[1][3] Its biocompatibility and reliability have made it a favored method for conjugating a wide array of molecules, from small-molecule drugs to large biologics like proteins and antibodies.[1][4]
PEG linkers are polymers of ethylene (B1197577) glycol that are widely used in pharmaceutical and biotechnological applications.[1] When incorporated into bioconjugates, PEG linkers offer several key advantages:
-
Improved Solubility : PEGylation can significantly increase the aqueous solubility of hydrophobic molecules.[1]
-
Enhanced Stability : The PEG chain can protect the conjugated molecule from enzymatic degradation, leading to a longer circulatory half-life.[1]
-
Reduced Immunogenicity : PEGylation can shield antigenic sites on a molecule, reducing its potential to elicit an immune response.[1]
-
Increased Bioavailability : By improving solubility and stability, PEGylation can lead to better absorption and distribution of a drug within the body.[1]
Core Applications
The combination of CuAAC and PEG linkers is a versatile tool with numerous applications in research and drug development, including:
-
Antibody-Drug Conjugates (ADCs) : Site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.[1]
-
PEGylated Proteins and Peptides : Improving the pharmacokinetic properties of therapeutic proteins and peptides.[1]
-
Targeted Drug Delivery : Attaching targeting ligands (e.g., peptides, antibodies) to drug-loaded nanoparticles or liposomes.[1][5]
-
Biomolecule Labeling : Introducing imaging agents (e.g., fluorescent dyes, radioisotopes) for diagnostic purposes.[1][6]
-
Surface Modification : Functionalizing surfaces of materials for biomedical applications.[1]
Data Presentation: CuAAC Reaction Parameters and Yields
The efficiency of the CuAAC reaction can be influenced by several factors, including the choice of catalyst, ligand, solvent, and reaction time. The following tables provide a summary of typical reaction conditions and reported yields for CuAAC reactions involving PEG linkers.
Table 1: Typical CuAAC Reaction Parameters with PEG Linkers
| Parameter | Typical Range/Value | Notes |
| Alkyne-Functionalized Molecule | 1 equivalent | The limiting reagent. |
| Azide-PEG Linker | 1.1 - 1.5 equivalents | A slight excess can improve reaction kinetics.[1] |
| Copper(I) Source | 0.01 - 0.1 equivalents | Can be Cu(I) salts (e.g., CuI, CuBr) or generated in situ from Cu(II) salts (e.g., CuSO₄) with a reducing agent.[1] |
| Reducing Agent | 0.1 - 1.0 equivalents | Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to the active Cu(I) state. A fresh solution is crucial.[1] |
| Ligand | 0.1 - 0.5 equivalents | Stabilizes the Cu(I) catalyst and enhances reaction rate. THPTA is a common choice for aqueous reactions.[7] |
| Solvent | Aqueous buffers (e.g., PBS), organic solvents (e.g., DMF, DMSO), or mixtures | The choice of solvent depends on the solubility of the substrates. Co-solvents can be used to improve solubility.[1][4] |
| Temperature | Room temperature to 37°C | Mild reaction temperatures are generally sufficient.[1] |
| Reaction Time | 1 - 24 hours | Reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.[1] |
Table 2: Reported Yields for CuAAC Reactions with PEG Linkers
| Reactants | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| PEG-N₃ + ADC-TEG-Cl | Thermal (Microwave) | CHCl₃ | 4.5 | 99 | [8] |
| Azide-PEG + Alkyne-Coumarin | Cu(I) from CuSO₄/Sodium Ascorbate | scCO₂ | 24 | 82.32 | [9] |
| Azide-PEG + Alkyne-Coumarin | Cu(I) from CuSO₄/Sodium Ascorbate | scCO₂ | 48 | 87.14 | [9] |
| Azide-PEG + Alkyne-Drug | CuBr/PMDETA | THF | - | 73 | [9] |
| Alkyne-PEG + Azide-Fluorophore | In situ from Cu tube erosion | MeCN/H₂O (5:1) | 0.17 (10 min) | >95 | [10] |
| Aha-IFNβ + Propargyl-PEG | CuSO₄/DTT/TBTA | Aqueous buffer with SDS | - | High Conversion | [11] |
Experimental Protocols
Herein are detailed methodologies for key experiments involving CuAAC with PEG linkers.
Protocol 1: Synthesis of Azide-Terminated PEG (PEG-N₃)
This protocol describes a typical procedure for the synthesis of azide-terminated PEG from a hydroxyl-terminated precursor via a mesylate intermediate.
Materials:
-
α-Methoxy-ω-hydroxy-PEG (mPEG-OH)
-
Triethylamine (B128534) (TEA) or Pyridine
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Mesylation of mPEG-OH:
-
Dissolve mPEG-OH (1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 eq.) to the solution and stir for 15 minutes.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain mPEG-OMs.
-
-
Azidation of mPEG-OMs:
-
Dissolve the obtained mPEG-OMs (1 eq.) in anhydrous DMF.
-
Add sodium azide (1.5 - 3 eq.) to the solution.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
After cooling to room temperature, precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to yield azide-terminated PEG (mPEG-N₃). The yield is typically high (e.g., 97%).[12]
-
Protocol 2: Synthesis of Alkyne-Terminated PEG (PEG-Alkyne)
This protocol describes the functionalization of a PEG-diol with an alkyne group using propargyl bromide.[1]
Materials:
-
PEG-diol
-
Sodium hydride (NaH)
-
Propargyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Deionized water
Procedure:
-
Dissolve PEG-diol (1 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere.[1]
-
Cool the solution to 0°C and add sodium hydride (1.2 eq. per hydroxyl group) portion-wise.[1]
-
Stir the mixture at room temperature for 1 hour.[1]
-
Cool the reaction back to 0°C and add propargyl bromide (1.5 eq. per hydroxyl group) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous solution with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Precipitate the product in cold diethyl ether and dry under vacuum to obtain PEG-Alkyne. A yield of 86.1% has been reported for a similar synthesis.[13]
Protocol 3: General CuAAC Reaction for Bioconjugation
This protocol outlines a typical CuAAC reaction in an aqueous buffer system.[14]
Materials:
-
Alkyne-functionalized biomolecule
-
Azide-PEG linker
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[15]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)[15]
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )[15]
Procedure:
-
Preparation of Stock Solutions:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-biomolecule (1 eq.) and the azide-PEG (1.1-1.5 eq.).[1]
-
Add the reaction buffer to achieve the desired final concentration.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 molar ratio of CuSO₄ to THPTA is often recommended.[14] Let this mixture stand for a few minutes.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM.
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 50-250 µM.[1]
-
-
Reaction and Monitoring:
Protocol 4: Purification of PEGylated Conjugates
The purification method will depend on the properties of the final conjugate.
Recommended Purification Techniques:
-
Size Exclusion Chromatography (SEC) : This is a widely used method for separating PEGylated proteins from unreacted protein and smaller molecules based on differences in their hydrodynamic radius.[16][]
-
Ion Exchange Chromatography (IEX) : This technique separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for separation of the conjugate from the unreacted protein.[]
-
Reverse Phase Chromatography (RP-HPLC) : This method separates molecules based on hydrophobicity and is effective for the purification of peptides and small proteins, as well as for analyzing PEGylation sites.[]
-
Dialysis/Ultrafiltration : These membrane-based techniques are useful for removing small molecule reagents and byproducts from the reaction mixture.[][18]
Visualizations
Caption: General experimental workflow for CuAAC-mediated bioconjugation with a PEG linker.
Caption: Signaling pathway for targeted drug delivery using an ADC prepared via CuAAC with a PEG linker.
Caption: Chemical reaction scheme for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. CuAAC ensembled 1,2,3-triazole linked nanogels for targeted drug delivery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Modular Synthesis of PEG-Dendritic Block Copolymers by Thermal Azide–Alkyne Cycloaddition with Internal Alkynes and Evaluation of their Self-Assembly for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A flow platform for degradation-free CuAAC bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with PEG Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the covalent conjugation of molecules in complex biological environments.[1] As a type of "click chemistry," SPAAC is characterized by its high efficiency, specificity, and biocompatibility, largely due to the absence of a cytotoxic copper catalyst that is required for the archetypal Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3] The reaction's driving force is the high ring strain of a cyclooctyne (B158145), which reacts spontaneously with an azide (B81097) to form a stable triazole linkage.[2][4]
The incorporation of polyethylene (B3416737) glycol (PEG) linkers into SPAAC-based conjugation strategies offers significant advantages. PEGylation enhances the aqueous solubility of reactants, reduces aggregation, minimizes steric hindrance, and can improve the pharmacokinetic and pharmacodynamic properties of the final bioconjugate.[1][5] This combination of SPAAC and PEG derivatives provides a robust platform for a wide range of applications, including targeted drug delivery, in vivo imaging, the synthesis of antibody-drug conjugates (ADCs), and the modification of biomaterials.[2][6]
These application notes provide an overview of SPAAC with PEG derivatives, including quantitative data on reaction kinetics, detailed experimental protocols, and visualizations to guide the design and execution of your experiments.
Quantitative Data Summary
The efficiency of SPAAC reactions is influenced by several factors, including the choice of the cyclooctyne, the structure of the azide, reactant concentrations, temperature, and pH.[2] The reaction kinetics are typically described by second-order rate constants.
Table 1: Second-Order Rate Constants for Common SPAAC Reactions
This table summarizes the second-order rate constants for various SPAAC reactions, providing a basis for selecting appropriate reagents and estimating reaction times. The kinetics of SPAAC can be influenced by the structure of the cyclooctyne, the electronic properties of the azide, the solvent, and the pH.[1]
| Cyclooctyne | Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| DBCO (Dibenzocyclooctyne) | General Azide | ~0.34 - 1.0 | A commonly used and highly reactive cyclooctyne.[3][7][8] |
| BCN (Bicyclo[6.1.0]nonyne) | General Azide | ~0.012 - 0.15 | Offers a good balance of reactivity and stability; smaller and less lipophilic than DBCO.[3][5][8] |
| DIBAC | Benzyl Azide | 0.0567 ± 0.0027 | A dibenzocyclooctyne derivative.[5] |
| DIFO | Benzyl Azide | ~0.06 | One of the earlier reactive cyclooctynes.[5] |
Table 2: Effect of PEGylation on SPAAC Reaction Rates
The presence of a PEG linker can influence reaction rates. In some cases, PEGylation has been shown to enhance SPAAC reaction rates by reducing steric hindrance and improving the accessibility of the reactive groups.[5]
| Reactants | Effect of PEG Linker | Average Rate Enhancement |
| DBCO-Functionalized Antibody + Azide-PEG | The PEG spacer extends the reactive group away from the biomolecule's surface. | 31 ± 16% |
Mandatory Visualizations
Experimental Protocols
Protocol 1: General SPAAC Conjugation of a PEGylated Azide to a Cyclooctyne-Functionalized Protein
This protocol describes a general method for conjugating an azide-functionalized PEG to a protein that has been modified to contain a cyclooctyne group (e.g., DBCO).
Materials:
-
Cyclooctyne-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG derivative (e.g., Azide-PEG-NHS ester if modifying the protein first, or a pre-made Azide-PEG molecule)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) columns or dialysis cassettes)
Procedure:
-
Reagent Preparation:
-
Reaction Setup:
-
To the solution of the cyclooctyne-functionalized protein, add the desired molar excess of the Azide-PEG stock solution. A common starting point is a 5 to 20-fold molar excess of the Azide-PEG reagent.[8]
-
The final concentration of DMSO in the reaction mixture should be kept low (typically <10%) to avoid protein denaturation.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 37°C.[8] For less reactive cyclooctynes or lower reactant concentrations, incubation can be extended to 12-24 hours, or performed overnight at 4°C.[1][8]
-
Reaction progress can be monitored by techniques such as SDS-PAGE or HPLC.
-
-
Purification:
-
Characterization:
-
Analyze the purified conjugate to confirm successful ligation and determine the degree of labeling.
-
Suitable analytical techniques include SDS-PAGE, UV-Vis spectroscopy, HPLC, and mass spectrometry.
-
Protocol 2: Two-Step PEGylation and SPAAC Conjugation
This protocol outlines the process of first modifying a biomolecule with a PEG-azide linker, followed by conjugation to a cyclooctyne-containing molecule.
Part A: Modification of a Protein with an Azide-PEG-NHS Ester
Materials:
-
Protein to be modified in an amine-free buffer (e.g., PBS, pH 7.0-7.5)
-
Azide-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL. Avoid buffers containing primary amines like Tris, as they will compete with the NHS ester reaction.[12]
-
-
Azide-PEG-NHS Ester Preparation:
-
Immediately before use, dissolve the Azide-PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Quenching (Optional):
-
The reaction can be stopped by adding a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM to consume any unreacted NHS ester.[12]
-
-
Purification:
-
Remove unreacted Azide-PEG-NHS ester using a desalting column equilibrated with the desired buffer for the subsequent SPAAC reaction (e.g., PBS, pH 7.4).[11]
-
Part B: SPAAC Reaction with the Azide-Modified Protein
Procedure:
-
Follow the steps outlined in Protocol 1 , using the purified azide-modified protein from Part A as the starting material.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Low reactivity of the cyclooctyne. - Steric hindrance. - Low reactant concentrations. - Suboptimal reaction conditions (pH, temperature). | - Use a more reactive cyclooctyne (e.g., DBCO). - Increase the length of the PEG linker to reduce steric hindrance.[14] - Increase the concentration of the reactants. - Optimize the pH (some SPAAC reactions are faster at slightly higher pH, up to ~8.5).[7] - Increase the reaction temperature (e.g., to 37°C) if the biomolecules are stable.[7] |
| Protein Aggregation/Precipitation | - Use of a hydrophobic linker. - High concentration of organic solvent (e.g., DMSO). | - Use a hydrophilic PEG-based linker.[15] - Minimize the amount of organic solvent in the reaction mixture. |
| Non-Specific Labeling | - Impure reagents. | - Ensure high purity of both the azide and cyclooctyne-functionalized molecules. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for the Purification of m-PEG3-Sulfone-PEG3 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of molecules such as proteins, peptides, and small drugs. The m-PEG3-Sulfone-PEG3 linker is a bifunctional PEG reagent that allows for the conjugation of molecules, offering improved pharmacokinetics, increased stability, and reduced immunogenicity.[1] Following a conjugation reaction, the resulting mixture is often heterogeneous, containing the desired PEGylated conjugate, unreacted starting materials, excess PEG linker, and potentially various side products such as isomers or multi-PEGylated species.[] Therefore, robust and efficient purification is a critical step to ensure the safety and efficacy of the final product.
This document provides a detailed guide to the primary purification methods for molecules conjugated with the this compound linker. The choice of the optimal purification strategy is highly dependent on the physicochemical properties of the conjugated molecule, including its size, charge, and hydrophobicity.
Key Purification Strategies
The most common and effective methods for purifying PEGylated conjugates are chromatographic techniques. These methods separate molecules based on differences in their physical and chemical properties.
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius (size) in solution.[3] Since PEGylation significantly increases the size of a molecule, SEC is highly effective for removing smaller, unreacted PEG linkers and other low molecular weight impurities.[][3] It is often used as an initial bulk separation step.[4]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge.[] The attachment of a neutral PEG chain can shield the charges on the surface of a protein, altering its interaction with the IEX resin.[][5] This property can be exploited to separate the PEGylated conjugate from the unreacted native protein, as well as to resolve species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated).[6][7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity.[] It is a high-resolution technique particularly well-suited for the purification of smaller PEGylated molecules like peptides and small drugs.[4][8]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under non-denaturing aqueous conditions.[] The PEG chain itself can interact with HIC media, and this technique can be effective for separating PEGylated species, sometimes offering a complementary approach to IEX.[9][10]
Non-chromatographic methods such as ultrafiltration, diafiltration, and dialysis can also be employed, primarily for buffer exchange and removing very small impurities.[5][11]
Data Presentation: Comparison of Chromatographic Methods
The following table summarizes the key parameters and applications of the primary chromatographic techniques for the purification of this compound conjugates.
| Technique | Separation Principle | Primary Application | Typical Stationary Phase | Typical Mobile Phase | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Removal of unreacted PEG linker and small molecules from large conjugates (e.g., proteins).[3][12] | Porous silica (B1680970) or polymer beads (e.g., Superdex, TSKgel)[12][13] | Aqueous buffer (e.g., PBS)[4] | Robust, mild conditions, good for bulk separation.[3] | Low resolution for molecules of similar size.[14] |
| Ion Exchange Chromatography (IEX) | Net Surface Charge | Separation of PEGylated from un-PEGylated proteins; separation of mono- from multi-PEGylated species.[][7] | Charged resins (e.g., SP-Sepharose for cation exchange, Q-Sepharose for anion exchange)[14][15] | Aqueous buffer with a salt gradient (e.g., NaCl) for elution.[7] | High capacity, high resolution for charge variants.[14] | Effectiveness can decrease with higher degrees of PEGylation due to charge shielding.[5] |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution purification of PEGylated peptides and small molecules.[4][8] | C4, C8, or C18 alkyl-bonded silica.[16][17] | Acetonitrile/water gradient with an ion-pairing agent (e.g., TFA).[8][16] | High resolution, can separate positional isomers.[][16] | Can be denaturing for proteins; TFA can suppress MS signals.[8] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity (in aqueous solution) | Orthogonal separation to IEX and SEC; purification of proteins that are difficult to separate by other methods.[][9] | Phenyl, Butyl, or Octyl-functionalized resins.[18] | High salt buffer for binding, decreasing salt gradient for elution.[18] | Non-denaturing, maintains protein structure and activity.[18] | Lower capacity and resolution compared to IEX for some applications.[] |
Experimental Protocols
The following are generalized protocols that should be optimized for the specific this compound conjugate being purified.
Protocol 1: Purification of a PEGylated Protein by Size Exclusion Chromatography (SEC)
This protocol is designed for the bulk separation of a larger PEGylated protein from the smaller, unreacted this compound linker.[4]
Materials:
-
Crude conjugation reaction mixture
-
SEC column with an appropriate molecular weight exclusion limit (e.g., Superdex 200)
-
SEC Running Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
HPLC or FPLC system with a UV detector
-
Fraction collector
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of SEC Running Buffer until a stable baseline is observed on the UV detector.[4]
-
Sample Preparation: Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.[3]
-
Sample Injection: Inject the prepared sample onto the equilibrated SEC column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Run the separation under isocratic conditions using the SEC Running Buffer at a constant flow rate.[3]
-
Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated protein conjugate will elute first, followed by the un-PEGylated protein, and finally the smaller, unreacted PEG linker and other low molecular weight impurities.[4]
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein. Pool the pure fractions.[4]
Protocol 2: Purification of a PEGylated Protein by Ion Exchange Chromatography (IEX)
This protocol is suitable for separating the PEGylated protein from the un-PEGylated form. This example assumes cation exchange chromatography, where the protein of interest has a net positive charge at the working pH.
Materials:
-
Partially purified PEGylated protein (e.g., after SEC)
-
Cation exchange column (e.g., SP-Sepharose)
-
Binding Buffer (e.g., 20 mM MES, pH 6.0)
-
Elution Buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0)
-
HPLC or FPLC system with a UV detector
-
Fraction collector
Procedure:
-
Buffer Exchange: Ensure the sample is in the Binding Buffer, for example by using a desalting column or dialysis.
-
System Equilibration: Equilibrate the cation exchange column with Binding Buffer until the pH and conductivity are stable.
-
Sample Loading: Load the prepared sample onto the column.
-
Wash: Wash the column with several column volumes of Binding Buffer to remove any unbound impurities.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20 column volumes). Due to the charge-shielding effect of the PEG chain, the PEGylated protein is expected to elute at a lower salt concentration than the more highly charged, un-PEGylated protein.[][5]
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the fractions by SDS-PAGE, RP-HPLC, or mass spectrometry to identify those containing the pure, desired PEGylated species. Pool the relevant fractions.
Protocol 3: Purification of a PEGylated Peptide or Small Molecule by RP-HPLC
This protocol is designed for the high-resolution purification of smaller conjugates.
Materials:
-
Crude conjugation reaction mixture
-
RP-HPLC column (e.g., C4 or C18)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC system with a UV detector
-
Fraction collector
Procedure:
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10 column volumes.[8]
-
Sample Preparation: Dissolve the crude reaction mixture in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter.[8]
-
Sample Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Run a linear gradient appropriate for the hydrophobicity of the conjugate (e.g., 5-65% Mobile Phase B over 30-40 minutes).[4][8] The addition of the hydrophilic PEG chain will typically cause the conjugate to elute earlier than the more hydrophobic, unreacted parent molecule.
-
Fraction Collection: Collect fractions corresponding to the peaks observed in the UV chromatogram.
-
Analysis: Analyze the purity of each fraction using analytical RP-HPLC or LC-MS.
-
Pooling and Recovery: Pool the fractions containing the pure product. The solvent can be removed by lyophilization to obtain the purified conjugate as a solid.[4]
Visualizations
The following diagrams illustrate the logical workflow for selecting a purification strategy and a typical experimental workflow.
Caption: Purification strategy selection workflow.
Caption: General experimental workflow for chromatography.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biopharminternational.com [biopharminternational.com]
- 15. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. lcms.cz [lcms.cz]
- 18. US5935564A - Use of hydrophobic interaction chromatography to purify polyethylene glycols - Google Patents [patents.google.com]
Determining the Optimal Linker Length for a New PROTAC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding the critical role of the linker in Proteolysis Targeting Chimera (PROTAC) design and offer detailed protocols for experimentally determining the optimal linker length for a novel PROTAC.
A PROTAC is a heterobifunctional molecule composed of two ligands connected by a chemical linker.[1] One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[3][4] The linker is not merely a spacer; its length, composition, and attachment points are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[5][6]
An improperly designed linker can lead to steric hindrance, preventing ternary complex formation, or result in an unproductive orientation that does not lead to efficient ubiquitination. A linker that is too short may cause steric clashes, while a linker that is too long might lead to an unstable or inefficient ternary complex.[6][7] Therefore, the systematic optimization of linker length is a crucial step in the development of a potent and selective PROTAC.[5]
Core Principles of PROTAC Linker Design
The design and optimization of the PROTAC linker are governed by several key principles that influence the overall efficacy of the degrader.
-
Linker Length and Ternary Complex Formation: The length of the linker is a paramount parameter that dictates the efficacy of a PROTAC.[6] An optimal linker length is necessary for the formation of a stable and productive ternary complex.[6] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[6][8] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable and overly flexible ternary complex.[6][8]
-
Linker Composition and Physicochemical Properties: The chemical composition of the linker affects the PROTAC's solubility, cell permeability, and metabolic stability.[6] The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains due to their synthetic tractability and the ease with which their length can be systematically varied.[1][][10] PEG linkers are often used to improve solubility and cell permeability, while alkyl chains can provide more rigidity.[4][6]
-
Attachment Points: The points at which the linker is connected to the two ligands are crucial. Ideally, attachment should be at solvent-exposed regions of the ligands to minimize disruption of their binding to their respective proteins.[11]
-
The "Hook Effect": This phenomenon is observed when high concentrations of a PROTAC lead to the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex, which reduces degradation efficiency.[12][8] Linker design can influence the severity of the hook effect.[11]
Visualizing the PROTAC Mechanism and Experimental Workflow
Caption: The PROTAC mechanism of action.
Caption: Experimental workflow for linker optimization.
Quantitative Data Summary
Systematic variation of linker length is a crucial step in PROTAC optimization. The following tables summarize illustrative quantitative data on how linker length can impact the degradation of different target proteins.
| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor (ERα) | PEG | 12 | >1000 | <20 | [13] |
| Estrogen Receptor (ERα) | PEG | 16 | ~100 | >80 | [13] |
| p38α/β | PEG-alkyne | 11 | >1000 | ~10 | [14] |
| p38α/β | PEG-alkyne | 14 | ~50 | >90 | [14] |
| BRD4 | PEG | 8 | 25 | 95 | [1] |
| BRD4 | PEG | 12 | 5 | >98 | [1] |
Note: Data are for illustrative purposes and have been collated from multiple sources.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate linker efficiency.
Protocol 1: Cellular Degradation Assay via Western Blot
This is a standard method to quantify the reduction in target protein levels.[6]
Materials:
-
Cell line expressing the POI.
-
Cell culture reagents and multi-well plates (e.g., 6-well or 12-well).
-
PROTAC stock solutions in DMSO.
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
BCA or Bradford assay kit for protein quantification.
-
SDS-PAGE and Western blot equipment.
-
Primary antibodies (anti-POI, anti-loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of harvesting. Incubate overnight to allow for cell attachment.[12]
-
PROTAC Treatment: Prepare a serial dilution of the PROTAC stock solutions to create a range of concentrations (e.g., 1 pM to 10 µM). Include a vehicle-only control (e.g., DMSO). Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[12]
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer. Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein into the wells of an SDS-PAGE gel and perform electrophoresis.[12]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percent degradation against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[5]
-
Protocol 2: Ternary Complex Formation Analysis using Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the kinetics and affinity of binary and ternary complex formation in real-time.[11]
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified recombinant POI and E3 ligase.
-
PROTACs with varying linker lengths.
-
Amine coupling kit for protein immobilization.
-
Running buffer (e.g., HBS-EP+).
Methodology:
-
Protein Immobilization: Immobilize either the POI or the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-POI).[11]
-
Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm there is no non-specific binding to the immobilized protein.[11]
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the soluble protein partner.
-
Inject these solutions over the immobilized protein surface to measure the formation of the ternary complex.[8] An increase in binding response compared to the PROTAC alone indicates ternary complex formation.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine kinetic parameters (ka, kd) and affinity (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (alpha), which is the ratio of the affinity of the soluble partner in the presence and absence of the PROTAC. A high alpha value indicates positive cooperativity and a more stable ternary complex.
-
Troubleshooting and Data Interpretation
| Observation | Potential Cause | Suggested Solution |
| No or low degradation of the target protein. | The linker may be outside the optimal range (too short or too long).[5] | Synthesize and test a wider range of linker lengths. |
| Poor cell permeability of the PROTAC. | Assess cell permeability using analytical methods. Modify the linker to improve physicochemical properties.[11] | |
| A significant "hook effect" is observed. | High concentrations lead to the formation of unproductive binary complexes.[8] | This is an inherent property. Focus on the potency (DC50) at lower concentrations. |
| Low cooperativity in ternary complex formation. | Systematically modify the linker's length and composition to enhance cooperativity.[11] |
Conclusion
The linker is a critical component of a PROTAC, and its length must be carefully optimized to ensure the formation of a stable and productive ternary complex.[3] A systematic approach involving the synthesis of a library of PROTACs with varying linker lengths and subsequent evaluation through cellular degradation and biophysical assays is essential for identifying the optimal candidate. The protocols and guidelines presented here provide a framework for researchers to rationally design and develop novel and effective PROTACs for therapeutic intervention.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 10. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting the Appropriate E3 Ligase Ligand for Your Target: Application Notes and Protocols
For researchers, scientists, and drug development professionals, the judicious selection of an E3 ubiquitin ligase and its corresponding ligand is a critical determinant in the successful design of potent and selective targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This decision profoundly influences the efficacy, selectivity, and overall therapeutic potential of the degrader. This document provides a comprehensive guide to the selection of E3 ligase ligands, including detailed experimental protocols and comparative data for commonly used ligands.
Introduction to Targeted Protein Degradation
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2] PROTACs, a major class of TPD molecules, are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2][3] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] While there are over 600 E3 ligases in the human genome, only a small fraction have been successfully leveraged for PROTAC development, primarily due to the limited availability of well-characterized, high-affinity small molecule ligands.[1][2][4]
Core Signaling Pathway: PROTAC-Mediated Protein Degradation
The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the target protein (POI) and an E3 ubiquitin ligase.[2][5] This proximity-induced event is the critical initiating step for the subsequent poly-ubiquitination and proteasomal degradation of the target protein.[5] The choice of the E3 ligase ligand significantly impacts the stability and conformation of this ternary complex, which in turn influences the degradation potency (DC50) and maximal degradation (Dmax) of the PROTAC.[2]
Figure 1: PROTAC-mediated protein degradation pathway.
Commonly Utilized E3 Ligases and Their Ligands
The most extensively used E3 ligases in PROTAC design are Cereblon (CRBN), von Hippel-Lindau (VHL), Murine Double Minute 2 (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).[2][3]
Cereblon (CRBN)
CRBN is a substrate receptor for the CUL4A E3 ubiquitin ligase complex.[6] Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[4] These ligands have been successfully used to degrade a wide range of target proteins.[4]
Von Hippel-Lindau (VHL)
VHL is the substrate recognition subunit of the CUL2 E3 ligase complex.[7][8] Small molecule ligands for VHL have been developed through structure-based design, with notable examples being based on the derivative of the natural product HIF-1α.[2][8] VHL-based PROTACs have demonstrated high potency and selectivity.[5][9]
Murine Double Minute 2 (MDM2)
MDM2 is an E3 ligase that negatively regulates the p53 tumor suppressor.[3][10] Ligands for MDM2 are often based on nutlin scaffolds, which are known inhibitors of the MDM2-p53 interaction.[2][11] MDM2-recruiting PROTACs have the dual benefit of degrading the target protein and stabilizing p53.[10][11]
Inhibitor of Apoptosis Proteins (IAPs)
IAPs are a family of E3 ligases that play a key role in regulating apoptosis. Ligands for IAPs are often derived from SMAC mimetics. IAP-based PROTACs have been shown to be effective in degrading various cancer-related proteins.
Quantitative Data for E3 Ligase Ligands
The selection of an E3 ligase ligand is guided by several quantitative parameters, including its binding affinity to the E3 ligase and the degradation efficiency (DC50 and Dmax) of the resulting PROTAC.
| E3 Ligase Ligand | E3 Ligase | Binding Affinity (Kd) | Assay Method | Reference |
| Pomalidomide | CRBN | ~180 nM | ITC | [6] |
| Lenalidomide | CRBN | ~250 nM | ITC | [6] |
| Thalidomide | CRBN | ~1.8 µM | ITC | [6] |
| VH032 | VHL | ~186 nM | SPR | [12] |
| Nutlin-3 | MDM2 | Varies | Various | [3] |
| (S,R,S)-AHPC | VHL | Potent | Various | [5] |
| PROTAC Example | Target (POI) | E3 Ligase | DC50 | Dmax | Cell Line | Reference |
| MZ1 | BRD4 | VHL | ~25 nM | >90% | HeLa | [13] |
| dBET1 | BRD4 | CRBN | ~50 nM | >95% | 22Rv1 | |
| A1874 | BRD4 | MDM2 | Moderate | ~60% | MOLM-13 | [10] |
Experimental Protocols
A robust evaluation of an E3 ligase ligand and the resulting PROTAC requires a series of well-designed experiments to assess binding, ternary complex formation, and protein degradation.
Figure 2: General experimental workflow for E3 ligase ligand evaluation.
Protocol 1: E3 Ligase Ligand Binding Affinity Assay (Surface Plasmon Resonance - SPR)
Objective: To determine the binding affinity (KD) and kinetics (kon, koff) of an E3 ligase ligand to its purified E3 ligase.[1]
Materials:
-
Purified recombinant E3 ligase (e.g., VHL or CRBN complex)
-
E3 ligase ligand
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Immobilization: Covalently immobilize the purified E3 ligase onto the sensor chip surface via amine coupling according to the manufacturer's protocol.[12]
-
Analyte Preparation: Prepare a serial dilution of the E3 ligase ligand in running buffer. The concentration range should span from at least 10-fold below to 10-fold above the expected KD.[12]
-
Binding Measurement: Inject the analyte solutions over the immobilized E3 ligase surface at a constant flow rate. Monitor the change in the refractive index in real-time.[1]
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the ligand.[12]
-
Regeneration: Inject the regeneration solution to remove any remaining bound analyte before the next injection cycle.[1]
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[1]
Protocol 2: Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
Objective: To characterize the thermodynamics of ternary complex formation ([POI]-[PROTAC]-[E3 Ligase]) and determine the binding affinity and stoichiometry.[2]
Materials:
-
Purified recombinant POI, E3 ligase, and PROTAC
-
ITC instrument
-
Matching buffer for all components
Procedure:
-
Sample Preparation: Prepare solutions of the purified proteins and the PROTAC in the same dialysis buffer to minimize buffer mismatch effects.
-
Binary Affinity Determination (Optional but Recommended):
-
Titrate the PROTAC into a solution of the E3 ligase to determine their binary binding affinity.[2]
-
Titrate the PROTAC into a solution of the POI to determine their binary binding affinity.
-
-
Ternary Complex Formation:
-
Method A (Titrating PROTAC): Prepare a solution containing both the POI and the E3 ligase in the sample cell. Titrate the PROTAC solution from the injection syringe into the sample cell.
-
Method B (Titrating one protein): Prepare a solution of the PROTAC and one of the proteins (e.g., E3 ligase) in the sample cell. Titrate the other protein (e.g., POI) from the injection syringe.
-
-
Data Acquisition: Perform a series of small, sequential injections, measuring the heat change after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the titrant to the sample. Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[1]
Protocol 3: In Vitro Ubiquitination Assay
Objective: To determine if the PROTAC can induce the ubiquitination of the POI in the presence of the E3 ligase and the necessary components of the UPS.[14][15]
Materials:
-
Purified recombinant POI, E3 ligase, E1 activating enzyme, E2 conjugating enzyme, and ubiquitin
-
ATP
-
Reaction buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the POI and ubiquitin
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, assemble the reaction mixture containing the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, POI, and the PROTAC. Include negative controls lacking one or more components (e.g., no PROTAC, no E3 ligase, no ATP).[15]
-
Incubation: Incubate the reaction at 30°C or 37°C for a specified time (e.g., 30-90 minutes) to allow for the ubiquitination reaction to proceed.[15]
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody against the POI to detect the appearance of higher molecular weight bands corresponding to ubiquitinated POI.
-
Optionally, probe with an anti-ubiquitin antibody to confirm ubiquitination.
-
Protocol 4: Cellular Degradation Assay (Western Blot)
Objective: To determine the ability of the PROTAC to induce the degradation of the endogenous POI in a cellular context.
Materials:
-
Cell line expressing the POI
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Probe the membrane with a primary antibody against the POI and a loading control.
-
Incubate with a secondary antibody and visualize the protein bands using a suitable detection method.
-
-
Data Analysis: Quantify the band intensities for the POI and normalize them to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximal degradation) values.
Conclusion
The selection and validation of an appropriate E3 ligase ligand are paramount for the successful development of targeted protein degraders.[1] A thorough understanding of the binding characteristics, the ability to form a productive ternary complex, and the capacity to induce target ubiquitination and degradation are essential. The protocols and data presented in this guide provide a framework for the rational selection and characterization of E3 ligase ligands, ultimately enabling the design of more effective and selective therapeutics. While CRBN and VHL remain the most utilized E3 ligases, the expanding toolbox of ligands for novel E3 ligases holds immense promise for the future of targeted protein degradation.[1][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 10. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. jove.com [jove.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low yield in Proteolysis Targeting Chimera (PROTAC) synthesis. The following information is designed to help you identify potential causes for poor yields and provide actionable solutions to optimize your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in PROTAC synthesis?
A1: Low yields in the multi-step synthesis of PROTACs can arise from several factors. The most common issues include inefficient coupling reactions, challenges with linker chemistry, poor solubility of intermediates or the final product, and difficulties during purification.[1] Side reactions, steric hindrance between the protein binder and the E3 ligase ligand, and suboptimal reaction conditions are also significant contributors.[1]
Q2: How much does the choice of linker impact the overall yield of my PROTAC?
A2: The linker's characteristics, such as its length, composition, and points of attachment, are critical factors that determine the synthetic yield.[1] Linkers that are too short or rigid may cause steric hindrance, which can prevent the efficient coupling of the two ligands.[1] On the other hand, linkers that are excessively long or flexible can lead to aggregation and create challenges during purification.[1] The chemical nature of the linker, such as a PEG or alkyl chain, also affects the solubility of the PROTAC, which can directly influence reaction efficiency and the final yield.[1]
Q3: Does the order of attaching the ligands to the linker affect the synthesis yield?
A3: Yes, the synthetic route and the sequence of coupling steps can significantly affect the overall yield.[1] It is often beneficial to first attach the more stable and robust ligand to the linker.[1] This approach allows for the use of more demanding reaction conditions in the initial steps without the risk of degrading a more sensitive ligand.[1]
Q4: What is a typical yield for the final coupling step in a PROTAC synthesis?
A4: Yields can vary significantly depending on the complexity of the molecules being coupled and the reaction conditions. For highly efficient reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry," yields can be as high as 90%.[2][3] However, for amide bond formations between two complex and sterically hindered fragments, yields are often lower, sometimes falling within the 20-40% range.[2]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues that lead to low yields in PROTAC synthesis.
Issue 1: Inefficient Coupling Reactions
Low efficiency in the coupling of the warhead-linker and E3 ligase ligand-linker fragments is a primary contributor to poor overall yield.
Potential Causes and Solutions:
-
Suboptimal Coupling Reagents: The choice of coupling reagent for amide bond formation is critical. If standard reagents are not providing satisfactory results, consider screening other options.
-
Poor Solubility of Reactants: Incomplete dissolution of starting materials will hinder the reaction.
-
Steric Hindrance: Bulky functional groups near the reaction site can impede the coupling reaction.
-
Side Reactions: The complexity of PROTAC molecules makes them susceptible to unwanted chemical transformations.
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the performance of different coupling reagents in a model amide coupling reaction for PROTAC synthesis.
| Coupling Reagent | Base | Reaction Time (h) | Yield (%) |
| HATU | DIPEA | 4 | 75 |
| HBTU | DIPEA | 6 | 68 |
| COMU | DIPEA | 2 | 82 |
| T3P | Pyridine | 12 | 65 |
Data adapted from a study on PROTAC synthesis optimization.[2]
Issue 2: Linker-Related Challenges
The linker is a critical component that influences not only the biological activity but also the synthetic feasibility of a PROTAC.
Potential Causes and Solutions:
-
Inappropriate Linker Length: The distance between the target protein and the E3 ligase is crucial for the formation of a stable ternary complex.[2] A linker that is too short can cause steric clashes, while one that is too long may not effectively bring the two proteins together.[2]
-
Linker Composition: The flexibility and polarity of the linker can impact both the reaction and purification. While polyethylene (B3416737) glycol (PEG) linkers can enhance solubility, they may also chelate reagents and contribute to low yields.[2]
Issue 3: Purification Difficulties
Significant product loss can occur during the purification of PROTACs due to their unique physicochemical properties.[2]
Potential Causes and Solutions:
-
Product Loss During Chromatography: PROTACs can be challenging to purify, leading to product loss.
-
Poor Separation: The flexible nature of some linkers, like PEG, can lead to broad peaks and poor separation during chromatography.
-
Product Degradation: The stability of the PROTAC during purification should be considered.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol outlines a general method for the formation of an amide bond between a carboxylic acid-containing fragment and an amine-containing fragment.
Materials:
-
Carboxylic acid-containing fragment (1.0 equivalent)
-
Amine-containing fragment (1.0-1.2 equivalents)
-
Coupling reagent (e.g., HATU, 1.1 equivalents)
-
Organic base (e.g., DIPEA, 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Dissolve the carboxylic acid-containing fragment in the anhydrous solvent.
-
Add the coupling reagent and the base to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine-containing fragment to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using LC-MS until the starting materials are consumed.[2]
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative reverse-phase HPLC.[2]
Protocol 2: General Procedure for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol describes a general method for the CuAAC reaction to connect an azide-functionalized fragment with an alkyne-functionalized fragment.
Materials:
-
Azide-functionalized fragment (1.0 equivalent)
-
Alkyne-functionalized fragment (1.0 equivalent)
-
Copper(II) sulfate (CuSO₄) (0.1 equivalents)
-
Sodium ascorbate (B8700270) (0.2 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 equivalents)
-
Solvent (e.g., DMSO, tBuOH/H₂O)
Procedure:
-
Dissolve the azide- and alkyne-functionalized fragments in the chosen solvent.
-
In a separate vial, prepare a solution of CuSO₄ and THPTA in water.
-
Add the CuSO₄/THPTA solution to the mixture of the azide (B81097) and alkyne components.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate in water.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[4]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent and purify by preparative HPLC.
Protocol 3: General Procedure for Purification by Preparative HPLC
This protocol outlines a general method for the purification of a crude PROTAC product using preparative reverse-phase HPLC.
Materials:
-
Crude PROTAC product
-
Solvent for dissolution (e.g., DMSO, DMF)
-
Mobile Phase A: Water with 0.1% TFA or 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% formic acid
-
Preparative C18 HPLC column
Procedure:
-
Dissolve the crude PROTAC in a minimal amount of a suitable solvent.
-
Filter the sample through a 0.45 µm syringe filter.
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B).
-
Inject the filtered sample onto the column.
-
Elute the PROTAC using a linear gradient of Mobile Phase B in Mobile Phase A. A shallow gradient is often required for good separation.
-
Monitor the elution profile with a UV detector at an appropriate wavelength.
-
Collect fractions corresponding to the main peak of the desired PROTAC.
-
Analyze the purity of the collected fractions using analytical LC-MS.
-
Pool the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in PROTAC synthesis and troubleshooting.
References
Technical Support Center: Optimizing m-PEG3-Sulfone-PEG3 Conjugation Efficiency
Welcome to the technical support center for the m-PEG3-Sulfone-PEG3 linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing conjugation efficiency and troubleshooting common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for this compound conjugation?
A1: The this compound linker reacts with thiol (sulfhydryl) groups, typically from cysteine residues on proteins or peptides, via a Michael-type addition.[1] The sulfone group is an electrophile that is highly reactive towards the nucleophilic thiolate anion (-S⁻).[2] This reaction forms a stable thioether bond, covalently linking the PEG moiety to the target molecule.[1][3] For the reaction to proceed efficiently, the thiol group needs to be in its deprotonated thiolate form.[2]
Q2: What is the optimal pH for conjugation with this compound?
A2: The optimal pH for the reaction of sulfone linkers with thiols is typically in the range of 6.5 to 8.0.[4] Since the reactive species is the deprotonated thiolate anion, a pH slightly above the pKa of the cysteine thiol (around 8.3) can increase the reaction rate.[5] However, at a higher pH (e.g., > 9.0), the risk of off-target reactions with other nucleophilic residues like lysine (B10760008) also increases.[1][4] Therefore, a compromise is often necessary to balance reaction efficiency with specificity.
Q3: Can this compound react with other amino acid residues?
A3: While sulfone linkers are highly selective for thiol groups, some reactivity with other nucleophiles like amines (from lysine residues) or histidines can occur, especially at higher pH values.[4][6] To minimize non-specific reactions, it is recommended to perform the conjugation within the optimal pH range and to use the minimum necessary excess of the PEG reagent.[1]
Q4: How stable is the thioether bond formed by the this compound linker?
A4: The thioether bond formed by the reaction of a sulfone linker with a thiol is highly stable.[4][7] It is generally more resistant to hydrolysis and retro-Michael addition compared to the thioether bond formed by maleimide (B117702) linkers, which can be a significant advantage for in vivo applications.[4][8]
Troubleshooting Guide
Low conjugation efficiency is a common issue in PEGylation experiments. The following table outlines potential causes and recommended solutions to improve your results with the this compound linker.
| Issue | Potential Cause | Recommended Solution | Key Parameters & Expected Outcomes |
| Low or No Conjugation | Suboptimal pH | Optimize the reaction pH. A range of 6.5-8.0 is generally recommended for sulfone-thiol conjugation.[4] | pH: 6.5-8.0Expected Outcome: Increased concentration of reactive thiolate anions, leading to higher conjugation efficiency. |
| Inactive PEG Reagent | Use a fresh, high-quality this compound reagent. Ensure proper storage conditions (cool, dry) to prevent hydrolysis.[5] | Reagent Quality: High purityExpected Outcome: Consistent and reliable conjugation results. | |
| Presence of Reducing Agents | Ensure complete removal of reducing agents (e.g., DTT, TCEP) used for disulfide bond reduction prior to adding the PEG reagent.[4][5] | Purity of Protein Sample: Free of interfering substancesExpected Outcome: Prevention of competition for the PEG linker and improved yield. | |
| Steric Hindrance | The target thiol group may not be easily accessible. Consider using a linker with a longer spacer arm or performing the reaction under partially denaturing conditions. | Protein Conformation: Accessible thiol groupsExpected Outcome: Improved accessibility of the conjugation site. | |
| Inconsistent Results | Variability in Reagent Quality | Qualify each new batch of the PEG reagent for purity and reactivity before use. | Reagent Consistency: Batch-to-batch uniformityExpected Outcome: Reproducible experimental outcomes. |
| Inconsistent Reaction Conditions | Maintain strict control over reaction parameters such as pH, temperature, and reaction time.[9] | Reaction Control: Precise and consistent conditionsExpected Outcome: High reproducibility between experiments. | |
| Poor Solubility of PEG Reagent | High Molecular Weight of PEG | Dissolve the this compound reagent in a small amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding it to the reaction buffer.[5] | Solvent: DMSO or DMFExpected Outcome: Complete dissolution of the PEG reagent and prevention of precipitation. |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Thiol-Containing Protein
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be reduced to expose the target thiol, treat the protein with a suitable reducing agent (e.g., TCEP) following standard protocols.
-
Thoroughly remove the reducing agent using a desalting column or dialysis against a degassed reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5).[4][5] This step is critical to prevent the reducing agent from reacting with the PEG linker.
-
-
PEGylation Reaction:
-
Dissolve the thiol-containing protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of the this compound reagent in the reaction buffer (or a minimal amount of DMSO/DMF if solubility is an issue) immediately before use.[5]
-
Add the desired molar excess of the this compound reagent to the protein solution. A 5- to 20-fold molar excess is a common starting point.[10]
-
Incubate the reaction mixture at room temperature (20-25°C) for 2-24 hours.[2][11] The optimal reaction time should be determined empirically by monitoring the reaction progress.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a small molecule thiol, such as L-cysteine or N-acetyl cysteine, in excess to react with any remaining unreacted PEG reagent.[10]
-
-
Purification:
Protocol 2: Analysis of Conjugation Efficiency by SDS-PAGE
-
Sample Preparation:
-
Collect aliquots of the reaction mixture at different time points.
-
Mix the aliquots with SDS-PAGE loading buffer.
-
-
Electrophoresis:
-
Load the samples onto a polyacrylamide gel.
-
Run the gel at a constant voltage.
-
-
Staining and Analysis:
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Avoiding the "Hook Effect" in PROTAC Experiments
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering the "hook effect" in Proteolysis Targeting Chimera (PROTAC) experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you understand, identify, and mitigate this common experimental challenge.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC assays?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a paradoxical decrease in the degradation of the target protein.[1][2][3][4][5] This results in a characteristic bell-shaped or "hooked" dose-response curve, instead of a standard sigmoidal curve.[3][6]
Q2: What is the underlying molecular cause of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[3][4][5] A PROTAC's efficacy relies on forming a productive ternary complex , consisting of the target protein, the PROTAC, and an E3 ligase.[7][8] At excessive concentrations, the PROTAC can independently saturate and bind to either the target protein or the E3 ligase, forming inhibitory "Target-PROTAC" or "E3 Ligase-PROTAC" binary complexes.[2][4] These binary complexes are unable to bring the target and the E3 ligase together, thus preventing the necessary ubiquitination and subsequent degradation of the target protein.[5][6]
Q3: Why is it critical to recognize and address the hook effect?
A3: Failing to account for the hook effect can lead to significant misinterpretation of experimental data.[5][6] A potent PROTAC might be incorrectly dismissed as inactive if tested only at high concentrations that fall within the hook effect region.[3][6] This can also lead to inaccurate determination of key parameters like DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation level), which are critical for structure-activity relationship (SAR) studies.[3][5]
Q4: At what concentrations does the hook effect typically become apparent?
A4: The concentration at which the hook effect is observed can vary significantly depending on the specific PROTAC, target protein, E3 ligase, and cell line used.[3] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[3][9] Therefore, it is critical to perform a wide dose-response analysis to fully characterize the degradation profile.[5]
Q5: How can PROTAC design influence the hook effect?
A5: PROTAC design, particularly the linker, plays a crucial role. Optimizing the linker length and composition can enhance the stability and cooperativity of the ternary complex.[6][10] Positive cooperativity, where the binding of the PROTAC to one protein partner increases its affinity for the other, can stabilize the ternary complex and reduce the hook effect.[6][11] This strategy can broaden the effective concentration range before binary complexes begin to dominate.[10]
Visualizing the PROTAC Mechanism and the Hook Effect
Caption: The intended catalytic cycle of a PROTAC at optimal concentrations.
Caption: The formation of non-productive binary complexes causes the hook effect.
Troubleshooting Guide
| Issue Encountered | Likely Cause | Recommended Solution(s) |
| Problem 1: My dose-response curve is bell-shaped, with degradation decreasing at high concentrations. | You are observing the hook effect . | Expand Concentration Range: Repeat the experiment with a wider dose range (e.g., 1 pM to 20 µM) using half-log dilutions to fully map the curve and confirm the hook.[3] Identify Optimal Concentration: Determine the concentration that gives the maximum degradation (Dmax) and use concentrations at or below this level for future experiments and SAR studies.[9] |
| Problem 2: I'm not observing any protein degradation, or it's very weak across all tested concentrations. | The tested concentrations may be entirely within the hook effect region . Other causes could be poor cell permeability, low E3 ligase expression in the cell line, or compound instability. | Test Lower Concentrations: Dramatically expand the dose-response to include much lower (pM and nM) concentrations. Verify System Components: Confirm that your cell line expresses both the target protein and the recruited E3 ligase at sufficient levels using Western Blot or qPCR.[12] Check Compound Stability: Assess the stability of your PROTAC in the cell culture medium over the course of the experiment. |
| Problem 3: My experimental results, especially at higher concentrations, are not reproducible. | Variability in cell culture conditions can affect the ubiquitin-proteasome system and protein expression levels. | Standardize Cell Culture: Use cells within a consistent passage number range, ensure uniform seeding densities, and closely monitor cell health and confluency to ensure consistency between experiments.[5] |
Quantitative Data Summary
The selection of an appropriate assay to study the underlying interactions driving the hook effect is critical. Biophysical assays can provide quantitative data on the formation and stability of the ternary complex.
Table 1: Comparison of Key Biophysical Assays for Ternary Complex Analysis
| Assay Technique | Principle | Key Advantages | Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor chip. | Real-time kinetic data (k_on, k_off), label-free, allows for cooperativity measurement.[13][14][15][16] | Requires immobilization of one binding partner, which may affect its activity. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes during binding events. | Provides a complete thermodynamic profile (KD, ΔH, ΔS), solution-based.[8][13] | High sample consumption, lower throughput. |
| Time-Resolved FRET (TR-FRET) | Measures energy transfer between donor and acceptor fluorophores upon proximity. | High-throughput, homogenous (no-wash) format, can be used in cell lysates.[13] | Requires labeled binding partners, potential for fluorescent artifacts. |
| NanoBRET™ | Bioluminescence resonance energy transfer (BRET) in live cells. | Measures ternary complex formation in a physiological, live-cell context.[7][] | Requires genetic engineering of proteins (tagging), indirect measurement of binding. |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol outlines the steps to quantify target protein degradation and identify a potential hook effect.
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Dilution Series: Prepare a wide range of serial dilutions of the PROTAC in cell culture medium (e.g., 1 pM to 10 µM).[3] Include a vehicle-only control (e.g., DMSO at 0.1%).
-
Incubation: Replace the medium with the PROTAC-containing medium and incubate for the desired duration (e.g., 16-24 hours).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells with an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.
-
Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection and Analysis: Incubate with a secondary antibody and use a chemiluminescence-based detection system. Quantify band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to generate the dose-response curve.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol helps verify that the PROTAC is mediating the interaction between the target protein and the E3 ligase, which is inhibited during the hook effect.
-
Cell Treatment: Treat cells with the desired concentrations of PROTAC (e.g., an optimal concentration and a high "hook effect" concentration) or vehicle for a specified time (e.g., 2-4 hours).
-
Proteasome Inhibition: To capture the ternary complex and prevent degradation, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 2-4 hours of the incubation.[5][12]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[12] Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag) overnight to form an antibody-antigen complex.[5]
-
Complex Capture: Add protein A/G beads to the lysate to capture the antibody-antigen complex. Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis: Elute the protein complexes from the beads. Analyze the eluate by Western blotting using antibodies against the target protein and the recruited E3 ligase.[12] An increased signal for the E3 ligase in the PROTAC-treated samples (at optimal concentration) compared to the vehicle control and the "hook effect" sample indicates the formation of the ternary complex.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and addressing the PROTAC hook effect.
References
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ternary complex formation - Profacgen [profacgen.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. o2hdiscovery.co [o2hdiscovery.co]
Technical Support Center: Improving Cell Permeability of PEG-Linked PROTACs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals address challenges related to the cell permeability of Polyethylene Glycol (PEG)-based Proteolysis Targeting Chimeras (PROTACs).
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do my PEG-linked PROTACs exhibit poor cell permeability?
A1: Poor cell permeability is a common challenge in PROTAC development, primarily because their physicochemical properties often fall "beyond the Rule of Five" (Ro5), a guideline for orally active drugs.[1][2] Key contributing factors include:
-
High Molecular Weight (MW): Most PROTACs have an MW greater than 800 Da, significantly larger than traditional small molecules, which hinders passive diffusion across the cell membrane.[1][2][3][4]
-
Large Polar Surface Area (PSA): The combination of two ligands and a linker, especially a hydrophilic PEG linker, results in a large PSA and a high number of hydrogen bond donors (HBDs) and acceptors (HBAs).[3][4] This increased polarity makes it difficult for the molecule to partition into the lipophilic lipid bilayer of the cell membrane.[2]
Q2: How does the PEG linker itself influence cell permeability?
A2: The PEG linker has a complex, often described as a "double-edged sword," effect on permeability.[5]
-
Positive Impact: PEG linkers are primarily used to enhance the aqueous solubility of PROTACs, which is crucial for formulation and preventing aggregation.[2][5][6] Furthermore, the flexibility of PEG linkers can be advantageous. They can allow the PROTAC to adopt a folded, more compact conformation in nonpolar environments like the cell membrane.[5][7][8] This "chameleon-like" behavior can shield the molecule's polar surface area, reducing its effective polarity and facilitating membrane traversal.[2][8][9]
-
Negative Impact: The inherent hydrophilicity and the addition of hydrogen bond acceptors with each ethylene (B1197577) glycol unit can impede passive diffusion across the cell membrane.[5][8] Studies have shown that systematically increasing the number of PEG units often leads to a decrease in permeability.[10][11]
Q3: What are the key physicochemical properties I should focus on for optimization?
A3: To improve cell permeability, you must balance several key physicochemical properties. These include:
-
Molecular Weight (MW): While PROTACs are inherently large, minimizing MW where possible is beneficial.
-
Lipophilicity (cLogP): Permeability often increases with lipophilicity, but only up to a certain point. Excessive lipophilicity can lead to poor solubility and non-specific binding.
-
Topological Polar Surface Area (TPSA): Aim to reduce the TPSA. This is a major contributor to poor permeability.[3]
-
Hydrogen Bond Donors (HBDs): Reducing the number of HBDs is a key strategy. For example, replacing an amide bond in the linker with an ester can remove one HBD and significantly improve permeability.[1][10]
-
Number of Rotatable Bonds (NRotB): Highly flexible molecules can face an entropic penalty when entering the ordered cell membrane.[12] Introducing some rigidity into the linker can be beneficial.[1][13]
Q4: What is the "hook effect" and how does it relate to cell permeability?
A4: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation.[2] This occurs because at excessively high intracellular concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) instead of the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation.[2] While not a direct measure of permeability, it is highly dependent on the intracellular concentration achieved. A PROTAC with very high permeability may exhibit an earlier onset of the hook effect compared to a less permeable analog.[10]
Section 2: Troubleshooting Guide
Core Problem: My PROTAC shows potent activity in biochemical assays (e.g., target binding, TR-FRET) but has low or no efficacy in cell-based degradation assays.
This is a classic indicator of poor cell permeability.[3][9][14] The PROTAC is functional but cannot efficiently reach its intracellular targets. The following workflow can help diagnose and solve the issue.
Step 1: Confirm and Diagnose the Permeability Issue
Before extensive chemical modification, confirm that permeability is the root cause.
-
Directly Measure Permeability: Use a standard in vitro permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion, or the Caco-2 assay for a more physiologically relevant model.[14]
-
Assess Intracellular Target Engagement: Use a cellular target engagement assay (e.g., NanoBRET™) to determine if the PROTAC is reaching and binding its target inside the cell.[2][14] A large discrepancy between biochemical binding affinity and cellular target engagement potency strongly points to a permeability barrier.[14]
Step 2: Assess Physicochemical Properties and Plan Modifications
Analyze your PROTAC's calculated properties (MW, cLogP, TPSA, HBD count). If they are well outside the typical ranges for permeable molecules, a chemical modification strategy is necessary.
Caption: A troubleshooting workflow for addressing poor PROTAC cellular activity.
Step 3: Quantitative Data on Linker Modifications
Modifying the PEG linker is a primary strategy for improving permeability. As shown in the table below, even small changes can have a significant impact. Generally, shorter linkers lead to more permeable compounds.[8][11]
| PROTAC Series | Linker Composition | Apparent Permeability (Papp) x 10⁻⁶ cm/s | Key Finding | Reference |
| VH032-based "AT" Series | 2-unit PEG Linker | 0.04 | Baseline permeability for this series. | [5][11] |
| 3-unit PEG Linker | 0.02 | Adding one PEG unit decreased permeability by half. | [5][11] | |
| VH032-based "MZ" Series | 2-unit PEG Linker | 0.6 | A different warhead shows much higher initial permeability. | [11][15] |
| 3-unit PEG Linker | 0.03 | Adding one PEG unit caused a 20-fold decrease in permeability. | [11][15] | |
| Amide vs. Ester Linker | Amide-linked PROTAC | ~0.1 | Baseline for an amide-containing PROTAC. | [10] |
| Ester-linked PROTAC | >1.0 | Amide-to-ester substitution significantly boosted permeability. | [10] |
Note: Data is compiled from multiple sources for illustrative comparison. Absolute Papp values can vary between assay conditions.
Step 4: Actionable Strategies for Linker Modification
If your PROTAC's permeability is low, consider these experimentally validated strategies:
-
Shorten the PEG Linker: Systematically synthesize and test analogs with fewer PEG units. This is often the most direct way to improve permeability by reducing MW and PSA.[5][8][11]
-
Replace Amide Bonds with Esters: Amide bonds contribute one HBD and increase polarity. A bioisosteric replacement with an ester can dramatically improve permeability and has been shown to lead to more potent cellular degraders.[1][10]
-
Increase Linker Rigidity: While PEG is flexible, incorporating rigid moieties like piperidine (B6355638) or piperazine (B1678402) rings can pre-organize the PROTAC into a bioactive conformation, improve permeability, and enhance ternary complex stability.[1][13][16]
-
Promote Intramolecular Hydrogen Bonding: Encourage the "chameleon effect" by strategically placing hydrogen bond donors and acceptors that allow the PROTAC to form internal hydrogen bonds. This shields polarity and facilitates cell entry.[8]
-
Consider PEG Alternatives: If PEG linkers consistently yield poor results, explore alternatives. Simple alkyl chains are a common choice, though they may reduce solubility.[12][17]
Section 3: Key Experimental Protocols
Accurate and reproducible permeability data is essential for optimizing your PROTAC. Below are detailed methodologies for two standard assays.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment through a synthetic membrane coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to an acceptor compartment.[7][18] It is ideal for early-stage screening.[7]
Methodology:
-
Reagent Preparation:
-
Donor/Acceptor Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Lipid Solution: Prepare a solution of a lipid, such as 1% (w/v) lecithin, in a volatile solvent like dodecane.
-
Test Compound Solution: Prepare a stock solution of the PROTAC in DMSO. Dilute this stock into the donor buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<1%).
-
-
Plate Preparation:
-
Acceptor Plate: Add PBS buffer to the wells of a 96-well acceptor plate.
-
Donor Plate: Carefully coat the filter membrane of each well on a 96-well filter donor plate with the lipid solution. Allow the solvent to fully evaporate, leaving a uniform artificial membrane.
-
-
Assay Procedure:
-
Add the test compound solution to the wells of the prepared donor plate.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich" where the lipid membrane separates the two compartments.
-
Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a sensitive analytical method, typically LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp in cm/s) is calculated using a standard formula that accounts for the volumes of the wells, the membrane area, incubation time, and the measured concentrations.[3]
-
Protocol 2: Caco-2 Cell Permeability Assay
Principle: The Caco-2 assay is a cell-based model that is more physiologically relevant than PAMPA. It uses a monolayer of differentiated Caco-2 cells, which form tight junctions and express efflux transporters, mimicking the human intestinal barrier.[7][18] This assay can measure both passive diffusion and active transport.[7]
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment (Apical to Basolateral - A→B):
-
Wash the cell monolayer gently with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the PROTAC solution (in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).[8]
-
At the end of the incubation, take a sample from the basolateral chamber for analysis.
-
-
Transport Experiment (Basolateral to Apical - B→A):
-
Perform the same steps as above, but add the PROTAC solution to the basolateral chamber and sample from the apical chamber. This direction is used to measure active efflux.[8]
-
-
Quantification:
-
Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Calculation of Papp and Efflux Ratio:
-
Calculate the Papp value for both the A→B and B→A directions.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B→A) / Papp (A→B).[3]
-
An efflux ratio greater than 2 suggests that the PROTAC is a substrate for active efflux pumps, which could be another reason for low intracellular accumulation.[3]
-
Section 4: Visual Guides
Diagram 1: The PROTAC Permeability Challenge
Caption: PROTACs often exceed Rule of 5 guidelines, posing permeability challenges.
Diagram 2: General PROTAC Mechanism of Action
Caption: The PROTAC mechanism of action, highlighting the critical cell entry step.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. Permeability Assay - Profacgen [profacgen.com]
dealing with solubility issues of m-PEG3-Sulfone-PEG3 conjugates
Welcome to the Technical Support Center for m-PEG3-Sulfone-PEG3 conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of my this compound conjugate?
A1: The solubility of your this compound conjugate is a result of the interplay between the PEG linker and the conjugated molecule. Key factors include:
-
Inherent Hydrophobicity of the Conjugated Molecule: Many therapeutic molecules, especially in oncology, are highly hydrophobic. The hydrophilic contribution of the two PEG3 units may not be enough to overcome the poor solubility of a very hydrophobic drug or protein.[1][2]
-
High Drug-to-Antibody Ratio (DAR) or Drug Loading: In the case of Antibody-Drug Conjugates (ADCs), a higher number of conjugated drug molecules increases the overall hydrophobicity of the conjugate, which can lead to aggregation and precipitation.[2][3]
-
Suboptimal Formulation Conditions: The pH, buffer composition, and ionic strength of your solution can significantly impact the conjugate's solubility and stability.[1][2] Conditions near the isoelectric point of a protein conjugate can especially reduce solubility.[2]
-
Aggregation: The conjugation process itself can sometimes induce aggregation of the target molecule, leading to precipitation.[1] This can be triggered by high reactant concentrations or the use of organic co-solvents that might destabilize the molecule.[1]
Q2: How does the this compound linker contribute to solubility?
A2: The polyethylene (B3416737) glycol (PEG) components of the linker are hydrophilic and are intended to increase the aqueous solubility of the molecule it is conjugated to.[4][5][6] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, which helps to solubilize the conjugate.[7] However, with only three PEG units on each side of the sulfone group, the solubilizing effect might be limited for highly insoluble molecules.[1]
Q3: Can the sulfone group in the linker affect solubility?
A3: The sulfone group is a polar moiety. While the primary driver of water solubility in this linker is the PEG chains, the sulfone group does contribute to the overall polarity of the molecule. The incorporation of a sulfonic acid group is known to dramatically increase aqueous solubility, and while a sulfone is different, its polar nature is a contributing factor.[8]
Q4: I am observing precipitation after adding my this compound linker to the reaction mixture. What should I do?
A4: This is a common issue, often caused by the linker coming out of solution. It is recommended to first dissolve the this compound linker in a minimal amount of a water-miscible organic co-solvent like DMSO or DMF.[9] Then, add this stock solution dropwise to your reaction buffer containing the target molecule while stirring or vortexing.[9] This ensures rapid dispersion and prevents localized high concentrations that can cause precipitation.[1]
Q5: My purified this compound conjugate has poor solubility in aqueous buffers. What are my options?
A5: If your purified conjugate has poor solubility, you can try the following:
-
Formulation Optimization: Screen different buffer systems (e.g., phosphate (B84403), citrate, histidine) at various pH values and ionic strengths.[2]
-
Addition of Excipients: Incorporate stabilizing excipients to prevent aggregation and enhance solubility. Common excipients include sugars (sucrose, trehalose), amino acids (arginine, glycine), and non-ionic surfactants (Polysorbate 20 or 80).[2][10]
-
Co-solvent System: For characterization or in vitro assays, you might need to use a co-solvent system. However, be mindful of the potential effects of the organic solvent on your downstream applications.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with your this compound conjugates.
Problem 1: The this compound reagent does not dissolve in the aqueous reaction buffer.
| Potential Cause | Suggested Solution | Expected Outcome |
| High Hydrophobicity | Use a co-solvent. First, dissolve the reagent in a minimal volume of a water-miscible organic solvent (e.g., DMSO, DMF).[9] | The reagent dissolves in the organic solvent, creating a stock solution. |
| Insufficient Mixing | Add the organic stock solution dropwise to the vigorously stirred aqueous buffer.[1][9] | The reagent disperses in the aqueous buffer without precipitating. |
Problem 2: The conjugate precipitates during the conjugation reaction.
| Potential Cause | Suggested Solution | Expected Outcome |
| High Reactant Concentration | Reduce the concentration of the protein or target molecule.[10] | The reaction proceeds without precipitation, although the reaction time may need to be extended. |
| Suboptimal Buffer Conditions | Adjust the pH of the reaction buffer to be at least 1-1.5 units away from the pI of the protein.[10] Screen different buffer types (e.g., HEPES, phosphate).[10] | The protein remains soluble and stable throughout the conjugation process. |
| Organic Co-solvent Shock | Minimize the final concentration of the organic co-solvent (ideally <10%) in the reaction mixture.[1] | The target molecule remains in its native, soluble state during the addition of the linker. |
Problem 3: The purified conjugate is not soluble in the desired aqueous buffer.
| Potential Cause | Suggested Solution | Expected Outcome |
| Dominant Hydrophobicity of the Conjugated Molecule | Screen for optimal buffer formulation by varying pH and ionic strength.[2] Add solubilizing excipients like arginine, sucrose, or polysorbates.[2][10] | The conjugate dissolves and remains stable in the optimized formulation. |
| Aggregation of the Conjugate | Use gentle sonication in a water bath to break up aggregates.[6] Purify the conjugate using size-exclusion chromatography (SEC) to remove aggregates.[3] | The suspension clarifies as aggregates are dispersed or removed. |
| Concentration Exceeds Solubility Limit | Attempt to dissolve the conjugate at a lower concentration.[6] | The conjugate dissolves, indicating that the initial concentration was too high. |
Quantitative Data Summary
The following table summarizes the expected solubility of PEG-related compounds in various solvents. While specific quantitative data for this compound is not widely published, this information, based on analogous compounds, provides valuable insights.
| Solvent | Expected Solubility of PEG Conjugates | Reference |
| Water & Aqueous Buffers | Soluble, but highly dependent on the conjugated molecule. The hydrophilic PEG chain imparts good water solubility. | [11] |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble. Expected to be ≥ 50 mg/mL for similar PEG compounds. | [11] |
| Dimethylformamide (DMF) | Soluble. A common solvent for PEG derivatives. | [11] |
| Ethanol, Methanol | Soluble. | [11] |
| Dichloromethane (DCM) | Soluble. | [11] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound Reagent
Objective: To prepare a stock solution of the this compound reagent for conjugation.
Materials:
-
This compound reagent
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Vortex mixer
Procedure:
-
Allow the vial of the this compound reagent to warm to room temperature before opening to prevent condensation.[9]
-
Add a small volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-50 mM).
-
Vortex the vial until the reagent is completely dissolved. This stock solution should be prepared immediately before use.[9]
Protocol 2: Conjugation of this compound to a Thiol-Containing Protein
Objective: To conjugate the this compound linker to a protein via a thiol-reactive sulfone group.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., phosphate or borate (B1201080) buffer, pH 6.5-7.5). Avoid buffers with primary amines (like Tris) or thiols.[9]
-
This compound stock solution (from Protocol 1)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography (SEC))
Procedure:
-
Ensure the protein solution is in a degassed buffer to prevent re-oxidation of thiols.[9]
-
While gently stirring or vortexing the protein solution, add the desired molar excess of the this compound stock solution dropwise.[9]
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. The optimal reaction time and temperature may need to be determined empirically.
-
(Optional but Recommended) After the initial conjugation, a reduction step with sodium borohydride (B1222165) can be performed to stabilize the linkage.[9][12]
-
Quench the reaction by adding a small molecule thiol (e.g., L-cysteine) to react with any unreacted sulfone groups.[9]
-
Purify the conjugate using SEC to remove excess linker and other small molecules.[9]
Protocol 3: Shake-Flask Method for Solubility Determination
Objective: To quantitatively determine the solubility of a purified this compound conjugate in a specific buffer.
Materials:
-
Purified, lyophilized this compound conjugate
-
Desired aqueous buffer
-
Sealed vials
-
Thermostatic shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)
Procedure:
-
Preparation: Add an excess amount of the conjugate powder to a known volume of the buffer in a sealed vial.[11]
-
Equilibration: Place the vial in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[11]
-
Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved conjugate.[11]
-
Sample Collection: Carefully collect a known volume of the clear supernatant.[11]
-
Quantification: Dilute the supernatant and determine the concentration of the dissolved conjugate using a suitable analytical method.
Visualizations
Caption: Troubleshooting workflow for dissolving the PEG reagent.
Caption: Systematic approach to improving conjugate solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound-azide, 1895922-76-5 | BroadPharm [broadpharm.com]
- 5. This compound-azide | 1895922-76-5 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. purepeg.com [purepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Sulfone-Linked Bioconjugates in Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfone-linked bioconjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during plasma stability testing.
Frequently Asked Questions (FAQs)
Q1: Why are sulfone-linked bioconjugates often considered more stable in plasma than maleimide-based conjugates?
A1: Sulfone-linked bioconjugates generally exhibit greater stability in plasma due to the nature of the chemical bond formed. Unlike the thioether bond in maleimide (B117702) conjugates, which is susceptible to retro-Michael addition and subsequent exchange with abundant thiols in plasma like albumin, the linkage formed by sulfone-based reagents is significantly more resistant to such degradation pathways.[1] This increased stability prevents the premature release of the conjugated payload, leading to a more predictable pharmacokinetic profile and potentially reduced off-target toxicity.
Q2: What are the primary factors that can influence the plasma stability of my sulfone-linked bioconjugate?
A2: Several factors can impact the stability of your bioconjugate in plasma:
-
Linker Chemistry: The specific structure of the sulfone linker can influence its stability.
-
Conjugation Site: The location of the linkage on the biomolecule can affect its accessibility to plasma components. However, the stability of sulfone conjugates has been found to be less dependent on the conjugation site compared to maleimide conjugates.[1]
-
Plasma Source and Handling: The species, collection method (e.g., choice of anticoagulant), and storage conditions of the plasma can introduce variability.[2][3][4] It is crucial to maintain consistent and proper plasma handling procedures.
-
Payload Properties: The physicochemical properties of the conjugated molecule (e.g., a drug) can sometimes influence the overall stability of the conjugate.
Q3: What are the initial steps I should take to assess the plasma stability of a new sulfone-linked bioconjugate?
A3: A typical initial assessment involves an in vitro plasma stability assay. This experiment consists of incubating your bioconjugate in plasma from a relevant species (e.g., human, mouse, rat) at a physiological temperature (37°C) over a time course (e.g., 0, 24, 48, 72 hours).[1][5] Aliquots are taken at different time points and analyzed to determine the amount of intact bioconjugate remaining.
Troubleshooting Guides
Problem 1: Unexpectedly Low Stability of the Sulfone-Linked Bioconjugate
Symptoms:
-
Rapid decrease in the concentration of the intact bioconjugate in the plasma stability assay.
-
Appearance of unexpected degradation products in analytical readouts (e.g., SDS-PAGE, LC-MS).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Linker Chemistry | Not all sulfone linkers are created equal. If you are using a novel or untested sulfone linker, its intrinsic stability might be lower than expected. Solution: If possible, test a different, well-characterized sulfone linker to see if the stability improves. |
| Plasma Quality Issues | Improper collection, handling, or storage of plasma can lead to the presence of active enzymes or other components that may degrade the bioconjugate. Solution: Review your plasma handling protocol. Ensure proper use of anticoagulants, prompt centrifugation to remove cells, and appropriate storage at -80°C.[2][3][4][6] Avoid repeated freeze-thaw cycles.[6] |
| Assay Artifacts | The analytical method used to assess stability might be causing degradation. For example, harsh sample preparation steps or high temperatures during analysis could be problematic. Solution: Include a buffer control (bioconjugate incubated in buffer instead of plasma) to differentiate between plasma-induced degradation and assay-induced artifacts. |
| Payload-Driven Instability | In rare cases, the conjugated payload itself might contribute to the instability of the linker. Solution: This is more complex to diagnose. If you have variants of the bioconjugate with different payloads, comparing their stability could provide insights. |
Problem 2: High Variability in Plasma Stability Results
Symptoms:
-
Inconsistent stability data between different experiments or even between replicates of the same experiment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Plasma Handling | Variability in how plasma samples are thawed, mixed, or incubated can lead to inconsistent results. Solution: Standardize your plasma handling procedures. Ensure all samples are treated identically.[3][6] |
| Matrix Effects in LC-MS Analysis | Components of the plasma matrix can interfere with the ionization of the bioconjugate, leading to inaccurate quantification.[7][8][9] Solution: Evaluate and mitigate matrix effects during your LC-MS method development. This may involve optimizing sample cleanup procedures or using a stable isotope-labeled internal standard. |
| Pipetting and Dilution Errors | Inaccurate pipetting or serial dilutions can introduce significant variability. Solution: Ensure all pipettes are calibrated. Use careful and consistent pipetting techniques. |
| Lot-to-Lot Variability of Plasma | Plasma from different donors or different commercial lots can have inherent biological variability. Solution: Whenever possible, use a large, pooled lot of plasma for your studies to minimize donor-specific effects. |
Data Presentation
Table 1: Comparative Stability of Sulfone vs. Thioether (Maleimide) Linkers in Human Plasma
| Linker Type | Conjugation Site | Time in Human Plasma (hours) | % Intact Conjugate | Reference |
| Thioether (Maleimide) | LC-V205C | 72 | ~80% | [6] |
| Thioether (Maleimide) | Fc-S396C | 72 | ~20% | [6] |
| Sulfone (Phenyloxadiazole) | LC-V205C | 72 | ~66% | [1] |
| Sulfone (Phenyloxadiazole) | Fc-S396C | 72 | ~66% | [1] |
| Mono-sulfone-PEG | N/A | 168 (7 days) | >90% | |
| Maleimide-PEG | N/A | 168 (7 days) | <70% |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a sulfone-linked bioconjugate in plasma over time.
Materials:
-
Sulfone-linked bioconjugate of interest
-
Pooled human plasma (or other species of interest), stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical instrumentation (e.g., SDS-PAGE equipment, LC-MS system)
Procedure:
-
Preparation: Thaw the plasma at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the bioconjugate in PBS.
-
Incubation: Spike the bioconjugate into the plasma to a final concentration (e.g., 100 µg/mL). Prepare a parallel control sample by spiking the bioconjugate into PBS.
-
Time Points: Aliquot the plasma-bioconjugate and PBS-bioconjugate mixtures for each time point (e.g., 0, 24, 48, 72 hours). Immediately freeze the 0-hour time point samples at -80°C.
-
Incubation: Place the remaining samples in a 37°C incubator.
-
Sample Collection: At each designated time point, remove the samples and immediately freeze them at -80°C to stop any further degradation.
-
Analysis: Analyze the samples using an appropriate method (e.g., SDS-PAGE, LC-MS) to determine the percentage of intact bioconjugate remaining relative to the 0-hour time point.
Protocol 2: SDS-PAGE Analysis of Bioconjugate Stability
Objective: To visualize the degradation of the bioconjugate and the potential transfer of the payload to plasma proteins.
Procedure:
-
Sample Preparation: Thaw the samples from the plasma stability assay on ice. Mix an appropriate amount of each sample with SDS-PAGE loading buffer.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel. Run the gel according to standard procedures.
-
Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Blue).
-
Analysis: Visualize the gel. A decrease in the intensity of the band corresponding to the intact bioconjugate over time indicates degradation. The appearance of new, lower molecular weight bands or a smear may indicate fragmentation. If the payload is fluorescent, in-gel fluorescence can be used to track its fate.
Protocol 3: LC-MS Analysis of Bioconjugate Stability
Objective: To quantify the amount of intact bioconjugate and identify potential degradation products.
Procedure:
-
Sample Preparation: Thaw the samples from the plasma stability assay on ice. For analysis of the intact bioconjugate, it may be necessary to first isolate it from the plasma proteins using affinity chromatography (e.g., Protein A for antibody-based conjugates). To analyze for free payload, a protein precipitation step (e.g., with acetonitrile) can be used to separate the payload from the proteins.
-
LC-MS Analysis: Inject the prepared samples into an LC-MS system. Use a suitable chromatography method to separate the bioconjugate and its potential degradation products.
-
Data Analysis: Integrate the peak area of the intact bioconjugate at each time point to determine the percentage remaining. Analyze the mass spectra to identify any potential degradation products by their mass-to-charge ratio.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Challenges in Plasma Sample Prep | Lab Manager [labmanager.com]
- 3. How is the stability of different analytes in blood samples maintained before testing? [needle.tube]
- 4. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Best Practices For Plasma Preparation [needle.tube]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. research-portal.uu.nl [research-portal.uu.nl]
Sulfone-Based Bioconjugation: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing sulfone-based bioconjugation, this technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of sulfone-based linkers over maleimide-based linkers in bioconjugation?
A1: Sulfone-based linkers offer significantly enhanced stability in human plasma compared to their maleimide (B117702) counterparts.[1] The thioether bond formed in maleimide chemistry is susceptible to a retro-Michael reaction and exchange with abundant serum proteins like albumin, leading to premature drug release.[2] In contrast, sulfone-based conjugates, such as those with phenyloxadiazole sulfone linkers, are resistant to this thioether exchange, resulting in more robust and reliable bioconjugates.[1][2]
Q2: What is the primary mechanism of sulfone-based bioconjugation?
A2: Sulfone-based bioconjugation primarily targets thiol groups of cysteine residues. The reaction proceeds via a Michael-type addition where the thiol group attacks the electron-deficient carbon of the sulfone moiety.[3] For example, bis-sulfone PEG linkers react with two cysteine thiols, often generated from the reduction of a disulfide bridge, to form a stable three-carbon bridge in a process known as re-bridging.[4]
Q3: Can sulfone-based reagents react with amino acids other than cysteine?
A3: Yes, under certain conditions, some sulfone-based reagents can exhibit reactivity towards other nucleophilic amino acid residues. Notably, vinyl sulfones can react with the primary amine of lysine (B10760008) and the imidazole (B134444) ring of histidine.[5] This reactivity is generally more pronounced at neutral to alkaline pH. For instance, vinyl sulfones show a dominant reaction towards sulfhydryl groups at neutral pH, while their reactivity with amino groups increases at pH 9.[4] Methylsulfonyl benzothiazole (B30560) (MSBT), however, has been shown to be highly selective for thiols with no observed reaction with lysine or histidine.[6]
Q4: What is a potential degradation pathway for sulfone-based linkers?
A4: While generally stable, sulfone linkers can undergo elimination reactions under certain conditions, although this is less common under typical bioconjugation settings. The sulfonyl group can act as a leaving group, particularly if there is a suitable activating group in the β-position.[7] However, for many heteroaromatic sulfone linkers used in bioconjugation, the resulting thioether bond is markedly stable.[8]
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency
Low or no yield in a sulfone-based bioconjugation reaction is a common issue that can arise from several factors related to the reagents, protein, or reaction conditions.
Possible Causes and Solutions:
-
Suboptimal pH: The reaction between sulfones and thiols is pH-dependent. For thiol-specific conjugation with mono-sulfone reagents, a pH range of 6.5-7.5 is generally optimal to ensure a sufficient concentration of the reactive thiolate anion while minimizing side reactions.[2]
-
Solution: Verify and optimize the pH of your reaction buffer. If you are observing low reactivity, consider slightly increasing the pH within the recommended range.
-
-
Inaccessible or Oxidized Thiols: Cysteine residues may be buried within the protein's tertiary structure or exist as disulfide bonds, rendering them unavailable for conjugation.
-
Solution: Ensure that disulfide bonds are fully reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). If steric hindrance is suspected, consider mild denaturation of the protein. It is crucial to remove the reducing agent before adding the sulfone reagent to prevent it from competing in the reaction.[2]
-
-
Reagent Instability or Insolubility: Sulfone-PEG reagents, especially those with high molecular weights, can be prone to hydrolysis or may be difficult to dissolve in aqueous buffers.
-
Solution: Always use fresh, high-quality reagents. Allow the reagent to warm to room temperature before opening to prevent condensation. If solubility is an issue, first dissolve the reagent in a minimal amount of a compatible organic solvent like DMSO or DMF and then add it dropwise to the reaction buffer.
-
Troubleshooting Workflow for Low Conjugation Efficiency
Caption: Troubleshooting workflow for low conjugation efficiency.
Problem 2: Non-Specific Conjugation (Side Reactions)
The formation of a heterogeneous product mixture indicates that the sulfone reagent may be reacting with amino acids other than the intended cysteine residues.
Possible Causes and Solutions:
-
Reaction with Lysine Residues: At pH values above 7.5, the primary amine of lysine residues becomes deprotonated and can act as a nucleophile, reacting with vinyl sulfones and sulfonyl acrylates.[2][3]
-
Solution: Maintain the reaction pH in the optimal range of 6.5-7.5 for thiol-specific conjugation. If modification of lysine is unavoidable, consider using a more thiol-selective sulfone reagent, such as a heteroaromatic sulfone.
-
-
Reaction with Histidine Residues: The imidazole side chain of histidine can also react with vinyl sulfones, particularly at neutral to slightly alkaline pH.
-
Solution: Similar to lysine, controlling the pH is crucial. If histidine modification is a persistent issue, consider site-directed mutagenesis to replace accessible histidine residues if permissible for the protein's function.
-
Troubleshooting Workflow for Non-Specific Conjugation
Caption: Troubleshooting workflow for non-specific conjugation.
Data on Reaction Conditions and Side Reactions
The following tables summarize key quantitative data regarding the reaction conditions and potential side reactions in sulfone-based bioconjugation.
Table 1: pH Dependence of Nucleophilic Reactions with Sulfone Reagents
| Nucleophile | Sulfone Reagent Type | Optimal pH Range for Thiol Selectivity | Conditions Favoring Side Reactions |
| Cysteine (Thiol) | Mono-sulfone, Vinyl sulfone | 6.5 - 7.5[2] | - |
| Lysine (Amine) | Vinyl sulfone, Sulfonyl acrylate | - | pH > 7.5[2][3] |
| Histidine (Imidazole) | Vinyl sulfone | - | pH ≥ 7.0 |
Table 2: Comparative Stability of Bioconjugate Linkers in Human Plasma
| Linker Type | Conjugation Chemistry | Stability in Human Plasma | Key Feature |
| Sulfone (Phenyloxadiazole) | Thiol-reactive with engineered cysteines | High (~90% conjugate retained after 1 month)[9] | Resistant to thioether exchange.[2] |
| Maleimide | Thiol-reactive | Variable (can be low, with significant degradation)[9] | Susceptible to retro-Michael reaction and thioether exchange.[2] |
Experimental Protocols
Protocol 1: General Procedure for Sulfone-Based Bioconjugation
This protocol outlines a general method for conjugating a sulfone-PEG linker to a protein with accessible cysteine residues.
Materials:
-
Protein solution (1-5 mg/mL in a suitable buffer, e.g., PBS)
-
Sulfone-PEG reagent
-
Reducing agent (e.g., TCEP or DTT)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0)
-
Quenching solution (e.g., L-cysteine)
-
Desalting column
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by adding a 5-10 fold molar excess of a reducing agent. Incubate at 37°C for 30-60 minutes.
-
Removal of Reducing Agent: Immediately before conjugation, remove the reducing agent using a desalting column, exchanging the protein into the degassed reaction buffer.
-
Conjugation Reaction: Add the sulfone-PEG reagent to the protein solution at a desired molar ratio (e.g., 5-10 fold molar excess of reagent to protein).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Monitor the reaction progress by taking aliquots at different time points (e.g., 0, 1, 2, 4, and 8 hours).
-
Quenching: Stop the reaction by adding a molar excess of the quenching solution.
-
Purification: Purify the conjugate to remove excess reagent and byproducts using a suitable chromatography method, such as size-exclusion chromatography (SEC).
Protocol 2: Analysis of Conjugation and Side Reactions by HPLC-MS
This protocol describes how to use liquid chromatography-mass spectrometry (LC-MS) to analyze the products of a sulfone-based bioconjugation reaction.
Instrumentation:
-
HPLC system with a UV detector
-
Mass spectrometer (e.g., ESI-QTOF)
-
Reversed-phase C4 or C8 column
Procedure:
-
Sample Preparation: Take an aliquot of the quenched reaction mixture and dilute it with an appropriate mobile phase.
-
Chromatographic Separation: Inject the sample onto the HPLC column. Use a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) to separate the unconjugated protein, the desired conjugate, and any side products.
-
UV Detection: Monitor the elution profile at 280 nm to detect protein-containing species.
-
Mass Spectrometry Analysis: Direct the eluent to the mass spectrometer to obtain the mass of each separated species.
-
The mass of the desired conjugate will be the mass of the protein plus the mass of the sulfone-PEG linker.
-
Masses corresponding to the protein plus the linker attached to lysine or histidine will indicate side reactions.
-
Unexpected masses may indicate elimination or other degradation products.
-
Protocol 3: Peptide Mapping to Identify Off-Target Modification Sites
Peptide mapping is a powerful technique to pinpoint the exact location of modifications on a protein.[10][11][12]
Procedure:
-
Denaturation, Reduction, and Alkylation: Denature the purified conjugate (and the unmodified protein as a control) in a buffer containing a denaturant (e.g., urea). Reduce all disulfide bonds with DTT or TCEP, and then alkylate the free thiols with an alkylating agent like iodoacetamide (B48618) to prevent them from reforming disulfide bonds.
-
Proteolytic Digestion: Remove the denaturation and alkylation reagents by buffer exchange and then digest the protein into smaller peptides using a specific protease, such as trypsin (which cleaves after lysine and arginine residues).
-
LC-MS/MS Analysis: Separate the resulting peptides by reversed-phase HPLC and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Use bioinformatics software to search the obtained peptide fragmentation data against the known protein sequence.
-
Peptides with a mass shift corresponding to the mass of the sulfone linker will identify the modified amino acid residue.
-
By comparing the modified peptides from the conjugate to the peptides from the unmodified control, you can identify both the intended cysteine modification and any off-target modifications on lysine or histidine.
-
Experimental Workflow for Identifying Off-Target Modifications
Caption: Workflow for peptide mapping to identify modification sites.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum albumin as a probe for testing the selectivity of irreversible cysteine protease inhibitors: The case of vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medium.com [medium.com]
- 10. An Optimized Protocol for Peptide Mapping of Therapeutic Monoclonal Antibodies with Minimum Deamidation and Oxidation Artifacts [sigmaaldrich.com]
- 11. An Optimized Protocol for Peptide Mapping of Therapeutic Monoclonal Antibodies | Separation Science [sepscience.com]
- 12. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
optimizing reaction buffer and pH for thiol-sulfone chemistry
Welcome to the technical support center for thiol-sulfone bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address common challenges in optimizing reaction buffers and pH for successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for thiol-sulfone reactions?
The optimal pH for thiol-sulfone reactions is a balance between maximizing the reactivity of the thiol group and maintaining the stability of the reactants. The reactive species is the deprotonated thiolate anion (R-S⁻), which is more nucleophilic than the protonated thiol (R-SH).[1][2] Therefore, the reaction rate generally increases with pH.[2]
-
Vinyl Sulfones: These reactions are typically performed in slightly alkaline conditions, with a recommended pH range of 7 to 9.[3][4] Some protocols suggest a pH of ~8 is effective.[4]
-
Phenyloxadiazole Sulfones (PODS): These reagents demonstrate rapid and selective reactivity with thiols and are often used in standard buffers like PBS at pH 7.4.[5][6]
Q2: Which buffers are recommended for thiol-sulfone chemistry?
Phosphate-buffered saline (PBS), Tris, and HEPES buffers are commonly used for thiol-sulfone conjugations.[3][7] The key is to use a buffer that is free of extraneous thiol-containing compounds. It is also advisable to degas buffers before use to remove dissolved oxygen, which can cause unwanted oxidation of the thiol starting material.[8][9]
Q3: How can I prevent the oxidation of my thiol-containing molecule?
Thiol oxidation to form disulfide bonds (R-S-S-R) is a common side reaction that renders the thiol inactive for conjugation.[9] Several strategies can minimize this issue:
-
Degas Buffers: Remove dissolved oxygen by sparging with an inert gas (e.g., argon or nitrogen) or through vacuum/sonication cycles.[8]
-
Use Reducing Agents: Pre-treat the thiol-containing molecule with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to break any existing disulfide bonds.[10]
-
Add Chelating Agents: Include a chelating agent like EDTA (1-10 mM) in the buffer to sequester trace metal ions that can catalyze oxidation.[8][11]
-
Control pH: Working at a slightly acidic to neutral pH (6.5-7.5) can slow the rate of oxidation, as the thiolate anion (more prevalent at pH > 8) is more susceptible to oxidation.[8]
-
Inert Atmosphere: For highly sensitive reactions, working in a glove box under a nitrogen or argon atmosphere provides the best protection against oxidation.[8]
Q4: Can I use reducing agents like DTT or TCEP in my reaction buffer?
The choice of reducing agent is critical.
-
TCEP (Tris(2-carboxyethyl)phosphine): TCEP is often the preferred reducing agent. It is highly effective over a wide pH range (1.5-8.5), stable, odorless, and, most importantly, does not contain a thiol group itself.[8][12][13][14] This means it does not need to be removed from the reaction mixture before adding the sulfone reagent.[12][13][14][15]
-
DTT (Dithiothreitol): DTT is also an effective reducing agent but contains thiol groups. These will compete with the target thiol for reaction with the sulfone. Therefore, DTT must be completely removed (e.g., using a desalting column) after the reduction step and before the conjugation reaction begins.[10][16]
Q5: What are the common side reactions in thiol-sulfone chemistry and how can I minimize them?
Besides thiol oxidation, other side reactions can occur:
-
Reaction with other nucleophiles: Some sulfones, like vinyl sulfones, have been reported to react with other nucleophilic residues such as lysines and histidines, particularly at higher pH.[17] Phenyloxadiazole sulfones, however, have been shown to maintain high chemoselectivity for thiols.[17] Sticking to the recommended pH range for your specific sulfone reagent is the best way to ensure selectivity.
-
Hydrolysis of the linker: While the thioether bond formed in thiol-sulfone chemistry is generally very stable, some linkers used to attach the sulfone group (e.g., NHS esters) can be susceptible to hydrolysis, especially at high pH.[18][19] It is important to prepare solutions of such reagents immediately before use.[10]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues that result in low or no yield during thiol-sulfone conjugation experiments.
Problem: Low or No Product Yield
This is the most common issue and can arise from multiple factors. Systematically check the following potential causes.
Possible Cause 1: Inactive Thiol Group Your thiol-containing molecule may have formed disulfide bonds, rendering it unavailable for conjugation.[10]
-
Solution: Before conjugation, reduce the biomolecule with a 10- to 20-fold molar excess of TCEP for 30-60 minutes at room temperature. Since TCEP does not contain a thiol, it does not need to be removed.[8][10]
Possible Cause 2: Suboptimal Reaction Buffer/pH The pH of the reaction is critical for ensuring the thiol is in its reactive thiolate form.[2]
-
Solution: Verify the pH of your reaction buffer immediately before starting the experiment. For vinyl sulfones, ensure the pH is in the 7-9 range.[3][4] Using amine-free buffers like PBS or borate (B1201080) is recommended.[19]
Possible Cause 3: Inactive Sulfone Reagent The sulfone-containing reagent may have degraded due to improper storage or handling, especially if it contains other functional groups sensitive to hydrolysis.[10]
-
Solution: Store reagents according to the manufacturer's instructions, typically at -20°C in a desiccated environment.[10] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[10] Prepare stock solutions (e.g., in anhydrous DMSO or DMF) immediately before use.[18]
Possible Cause 4: Incorrect Stoichiometry The molar ratio of the reactants may not be optimal.
-
Solution: Titrate the molar ratio of the sulfone reagent to the thiol-containing biomolecule. A 5- to 20-fold molar excess of the sulfone-linker payload is a common starting point.[5]
Possible Cause 5: Suboptimal Reaction Time or Temperature The reaction may not have proceeded to completion.
-
Solution: While many thiol-sulfone reactions are rapid, some may require longer incubation times (2-4 hours or more).[5] Increasing the temperature from room temperature to 37°C can also increase the reaction rate.[17] Monitor the reaction progress by LC-MS to determine the optimal time and temperature.[5]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield conjugation reactions.
Data Presentation & Experimental Protocols
Data Tables
The following tables summarize key data relevant to thiol-sulfone chemistry.
Table 1: Impact of pH on Thiol Reactivity
| pH Value | Relative Thiolate (R-S⁻) Concentration* | General Effect on Reaction Rate |
|---|---|---|
| < 6.5 | Low | Slow reaction rate. |
| 7.0 - 8.0 | Moderate | Good balance of reactivity and stability for many sulfones.[4][20] |
| > 8.5 | High | Fast reaction rate, but increased risk of side reactions and reagent hydrolysis.[4][8] |
*Based on a typical cysteine pKa of ~8.5; the exact ratio depends on the specific thiol.[1]
Table 2: Comparison of Common Reducing Agents
| Reducing Agent | Contains Thiol? | Removal Required? | Effective pH Range | Stability |
|---|---|---|---|---|
| TCEP | No[12] | No[12][13][14] | Wide (1.5 - 8.5)[13][14] | More stable to air oxidation than DTT.[14][15] |
| DTT | Yes[12] | Yes[10][16] | Limited (> 7)[13] | Less stable, especially with trace metals.[21] |
Experimental Protocols
Protocol 1: General Protocol for Antibody-Sulfone Conjugation
This protocol describes a general procedure for conjugating a sulfone-linker-payload to cysteine residues on a monoclonal antibody.[5]
-
Materials:
-
Monoclonal antibody (mAb) in a thiol-free buffer (e.g., PBS, pH 7.4).
-
TCEP solution (10 mM in water).
-
Sulfone-linker-payload construct (10 mM stock in anhydrous DMSO).
-
Reaction Buffer (e.g., PBS with 1 mM EDTA, pH 7.4), degassed.
-
Desalting column (e.g., Sephadex G-25).
-
-
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 1-5 mg/mL in the reaction buffer.[10]
-
Antibody Reduction: Add a 10- to 20-fold molar excess of TCEP solution to the antibody solution.[10] Incubate at 37°C for 1-2 hours to reduce disulfide bonds.[5]
-
Conjugation Reaction: Add the sulfone-linker-payload stock solution to the reduced antibody solution to achieve a 5- to 10-fold molar excess.[5]
-
Incubation: Incubate the reaction at 37°C for 2-4 hours with gentle mixing.[5][17] The optimal time may vary. Monitor the reaction progress using LC-MS to determine the drug-to-antibody ratio (DAR).[5]
-
Purification: Purify the antibody-drug conjugate (ADC) from unreacted linker-payload and TCEP using a desalting column or size-exclusion chromatography equilibrated with the desired storage buffer.[5][]
-
Characterization: Analyze the purified ADC using methods like mass spectrometry to confirm conjugation and HPLC or UV-Vis spectroscopy to determine purity and final concentration.
-
Protocol 2: Evaluating Conjugate Stability in Human Plasma
This protocol is adapted from methods used to compare the stability of different linker chemistries.[17]
-
Materials:
-
Purified ADC (e.g., sulfone-linked).
-
Human plasma (citrated).
-
PBS, pH 7.4.
-
Protein A or Protein G affinity chromatography resin.
-
LC-MS system.
-
-
Procedure:
-
Incubation: Dilute the purified ADC to a final concentration of 1 mg/mL in human plasma.
-
Time Course: Incubate the sample at 37°C. At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot of the plasma/ADC mixture.
-
ADC Capture: Apply the plasma aliquot to a Protein A/G column to capture the antibody conjugate and wash away plasma proteins.
-
Elution: Elute the ADC from the affinity resin using a low-pH elution buffer (e.g., glycine-HCl, pH 2.5) and immediately neutralize the sample.
-
Analysis: Analyze the eluted ADC by LC-MS to determine the average drug-to-antibody ratio at each time point. A decrease in the DAR over time indicates linker instability.
-
Visualizations
Effect of pH on Thiol Reactivity
The reactivity of a thiol in thiol-sulfone chemistry is critically dependent on pH. The reaction proceeds through the nucleophilic attack of the thiolate anion (R-S⁻) on the sulfone. Higher pH values shift the equilibrium from the protonated thiol (R-SH) to the more reactive thiolate, thus increasing the reaction rate.
General Experimental Workflow
The following workflow outlines the key steps in a typical thiol-sulfone bioconjugation experiment, from preparation of the biomolecule to final analysis.
References
- 1. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 13. agscientific.com [agscientific.com]
- 14. Disulfide reduction using TCEP reaction [biosyn.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mstechno.co.jp [mstechno.co.jp]
Technical Support Center: Strategies to Reduce Steric Hindrance in Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to steric hindrance encountered during ternary complex formation experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PROTAC-mediated ternary complex formation?
A1: In the context of Proteolysis Targeting Chimeras (PROTACs), steric hindrance refers to the spatial arrangement of the PROTAC, the target Protein of Interest (POI), and the E3 ligase that physically prevents the formation of a stable and productive ternary complex.[1] This interference can arise from bulky chemical groups on the PROTAC, an improperly designed linker that positions the two proteins in a clashing orientation, or unfavorable protein-protein interactions between the POI and the E3 ligase.[1][2] Ultimately, significant steric hindrance can inhibit or completely block the efficient ubiquitination and subsequent degradation of the target protein.[1][3]
Q2: What are the common experimental indicators that steric hindrance is limiting my PROTAC's efficacy?
A2: Several key observations can suggest that steric hindrance is a significant issue in your experiment:
-
Poor Degradation Despite Good Binary Affinity: The PROTAC demonstrates strong, independent binding to both the target protein and the E3 ligase in binary assays, but it fails to induce significant target degradation in cellular experiments.[1]
-
Weak Ternary Complex Formation: Biophysical assays, such as SPR or TR-FRET, show weak, unstable, or nonexistent formation of the [POI]-[PROTAC]-[E3 Ligase] ternary complex.[1]
-
High "Hook Effect": A pronounced "hook effect" is observed in dose-response curves, where the degradation efficiency sharply decreases at higher PROTAC concentrations.[1][4] This indicates that unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) are forming in excess and dominating over the productive ternary complex.[1][4][5]
-
Negative Cooperativity: Biophysical measurements reveal that the binding of one protein partner to the PROTAC hinders the binding of the second protein. This is quantified by a cooperativity value (alpha) of less than 1.[1]
Q3: How does the PROTAC linker design critically influence steric hindrance?
A3: The linker is a primary determinant of the ternary complex's geometry and stability and is therefore a major factor in steric hindrance.[1][6]
-
Linker Length: An inappropriate linker length is a frequent cause of steric clashes. A linker that is too short can physically prevent the two proteins from binding simultaneously.[3][5][7] Conversely, a linker that is too long might lead to inefficient complex formation or allow for non-productive binding modes where ubiquitination cannot occur.[5][7][8]
-
Linker Composition & Rigidity: The chemical makeup of the linker affects its flexibility. Flexible linkers (e.g., PEG or alkyl chains) allow for more conformational sampling, which can help overcome potential steric clashes.[8] However, excessive flexibility can carry an entropic penalty, destabilizing the complex.[8] Rigid linkers (e.g., containing piperazine (B1678402) or triazole groups) can pre-organize the PROTAC into a productive conformation but may also lock it into an orientation that causes steric hindrance.[8][9]
-
Linker Attachment Points: The "exit vector," or the point where the linker is attached to the target and E3 ligase ligands, is crucial. An incorrect attachment point can force the proteins into an unfavorable orientation, leading to steric clashes regardless of linker length or composition.[1][7]
Q4: What is "cooperativity" and how does it relate to overcoming steric hindrance?
A4: Cooperativity (alpha, α) is a measure of how the binding of the first protein to the PROTAC influences the binding affinity of the second protein.[5]
-
Positive Cooperativity (α > 1): The formation of a binary complex enhances the binding of the second protein, leading to a more stable ternary complex. This is often the result of favorable new protein-protein interactions at the interface, which can help overcome minor steric issues.[5]
-
Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second, indicating an unstable or sterically hindered ternary complex.[1] A well-designed linker that minimizes steric hindrance can promote favorable protein-protein contacts, leading to positive cooperativity and a more stable, productive ternary complex.[9]
Troubleshooting Guides
Issue 1: Weak or No Ternary Complex Formation in Biophysical Assays
You are running biophysical assays (e.g., SPR, TR-FRET, ITC) but observe a very weak signal or no signal, indicating the ternary complex is not forming efficiently.
| Potential Cause | Troubleshooting Steps & Solutions |
| Component Integrity Issues | 1. Verify Protein Purity and Activity: Run SDS-PAGE to check for protein purity and use Dynamic Light Scattering (DLS) to check for aggregation.[10] Confirm the activity of your E3 ligase and target protein through relevant functional assays.[10] 2. Confirm Small Molecule Integrity: Use NMR or mass spectrometry to verify the chemical structure, purity, and integrity of your PROTAC.[10] |
| Steric Hindrance due to Linker | 1. Vary Linker Length: Synthesize and test a library of PROTACs with systematically varied linker lengths (e.g., using different numbers of PEG units or alkyl chains).[1][7] This helps identify an optimal length that avoids steric clashes.[7] 2. Modify Linker Composition: Introduce more rigid or flexible elements into the linker to alter its conformational dynamics.[8] 3. Change Linker Attachment Points: Modify the exit vector by attaching the linker to a different solvent-exposed part of the target or E3 ligase ligand.[1][7] |
| Unfavorable Protein-Protein Interface | 1. Computational Modeling: Use molecular modeling software to predict the ternary complex structure and identify potential steric clashes at the protein-protein interface, which can guide a rational redesign.[11][12] 2. Site-Directed Mutagenesis: If modeling or structural data suggest specific residues are causing clashes, mutate those amino acids on the target protein or E3 ligase.[13] 3. Switch E3 Ligase System: Redesign the PROTAC to recruit a different E3 ligase (e.g., switch from a VHL-based to a CRBN-based PROTAC), which will fundamentally change the geometry of the complex.[1] |
Issue 2: Pronounced "Hook Effect" in Cellular Degradation Assays
Your dose-response curve for protein degradation is bell-shaped, showing reduced efficacy at higher PROTAC concentrations.[5]
| Potential Cause | Troubleshooting Steps & Solutions |
| Excess Binary Complex Formation | 1. Confirm with Wide Dose-Response: Perform a degradation experiment over a wider range of concentrations, including much lower ones, to fully characterize the bell-shaped curve.[4][5][14] 2. Enhance Ternary Complex Stability: The hook effect arises when the ternary complex is not stable enough to outcompete the formation of binary complexes.[9] Redesign the linker to promote positive cooperativity by creating more favorable protein-protein interactions.[9] A more stable ternary complex will be favored even at higher concentrations, thus alleviating the hook effect.[15] |
Issue 3: Discrepancy Between In Vitro Binding and Cellular Degradation
Your PROTAC shows good ternary complex formation in biophysical assays with purified proteins, but little to no degradation in cells.[16]
| Potential Cause | Troubleshooting Steps & Solutions |
| Poor Cell Permeability or High Efflux | 1. Assess Cellular Target Engagement: Use in-cell assays like NanoBRET or Cellular Thermal Shift Assay (CETSA) to confirm that the PROTAC is reaching and binding its target inside the cell.[4][14][16] 2. Optimize Physicochemical Properties: Modify the PROTAC linker to improve properties like solubility and cell permeability. PEG linkers are often used for this purpose.[8][17] |
| Low E3 Ligase Expression | 1. Verify E3 Ligase Levels: Use Western Blotting to confirm that the recruited E3 ligase (e.g., CRBN, VHL) is expressed at sufficient levels in your chosen cell line.[4][5] |
Data Presentation
Table 1: Example Biophysical Data for PROTAC MZ1 This table summarizes key kinetic and affinity parameters for the well-characterized PROTAC MZ1, which recruits BRD4-BD2 to the VHL E3 ligase. Such data is crucial for diagnosing issues with ternary complex formation.
| Assay | Parameter | Binary Interaction (MZ1 : VHL) | Ternary Complex (BRD4-BD2 : MZ1 : VHL) | Cooperativity (α) | Reference |
| Surface Plasmon Resonance (SPR) | KD (nM) | 29 | 1 | 22 | [18] |
| kon (105 M-1s-1) | 7 | 59 | N/A | [18] | |
| koff (s-1) | 0.019 | 0.006 | N/A | [18] | |
| Half-life (s) | 43 | 130 | N/A | [18] | |
| Isothermal Titration Calorimetry (ITC) | KD (nM) | 66 | 4 | 15 | [19][20] |
A cooperativity value (α) greater than 1 indicates that the formation of the ternary complex is favored over the binary interactions.[21]
Table 2: Impact of Linker Type on PROTAC Efficacy This table illustrates how linker composition can influence degradation efficiency, a key consideration when trying to overcome steric hindrance.
| Linker Type | General Properties | Potential Advantages for Steric Hindrance | Potential Disadvantages |
| Flexible (PEG, Alkyl) | High conformational freedom.[8] | Can allow the PROTAC to adopt various conformations to find a productive binding mode and overcome steric clashes.[8] | High entropic penalty upon binding can destabilize the ternary complex.[8] |
| Rigid (Triazoles, Piperazines) | Constrained conformation.[9] | Can pre-organize the ligands into a bioactive conformation, reducing the entropic cost and potentially increasing stability.[8][9] | May lock the PROTAC into a non-productive conformation, preventing complex formation if the geometry is incorrect.[8] |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This method measures the binding kinetics and affinity of the ternary complex in real-time.[16][17]
-
Immobilization: Covalently immobilize a high-purity E3 ligase (e.g., VHL) onto a sensor chip surface according to the manufacturer's protocol. A reference flow cell should be prepared in parallel to subtract non-specific binding.
-
Binary Interaction Analysis:
-
Prepare a series of PROTAC concentrations in a suitable running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding affinity (KD) and kinetics (kon, koff).[9] This serves as a critical baseline.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein (POI) mixed with varying concentrations of the PROTAC.
-
Inject these POI-PROTAC mixtures over the immobilized E3 ligase surface.[9]
-
The resulting sensorgram will reflect the binding of the pre-formed [POI]-[PROTAC] complex to the E3 ligase, indicating ternary complex formation.[1]
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 kinetics) to determine the apparent KD and kinetic rates for the ternary complex.
-
Calculate the cooperativity factor (α) using the formula: α = (Binary KD of PROTAC to E3) / (Ternary KD of POI-PROTAC to E3) .[9] An alpha value > 1 indicates positive cooperativity.
-
Protocol 2: In-Cell Co-Immunoprecipitation (Co-IP)
This protocol is used to verify the formation of the ternary complex within a cellular environment.[1]
-
Cell Treatment: Culture cells to an appropriate confluency and treat them with the PROTAC at the desired concentration(s) and for a specified duration. Include a vehicle-only (e.g., DMSO) control.
-
Cell Lysis: Harvest and wash the cells, then lyse them in a cold, non-denaturing IP lysis buffer supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Incubate the cleared cell lysate with a primary antibody against either the endogenous target protein or the E3 ligase overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic or agarose (B213101) beads to the lysate and incubate for 1-3 hours to capture the antibody-protein complexes.[1]
-
-
Washing: Pellet the beads and wash them extensively (3-5 times) with cold IP lysis buffer to remove non-specific binders. Increasing the stringency of the wash buffer (e.g., by moderately increasing salt or detergent concentration) can help reduce background.
-
Elution and Analysis: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western Blotting, probing for all three components: the immunoprecipitated protein (as a positive control), the PROTAC-recruited partner, and the other components of the E3 ligase complex. The presence of all components in the PROTAC-treated sample confirms in-cell ternary complex formation.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
Technical Support Center: A Guide to Click Chemistry Reactions
Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate and resolve common challenges encountered during click chemistry experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions for issues that may arise during your click chemistry reactions.
Issue 1: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q: I am observing a very low yield or no product in my CuAAC reaction. What are the potential causes and how can I resolve this?
A: Low yields in CuAAC reactions can stem from several factors, including inactive catalysts, impure reagents, or suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.[1][2][3]
Troubleshooting Steps:
-
Catalyst Inactivity: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[2]
-
Solution: Use a fresh solution of a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄).[1][4] Always prepare the sodium ascorbate solution fresh before use.[1][2][4] Alternatively, a direct Cu(I) source like CuBr or CuI can be used, but these are less stable.[2][5] To prevent oxidation, degas all solvents and solutions by bubbling with an inert gas like nitrogen or argon and perform the reaction under an inert atmosphere.[2][4][6]
-
-
Reagent Purity and Integrity: The purity of the azide (B81097), alkyne, and solvents is crucial for a successful reaction.[1]
-
Ligand Issues: A suitable ligand is essential for stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction.[1][3]
-
Solution: Ensure you are using an appropriate ligand for your reaction conditions. For aqueous reactions, water-soluble ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are recommended.[1][7] The ligand-to-copper ratio is also critical and typically ranges from 1:1 to 5:1.[1]
-
-
Incorrect Stoichiometry: An improper ratio of azide to alkyne can lead to the incomplete consumption of the limiting reagent.[4]
-
Suboptimal Reaction Conditions: Factors like solvent, pH, and temperature can significantly impact the reaction outcome.[6]
-
Solution: If reactants have poor solubility, consider using a co-solvent system such as DMSO/water, t-BuOH/water, or DMF/water.[2][4] While CuAAC is tolerant of a wide pH range (typically 4-12), a pH between 7 and 9 is common for reactions involving biomolecules.[2][8] Gentle heating (e.g., 40-60 °C) can increase the reaction rate, but be mindful of potential side reactions.[2][3][7]
-
-
Steric Hindrance: Bulky groups near the azide or alkyne can hinder the reaction.[3]
Below is a troubleshooting workflow to help diagnose the cause of low yield in CuAAC reactions.
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Issue 2: Unexpected Side Products in CuAAC Reactions
Q: I am observing unexpected side products in my reaction mixture. What are they and how can I avoid them?
A: The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which forms a diyne byproduct.[6] Other potential side reactions include the reduction of the azide to an amine and reactions with sensitive functional groups on biomolecules.[5][6][9]
Common Side Reactions and Solutions:
-
Alkyne Homocoupling (Glaser Coupling): This is promoted by the presence of oxygen and Cu(II) ions.[6]
-
Azide Reduction: The azide functional group can be reduced to a primary amine by an excess of the reducing agent.[5]
-
Reaction with Biomolecules: In bioconjugation reactions, reactive oxygen species (ROS) generated by the copper/ascorbate system can damage sensitive amino acid residues.[6][9] Free thiols, such as those in cysteine residues, can also react with alkyne probes.[9]
-
Solution: The use of copper-stabilizing ligands like THPTA or TBTA can reduce the generation of ROS.[6] For proteins, adding aminoguanidine (B1677879) can help suppress side reactions with arginine residues.[6] If working with proteins containing free thiols, consider pre-treating with a thiol-blocking agent like N-ethylmaleimide (NEM).[9]
-
References
Technical Support Center: Overcoming Challenges in the Purification of PROTAC Molecules
Welcome to the technical support center for PROTAC (Proteolysis Targeting Chimera) purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of these complex molecules. Find answers to frequently asked questions and detailed troubleshooting guides to optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What makes PROTAC molecules so challenging to purify?
PROTACs possess unique structural features that complicate their purification. Their high molecular weight (typically 700-1200 Da), structural complexity, and often poor physicochemical properties present significant hurdles.[1][2] These characteristics frequently lead to low aqueous solubility, a tendency to aggregate, and poor chromatographic behavior, making separation from starting materials and reaction byproducts difficult.[1][3][4][5]
Q2: What are the standard initial and final purification methods for PROTACs?
A multi-step purification strategy is often necessary to achieve the high purity required for biological assays.[6]
-
Initial/Crude Purification : Flash column chromatography using silica (B1680970) gel is a widely used first step to remove a significant portion of impurities from the crude reaction mixture.[1][6]
-
Final Polishing/High-Resolution Purification : Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the final purification step.[1][6] For PROTACs containing chiral centers, supercritical fluid chromatography (SFC) is increasingly the method of choice due to its superior ability to resolve stereoisomers.[1][7]
Q3: How can I improve the solubility of my PROTAC for purification?
Improving solubility is a critical first step for successful purification.[1] Key strategies include:
-
Solvent Selection : Dissolve the crude sample in a minimal amount of a strong, compatible solvent like DMSO or DMF before injection to prevent precipitation.[1][8]
-
pH Adjustment : Modifying the pH of the mobile phase can alter the ionization state of the PROTAC, which may increase its solubility and improve peak shape.[1]
-
Linker Modification : During the design phase, incorporating more polar groups (e.g., PEG linkers, piperazinyl groups) into the linker can enhance aqueous solubility.
Q4: My PROTAC appears to be degrading during purification. What can I do to prevent this?
PROTACs, especially those with labile linkers, can be susceptible to degradation under certain chromatographic conditions.[1] To mitigate this:
-
Optimize Mobile Phase pH : Avoid strongly acidic or basic conditions if your molecule is known to be pH-labile. Using neutral pH buffers for HPLC can be beneficial.[1]
-
Lower the Temperature : Performing the purification at a reduced temperature can slow the kinetics of degradation.[1]
-
Minimize Processing Time : Reduce the time the PROTAC is on the column and in solution.[1][9] Immediately freeze and lyophilize the pure, collected fractions to enhance stability.[1]
Q5: What are the most common types of impurities found in a crude PROTAC mixture?
Impurities can originate from various sources during the multi-step synthesis. Common impurities include:
-
Unreacted Starting Materials and Reagents : Incomplete coupling reactions can leave residual starting materials, ligands, linkers, and coupling reagents in the final mixture.[10]
-
Reaction Byproducts : Side reactions can generate structurally similar impurities that are often difficult to separate.
-
Diastereomers : If chiral molecules like thalidomide (B1683933) derivatives are used, the synthesis can produce diastereomers that may co-elute with the desired product.[1][6]
-
Degradation Products : The PROTAC itself may degrade during the reaction workup or purification process.[6][10]
Troubleshooting Guides
Problem: Poor Purity / Co-eluting Impurities
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Insufficient Chromatographic Resolution | Optimize the gradient by making it shallower to improve the separation between the PROTAC and closely related impurities.[1] |
| Presence of Diastereomers or Isomers | Switch to a chromatographic technique with orthogonal selectivity. Supercritical Fluid Chromatography (SFC) is often superior to RP-HPLC for separating structurally similar isomers and diastereomers.[1] For enantiomers, a chiral stationary phase is required with either HPLC or SFC.[1][6] |
| On-Column Degradation | If new impurity peaks appear during purification, the PROTAC may be degrading. Modify the mobile phase to use a less harsh pH or perform the purification at a lower temperature.[1] |
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Column Overload | Too much sample was injected for the column's capacity. Reduce the injection volume or the concentration of the sample.[1] |
| Secondary Interactions | The PROTAC may be interacting with residual silanols on silica-based columns, causing peak tailing. Ensure an adequate concentration of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) in the mobile phase to improve peak shape.[1] |
| Presence of Chiral Centers | If multiple chiral centers are present, this can lead to peak splitting or broad peaks if isomers are not fully resolved.[1][11] Switch to a dedicated chiral separation method (SFC is often preferred).[1] |
| Column Degradation | The column's performance may have deteriorated. Test the column with a standard compound and replace it if necessary.[1] |
Problem: High Backpressure in HPLC/SFC System
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Sample Precipitation | The PROTAC may have precipitated at the head of the column due to poor solubility in the initial mobile phase.[1] Ensure the sample is fully dissolved and filtered before injection. Diluting the stock solution with the initial mobile phase can help.[1] |
| Clogged Filters or Frits | In-line filters or the column inlet frit may be blocked.[1] Clean or replace the in-line filters. If permitted by the manufacturer, reverse the column flow with a strong solvent to clean the inlet frit.[1] |
| Buffer Incompatibility | Mobile phase components may be precipitating. Ensure all buffers are fully dissolved and compatible with the organic modifier concentrations used throughout the gradient.[1] |
Problem: Low Recovery of PROTAC After Purification
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Irreversible Adsorption | The PROTAC may be irreversibly binding to the stationary phase or system components. This can be exacerbated by the "sticky" nature of some PROTACs. Try a different column chemistry or a different purification technique (e.g., SFC instead of RP-HPLC). |
| Aggregation | PROTACs can aggregate, leading to precipitation and loss of material during purification.[2] Modify the sample solvent or mobile phase to improve solubility. |
| Product Degradation | The PROTAC may be degrading during the purification process.[1] Use milder conditions (pH, temperature) and minimize the time on the column.[1][9] |
Data Presentation
Table 1: Representative Purification Outcomes for PROTAC Molecules
| Purification Method | Typical Starting Purity (%) | Typical Final Purity (%) | Representative Overall Yield (%) |
| Flash Chromatography (Silica) | 30 - 70 | 70 - 90 | 50 - 80 |
| Preparative RP-HPLC | ~50 - 70 | >95 | 30 - 60[8] |
| Supercritical Fluid Chromatography (SFC) | ~50 - 70 | >98 | 40 - 70[8] |
Table 2: Comparison of Common High-Resolution Purification Techniques
| Feature | Reverse-Phase HPLC (RP-HPLC) | Supercritical Fluid Chromatography (SFC) |
| Primary Use | General purpose high-resolution purification for a wide range of PROTACs.[7] | Excellent for chiral separations (diastereomers, enantiomers) and achiral purification.[1][7][12] |
| Mobile Phase | Water/Acetonitrile or Water/Methanol (B129727) with acid/base modifiers (e.g., TFA, Formic Acid).[10] | Supercritical CO2 with a co-solvent (e.g., Methanol, Ethanol).[13] |
| Advantages | Widely available, well-understood, effective for many PROTACs. | Faster run times, reduced organic solvent consumption, superior resolution for isomers, faster fraction dry-down.[12][13] |
| Disadvantages | High consumption of organic solvents, longer run and dry-down times, can cause degradation of acid-labile PROTACs. | Requires specialized equipment, may not be suitable for highly polar molecules.[13] |
Experimental Protocols
Protocol 1: General Preparative RP-HPLC for PROTAC Purification
This protocol provides a standard starting point for purifying a PROTAC molecule using reverse-phase HPLC.
-
Sample Preparation :
-
Dissolve the crude PROTAC material in a minimal amount of a strong solvent like DMSO or DMF to create a concentrated stock (e.g., 50-100 mg/mL).[1]
-
If possible, dilute this stock with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to ensure solubility upon injection.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.[1][8]
-
-
Chromatographic Conditions :
-
Column : C18 reversed-phase preparative column (e.g., 21.2 x 150 mm, 5 µm particle size).
-
Mobile Phase A : Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[10]
-
Mobile Phase B : Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[10]
-
Flow Rate : Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column).[1]
-
Gradient : A shallow gradient is often required for optimal separation. A typical starting gradient could be:
-
0-5 min: 5% B
-
5-45 min: 5% to 70% B (linear gradient)
-
45-50 min: 70% to 95% B
-
50-55 min: Hold at 95% B
-
55-60 min: Return to 5% B and re-equilibrate.[1]
-
-
Detection : UV detection at a wavelength appropriate for the PROTAC's chromophores (e.g., 254 nm).
-
-
Post-Purification :
-
Analyze collected fractions using analytical LC-MS to confirm the mass of the desired product.
-
Pool the pure fractions.
-
Freeze the pooled fractions (e.g., using a dry ice/acetone bath) and lyophilize to remove the solvent and obtain the final product as a solid.[1]
-
Protocol 2: Chiral SFC for Diastereomer Separation
Supercritical Fluid Chromatography (SFC) is highly effective for separating chiral PROTACs.[1]
-
Sample Preparation :
-
Dissolve the purified (achiral) but diastereomeric mixture of the PROTAC in the injection solvent (often the initial mobile phase co-solvent, like methanol or ethanol).
-
Sample concentrations are typically in the range of 10-50 mg/mL.[1]
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions :
-
Column : A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak IA, IB, etc.).
-
Mobile Phase A : Supercritical CO2.
-
Mobile Phase B (Co-solvent) : Typically Methanol or Ethanol, sometimes with a basic or acidic additive (e.g., diethylamine (B46881) or TFA) to improve peak shape.
-
Flow Rate : Typical for the column dimensions (e.g., 10-60 mL/min for preparative scale).
-
Gradient : A gradient of increasing co-solvent is typically used. For example: 5% to 40% co-solvent over 10-15 minutes.
-
Back Pressure : Maintain a constant back pressure (e.g., 100-150 bar).
-
Detection : UV and/or Mass Spectrometry (MS).
-
-
Post-Purification :
-
Analyze the separated fractions by analytical chiral SFC or LC-MS to confirm purity and identity.
-
Pool the fractions containing the desired pure stereoisomer.
-
Evaporate the solvent under reduced pressure. The use of CO2 as the primary mobile phase component leads to much faster solvent removal compared to RP-HPLC.
-
Visualizations
Caption: A typical multi-step workflow for purifying PROTAC molecules.
Caption: A decision tree for troubleshooting poor purity results.
Caption: Origins of common impurities in PROTAC synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. mdpi.com [mdpi.com]
- 5. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. reachseparations.com [reachseparations.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
Validation & Comparative
A Comparative Analysis of PROTAC Linker Types: PEG, Alkyl, and Rigid Linkers
A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of linkers in the efficacy and developability of Proteolysis Targeting Chimeras (PROTACs).
In the rapidly advancing field of targeted protein degradation, the linker connecting the target-binding and E3 ligase-recruiting moieties of a PROTAC is a critical determinant of its overall success.[1][2] Far from being a mere spacer, the linker's composition, length, and rigidity profoundly influence the formation and stability of the ternary complex (comprising the target protein, PROTAC, and E3 ligase), which is the cornerstone of effective protein degradation.[2][3] This guide provides a comparative analysis of three commonly employed linker types—polyethylene glycol (PEG), alkyl, and rigid linkers—supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.
The PROTAC Mechanism of Action: A Quick Overview
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to eliminate specific proteins of interest.[1][4] They function by bringing a target protein into close proximity with an E3 ubiquitin ligase, facilitating the transfer of ubiquitin to the target.[1] This polyubiquitination marks the protein for degradation by the 26S proteasome, after which the PROTAC can act catalytically to degrade additional target proteins.[1]
Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.
Comparative Analysis of Linker Types
The choice of linker chemistry significantly impacts a PROTAC's biological activity and physicochemical properties.[5][6] While flexible linkers like PEG and alkyl chains are common starting points, rigid structures are increasingly used for optimization.[3][6]
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG-Based | Composed of repeating ethylene (B1197577) glycol units; hydrophilic and flexible. | - Improves aqueous solubility and cell permeability.[4][7] - Flexibility can facilitate the formation of a productive ternary complex.[1][4] - Can adopt a folded conformation, potentially masking polar surface area (the "chameleon effect").[7] | - High flexibility can lead to an entropic penalty upon binding.[3] - Can be susceptible to oxidative metabolism.[7] - Excessive length can increase the total polar surface area, reducing permeability.[7][] |
| Alkyl-Based | Consists of saturated or unsaturated hydrocarbon chains; flexible and hydrophobic.[3][9] | - Synthetically accessible and easy to modify.[3][6] - Conformational flexibility allows for adaptation to different protein pairs.[1] | - High lipophilicity can lead to poor solubility and non-specific binding.[] - Can have poor metabolic stability.[3] - High number of rotatable bonds can negatively impact oral bioavailability.[3] |
| Rigid | Incorporates structures like piperazine, piperidine, triazoles, or phenyl rings.[10] | - Can enhance selectivity and potency by pre-organizing the PROTAC into an active conformation.[1] - May improve metabolic stability and pharmacokinetic profiles.[11] - Reduced conformational entropy can improve binding affinity.[3] | - Less adaptable to different protein pairs.[1] - Synthesis can be more complex.[1] - Suboptimal rigidity can hinder the formation of a productive ternary complex.[6] |
Impact of Linker Properties on PROTAC Performance: Experimental Data
The optimization of linker length and composition is a critical and often empirical process in PROTAC development.[5][12]
Linker Length
A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex, while one that is too long may not effectively bring the two proteins together.[][12]
Table 1: Impact of PEG Linker Length on ERα Degradation Data compiled from a study on ERα-targeting PROTACs.[13]
| PROTAC Compound | Linker Length (atoms) | ER Binding Affinity (IC50, nM) | ER Degradation at 100 nM (%) |
| 11 | 12 | ~10 | ~50 |
| 12 | 16 | ~10 | ~75 |
| 13 | 20 | ~12 | >95 |
| 14 | 24 | ~15 | ~60 |
This study demonstrates the existence of an optimal linker length for maximal efficacy.[13]
Linker Composition
The chemical makeup of the linker influences a PROTAC's physicochemical properties and biological activity.[1][12]
Table 2: Comparative Performance of Different Linker Types Illustrative data compiled from various studies on PROTAC linker optimization.[10]
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Aqueous Solubility (µg/mL) | Cell Permeability (Pe, 10⁻⁶ cm/s) |
| PROTAC-Alkyl | C8 Alkyl Chain | 150 | 85 | 5 | 1.2 |
| PROTAC-PEG | PEG4 | 75 | 90 | 50 | 2.5 |
| PROTAC-Rigid | Cyclohexane-PEG1 | 50 | 95 | 20 | 1.8 |
This illustrative data highlights how linker composition can modulate key performance indicators. The PEG linker improves solubility and permeability compared to the alkyl chain, while the rigid linker in this example shows the best potency.[10]
Experimental Protocols
Accurate and reproducible experimental data are essential for the evaluation of PROTAC linkers.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[14]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR can be used to study the formation and stability of the ternary complex in real-time.[10][14]
-
Immobilization: Immobilize the E3 ligase or the target protein onto a sensor chip.
-
Binary Interaction Analysis: Inject the PROTAC over the sensor surface to measure its binding to the immobilized protein.
-
Ternary Complex Formation: Inject the third component (target protein or E3 ligase) along with the PROTAC to observe the formation of the ternary complex.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic (kon, koff) and affinity (KD) constants for both binary and ternary interactions. Calculate the cooperativity factor (α) to assess the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity.
Figure 2: A rational workflow for PROTAC linker selection and optimization.
Conclusion
The choice of linker is a critical decision in PROTAC design that significantly influences the therapeutic potential of the molecule.[14][15] While flexible linkers like PEG and alkyl chains offer synthetic accessibility and can improve physicochemical properties, there is a growing trend towards the use of more rigid and sophisticated linkers to enhance potency, selectivity, and pharmacokinetic profiles.[6][14] The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. The Essential Role of Linkers in PROTACs [axispharm.com]
Assessing the In Vitro Efficacy of m-PEG3-Sulfone-PEG3 Linked PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted drug discovery by enabling the degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides a comparative analysis of PROTACs featuring the m-PEG3-Sulfone-PEG3 linker, evaluating their in vitro performance against alternatives and providing detailed experimental methodologies.
The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker incorporating a sulfone group. PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTAC molecules.[1] The sulfone moiety can contribute to metabolic stability and introduce a degree of rigidity, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[2]
Comparative Analysis of Linker Performance in vitro
The in vitro efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy. The following tables provide a comparative summary of the in vitro performance of PROTACs with different linker types.
Table 1: Illustrative in vitro Efficacy of BRD4-targeting PROTACs with Different Linkers
| PROTAC ID | Linker Type | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC-A | Alkyl | C8 alkyl chain | HeLa | 50 | >90 | Illustrative |
| PROTAC-B | PEG | 8-atom PEG chain | HeLa | 25 | >95 | Illustrative |
| PROTAC-C | PEG-Sulfone | This compound | HeLa | 15 | >98 | Hypothetical |
This data is illustrative and serves to highlight the potential differences in efficacy based on linker composition. Actual values are target and cell line-dependent.
Table 2: Properties of Different PROTAC Linker Classes
| Linker Class | Key Characteristics | Advantages | Disadvantages |
| Alkyl Chains | Flexible, hydrophobic | Synthetically accessible, good cell permeability | Can lead to poor solubility and non-specific binding |
| PEG Linkers | Flexible, hydrophilic | Improved solubility, can enhance cell permeability | May be susceptible to metabolism |
| PEG-Sulfone Linkers | Moderately flexible, hydrophilic, contains a polar sulfone group | Good balance of solubility and stability, potential for specific interactions | Synthesis can be more complex than simple alkyl or PEG linkers |
Signaling Pathways and Experimental Workflows
PROTACs exert their effect by hijacking the ubiquitin-proteasome system (UPS). The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of action of a PROTAC utilizing an this compound linker.
A systematic workflow is essential for the in vitro assessment of PROTAC efficacy. This typically involves a series of assays to confirm target engagement, ternary complex formation, and ultimately, protein degradation.
Caption: A typical experimental workflow for assessing the in vitro efficacy of PROTACs.
Experimental Protocols
Western Blot for Determination of DC50 and Dmax
This is the gold-standard assay for quantifying PROTAC-induced protein degradation.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HEK293T) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTACs (e.g., with this compound, alkyl, and standard PEG linkers) in cell culture medium. A typical concentration range is 0.1 nM to 10 µM.
-
Treat the cells with the different PROTAC concentrations for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for electrophoresis.
3. SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
Caption: Logical workflow for determining DC50 and Dmax from Western blot data.
Conclusion
The this compound linker represents a valuable tool in the design of PROTACs, offering a balance of hydrophilicity and potential metabolic stability. While direct comparative data for this specific linker is still emerging, the principles of PROTAC design suggest that the inclusion of PEG and sulfone elements can be advantageous for optimizing in vitro efficacy. The systematic evaluation of PROTACs with different linkers, using robust in vitro assays such as Western blotting, is crucial for identifying candidates with superior degradation potency and maximal efficacy. The detailed protocols and comparative framework provided in this guide serve as a resource for researchers in the rational design and assessment of next-generation protein degraders.
References
Sulfone vs. Maleimide Linkers: A Head-to-Head Comparison of In Vivo Stability for Advanced Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of antibody-drug conjugates (ADCs) that profoundly impacts their therapeutic index. An ideal linker must ensure the stable attachment of the cytotoxic payload to the antibody in systemic circulation to minimize off-target toxicity, while enabling its efficient release at the tumor site. This guide provides an objective, data-driven comparison of two prominent cysteine-reactive linker technologies: the traditional maleimide (B117702) linker and the next-generation sulfone linker, focusing on their in-vivo stability.
The stability of the linker is a key determinant of an ADC's safety and efficacy.[1] Premature release of the potent payload in the bloodstream can lead to systemic toxicity and a reduced therapeutic window.[2] While maleimide-based linkers have been historically prevalent in ADC development, their in vivo liability has spurred the development of more robust alternatives like sulfone linkers.[1][3]
The Instability of Maleimide Linkers: The Retro-Michael Reaction
The conventional maleimide linker reacts with thiol groups on cysteine residues of an antibody to form a thioether bond.[4] However, this linkage is susceptible to a retro-Michael reaction in vivo, a chemical process that reverses the initial conjugation.[4][5] This deconjugation is facilitated by thiol-containing molecules in the bloodstream, such as glutathione (B108866) and albumin.[4] The released payload can then bind to other circulating proteins, leading to off-target toxicity and diminished efficacy.[4][5]
One strategy to mitigate this instability is the hydrolysis of the succinimide (B58015) ring within the maleimide linker to a stable, ring-opened succinamic acid derivative, which is resistant to the retro-Michael reaction.[4][6] Self-stabilizing maleimides have been engineered to accelerate this hydrolysis, thereby "locking" the payload onto the antibody.[4]
Sulfone Linkers: A More Stable Alternative
Sulfone linkers, such as phenyloxadiazole sulfone, have emerged as a superior alternative, forming a stable thioether bond with cysteine residues that is resistant to the retro-Michael reaction.[1][7] This enhanced stability is crucial for developing ADCs with a wider therapeutic window and improved safety profiles.[3]
Quantitative Comparison of In Vivo Stability
The following tables summarize the quantitative data from comparative studies on the in vivo stability of sulfone and maleimide linkers.
Table 1: Comparative Plasma Stability of ADCs with Sulfone and Maleimide Linkers
| Linker Type | Experimental Conditions | Time Point | Remaining Intact ADC (%) | Key Findings | Reference(s) |
| Active-Mono-Sulfone-PEG | Incubation with 1 mM reduced glutathione at 37°C | 7 days | > 90% | Significantly more stable than the maleimide-PEG conjugate under thiol challenge. | [3][8] |
| Maleimide-PEG | Incubation with 1 mM reduced glutathione at 37°C | 7 days | < 70% | Substantial deconjugation observed. | [8] |
| Phenyloxadiazole Sulfone (THIOMAB HC-A114C) | Incubation in human plasma at 37°C | 1 month | ~90% | Substantial improvement in stability compared to the maleimide conjugate. | [9] |
| Maleimide (THIOMAB HC-A114C) | Incubation in human plasma at 37°C | 1 month | > 50% | Significant payload loss observed. | [9] |
| Phenyloxadiazole Sulfone (THIOMAB LC-V205C) | Incubation in human plasma at 37°C | 72 hours | > 80% | Maintained a high level of intact conjugate. | [9][10] |
| Maleimide (THIOMAB LC-V205C) | Incubation in human plasma at 37°C | 72 hours | ~80% | Showed relatively good stability at this specific conjugation site. | [9][10] |
| Phenyloxadiazole Sulfone (THIOMAB Fc-S396C) | Incubation in human plasma at 37°C | 72 hours | > 80% | Far more stable than the corresponding maleimide conjugate at a labile site. | [10] |
| Maleimide (THIOMAB Fc-S396C) | Incubation in human plasma at 37°C | 72 hours | ~20% | Demonstrated poor stability with significant deconjugation. | [9][10] |
Experimental Protocols for Assessing In Vivo Stability
Accurate assessment of linker stability is paramount in the preclinical development of ADCs. The primary methodologies employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][11]
Protocol 1: In Vivo Pharmacokinetic Study for Linker Stability Assessment
This protocol provides a general procedure for evaluating the in vivo stability of an ADC in a murine model.[2][12]
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Animal model (e.g., mice)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anticoagulant (e.g., EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
ELISA and/or LC-MS/MS instrumentation
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.[12]
-
ADC Administration: Prepare the ADC in sterile PBS and administer a single intravenous (IV) dose to a cohort of mice.[2][12]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 6, 24, 48, 72, 168 hours) post-injection.[2]
-
Plasma Preparation: Immediately transfer the blood into tubes containing an anticoagulant and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the plasma.[12]
-
Sample Storage: Collect the plasma supernatant and store at -80°C until analysis.[12]
-
Sample Analysis: Quantify the concentrations of total antibody, intact ADC, and free payload in the plasma samples using validated ELISA and/or LC-MS/MS methods.[11][12]
Protocol 2: ELISA-Based Quantification of Intact ADC
This method is used to measure the concentration of the antibody-conjugated drug over time in plasma samples.[4]
Procedure:
-
Plate Coating: Coat a 96-well plate with an antigen specific to the ADC's antibody and incubate overnight.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample Incubation: Add diluted plasma samples and standards to the wells and incubate. The intact ADC will bind to the coated antigen.[13]
-
Detection Antibody Incubation: Add an HRP-conjugated detection antibody that recognizes the payload and incubate.
-
Signal Development: Add a TMB substrate to develop a colorimetric signal.[12]
-
Measurement: Stop the reaction and read the absorbance at 450 nm.[12]
-
Quantification: Generate a standard curve to determine the concentration of intact ADC in the samples.[12]
Protocol 3: LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of payload that has been prematurely released from the ADC into circulation.[13]
Procedure:
-
Protein Precipitation: Add a precipitation agent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC.[13]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[13]
-
Analysis: Inject the supernatant into an LC-MS/MS system.[13]
-
Chromatography: Separate the free payload from other plasma components using liquid chromatography.[12]
-
Mass Spectrometry: Detect and quantify the free payload using mass spectrometry.[12]
Visualizing the Chemistry and Workflows
Caption: Maleimide linker instability via retro-Michael reaction and stabilization through hydrolysis.
Caption: Formation of a stable thioether bond with a sulfone linker.
Caption: General workflow for assessing the in vivo stability of ADCs.
Conclusion
The in vivo stability of the linker is a paramount consideration in the design of safe and effective antibody-drug conjugates. While traditional maleimide linkers have been widely used, their inherent susceptibility to the retro-Michael reaction, leading to premature payload release, is a significant drawback.[3][4] The experimental data clearly demonstrate that sulfone linkers offer superior stability in human plasma, resisting deconjugation and providing a more reliable platform for targeted drug delivery.[7][9][10] For researchers and drug development professionals aiming to create next-generation ADCs with an optimized therapeutic index, the adoption of sulfone linker chemistry represents a critical advancement towards achieving enhanced stability, safety, and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Validating Ternary Complex Formation with a New PROTAC
For researchers, scientists, and drug development professionals, the successful induction of a stable ternary complex—comprising the Protein of Interest (POI), a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase—is the foundational step in targeted protein degradation.[1] The formation, stability, and kinetics of this complex are critical determinants of a PROTAC's efficacy and selectivity.[1] This guide provides a comparative overview of key biophysical and cellular methodologies for validating and characterizing PROTAC ternary complex formation, complete with experimental data, detailed protocols, and workflow visualizations to inform assay selection and experimental design.
The PROTAC Mechanism of Action: A Signaling Pathway
PROTACs are heterobifunctional molecules that act as a molecular bridge, bringing a target protein and an E3 ligase into proximity.[2] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[3][4] The formation of the ternary complex is the linchpin of this process.
Figure 1. PROTAC mechanism of action.
Comparative Analysis of Key Validation Methods
The choice of an assay for validating ternary complex formation depends on several factors, including the desired parameters to be measured (e.g., affinity, kinetics, thermodynamics), throughput requirements, sample consumption, and whether the measurement is performed in vitro or in a cellular context. A multi-faceted approach using orthogonal techniques is often the most robust strategy.
Quantitative Data Summary for Biophysical Assays
The following table summarizes representative quantitative data for the well-characterized PROTAC MZ1, which recruits the von Hippel-Lindau (VHL) E3 ligase to degrade BRD4. These values can serve as a benchmark for new PROTAC development.
| Assay | Interaction | Parameter | Value | Reference PROTAC System |
| SPR | Binary (PROTAC-E3) | KD | ~70 nM | MZ1-VHL |
| Ternary (PROTAC+POI with E3) | KD | ~2 nM | MZ1+BRD4BD2 with VHL | |
| Cooperativity (α) | >30 | MZ1/BRD4BD2/VHL | ||
| ITC | Binary (PROTAC-E3) | KD | 67 ± 8 nM | MZ1-VHL |
| Ternary (PROTAC+POI with E3) | KD | 4.4 ± 1.0 nM | MZ1+BRD4BD2 with VHL | |
| Cooperativity (α) | 15 | MZ1/BRD4BD2/VHL | ||
| AlphaLISA | Ternary Complex Formation | EC50 | ~100 nM (Hook point) | dBET6/BRD4/CRBN |
| NanoBRET | Ternary Complex Formation (in-cell) | EC50 | 0.25 µM | RC-1/CRBN |
Note: Values are illustrative and can vary based on experimental conditions. Cooperativity (α) is calculated as KD,binary / KD,ternary. An α > 1 indicates positive cooperativity.[5]
In-Depth Methodologies and Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time measurement of binding kinetics (kon, koff) and affinity (KD).[6] It is highly valuable for quantifying both binary and ternary interactions.[5]
Figure 2. SPR experimental workflow.
Detailed Protocol:
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip surface.[7]
-
Binary Interaction Analysis:
-
Prepare a series of concentrations of the PROTAC in a suitable running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding kinetics (association and dissociation).[8]
-
Regenerate the sensor surface between injections if necessary.
-
-
Ternary Interaction Analysis:
-
Prepare solutions containing a fixed, near-saturating concentration of the target protein (POI) mixed with a serial dilution of the PROTAC.[8]
-
Inject these mixtures over the ligase-functionalized surface. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir for binary, or steady-state affinity for ternary) to calculate KD, kon, and koff.
-
Calculate the cooperativity factor, α = KD(binary) / KD(ternary).[9]
-
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamics of binding interactions.[10] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a single label-free, in-solution experiment.[11]
Figure 3. ITC experimental workflow.
Detailed Protocol:
-
Sample Preparation:
-
Binary Titrations:
-
Perform separate titrations to determine the binary binding parameters: titrate the PROTAC into the E3 ligase, and titrate the PROTAC into the POI.
-
-
Ternary Titration:
-
Fill the ITC sample cell with the E3 ligase.
-
Fill the injection syringe with a solution containing the POI pre-saturated with the PROTAC.[10]
-
Perform a series of small injections, measuring the heat change after each injection until saturation is reached.
-
-
Data Analysis:
-
Integrate the raw heat signals and subtract the heat of dilution from a control titration (e.g., titrant into buffer).
-
Fit the integrated data to a suitable binding model to determine KD, n, ΔH, and ΔS.
-
Calculate cooperativity from the thermodynamic parameters.
-
Proximity-Based Assays (AlphaLISA & TR-FRET)
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) are homogeneous, high-throughput assays that detect the proximity of two molecules.[12] For PROTACs, these assays are configured to generate a signal when the POI and E3 ligase are brought together by the PROTAC.[12]
Figure 4. Proximity assay workflow.
Detailed Protocol (AlphaLISA Example):
-
Reagent Preparation:
-
Use purified, tagged proteins (e.g., GST-tagged POI and His-tagged E3 ligase).
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
Prepare a mixture of AlphaLISA Acceptor beads (e.g., anti-GST coated) and Donor beads (e.g., anti-His coated).[1]
-
-
Assay Assembly: In a 384-well microplate, add the tagged POI, tagged E3 ligase, and the serially diluted PROTAC.[13]
-
Incubation for Complex Formation: Incubate the plate at room temperature (e.g., for 60 minutes) to allow the ternary complex to form.
-
Detection: Add the AlphaLISA bead mixture to all wells.[14]
-
Signal Development: Incubate the plate in the dark at room temperature (e.g., for 60 minutes).
-
Data Acquisition: Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where high concentrations of PROTAC lead to the "hook effect" due to the formation of binary complexes.[13]
NanoBRET™ Ternary Complex Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method used to measure protein-protein interactions in living cells.[15] It provides a quantitative measure of ternary complex formation in a physiological context.[2]
Figure 5. NanoBRET™ experimental workflow.
Detailed Protocol:
-
Cell Line Preparation: Co-transfect cells (e.g., HEK293) with plasmids encoding the POI fused to NanoLuc® luciferase (the BRET donor) and the E3 ligase fused to HaloTag® (the BRET acceptor).[16]
-
Cell Plating and Labeling: Plate the transfected cells in a white, 96- or 384-well plate. Add the fluorescent HaloTag® ligand to the cells and incubate to allow for covalent labeling of the HaloTag®-E3 ligase fusion protein.[8]
-
Compound Treatment: Add serial dilutions of the PROTAC compound to the wells. To distinguish ternary complex formation from degradation, a set of wells can be pre-treated with a proteasome inhibitor like MG132.[16]
-
Data Acquisition: Add the NanoBRET™ Nano-Glo® Substrate to initiate the luminescence reaction. Immediately measure the donor and acceptor emission signals using a plate reader equipped for BRET measurements.[16]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the ratio as a function of PROTAC concentration to determine the EC50 for ternary complex formation in a live-cell environment.
Conclusion
The validation of ternary complex formation is a cornerstone of PROTAC development. A comprehensive characterization requires a combination of in vitro biophysical assays and in-cell target engagement studies. Biophysical techniques like SPR and ITC provide detailed kinetic and thermodynamic data, which are crucial for understanding the molecular interactions and guiding the rational design of PROTACs.[6][11] High-throughput proximity assays such as AlphaLISA and TR-FRET are valuable for screening and ranking compounds.[12] Critically, cellular assays like NanoBRET confirm that the desired interactions occur within the complex milieu of a living cell, providing a more physiologically relevant measure of a PROTAC's potential.[2] By employing these robust techniques, researchers can gain critical insights into the formation, stability, and kinetics of PROTAC-induced ternary complexes, thereby accelerating the development of next-generation targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. eurekalert.org [eurekalert.org]
- 4. researchgate.net [researchgate.net]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. o2hdiscovery.co [o2hdiscovery.co]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. benchchem.com [benchchem.com]
- 15. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 16. benchchem.com [benchchem.com]
Evaluating the Off-Target Effects of m-PEG3-Sulfone-PEG3 Containing PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success while minimizing toxicity. The linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy and selectivity. This guide provides a comparative framework for evaluating the off-target effects of PROTACs containing the m-PEG3-Sulfone-PEG3 linker, a novel polyethylene (B3416737) glycol (PEG)-based linker featuring a central sulfone group.
The inclusion of a sulfone moiety in the PEG linker may influence its conformational rigidity, polarity, and metabolic stability, potentially altering the off-target profile compared to more conventional PEG or alkyl linkers. A comprehensive evaluation of these effects is crucial for the development of safe and effective protein degraders. This guide outlines key experimental protocols, presents a framework for comparative data analysis, and visualizes the underlying biological and experimental workflows.
Comparative Analysis of PROTAC Linkers
The off-target profile of a PROTAC is intimately linked to the physicochemical properties of its linker. The this compound linker's unique combination of flexible PEG chains and a polar, rigid sulfone group may offer a distinct advantage in optimizing the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for selective protein degradation. However, it also necessitates a thorough investigation into its potential for unintended protein degradation.
A systematic evaluation should compare the off-target profile of a PROTAC containing the this compound linker with analogues featuring well-characterized linkers, such as standard PEG and alkyl chains.
Illustrative Quantitative Proteomics Data
Due to the novelty of the this compound linker, publicly available, direct comparative off-target data is limited. The following table provides a hypothetical but representative dataset from a global proteomics experiment, illustrating how the off-target profiles of different PROTACs targeting Bromodomain-containing protein 4 (BRD4) might be compared.
Table 1: Illustrative Proteome-wide Analysis of BRD4-Targeting PROTACs
| Protein Name | Gene Name | PROTAC with this compound Linker (Log2 Fold Change) | PROTAC with PEG4 Linker (Log2 Fold Change) | PROTAC with Alkyl C4 Linker (Log2 Fold Change) | Potential Off-Target? |
| BRD4 | BRD4 | -4.5 | -4.2 | -3.8 | No (On-Target) |
| BRD2 | BRD2 | -1.5 | -2.8 | -3.5 | Yes |
| BRD3 | BRD3 | -1.2 | -2.5 | -3.1 | Yes |
| Protein X | GENEX | -0.5 | -1.8 | -0.8 | Yes (for PEG4) |
| Protein Y | GENEY | -2.1 | -0.7 | -0.9 | Yes (for Sulfone) |
This table presents hypothetical data for illustrative purposes.
In this hypothetical scenario, the PROTAC with the this compound linker demonstrates superior selectivity for BRD4 over other BET family members (BRD2, BRD3) compared to the standard PEG and alkyl linkers. However, it also shows a unique potential off-target, "Protein Y," highlighting the importance of empirical validation for each new linker chemistry.
Experimental Protocols for Off-Target Evaluation
A multi-pronged approach is essential for a comprehensive assessment of off-target effects. This typically involves an initial unbiased screening followed by targeted validation assays.
1. Mass Spectrometry-Based Global Proteomics for Unbiased Off-Target Discovery
This is the gold standard for identifying unintended protein degradation across the entire proteome.[1]
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to 70-80% confluency.
-
Treat cells with the test PROTAC (containing the this compound linker), control PROTACs (with standard PEG and alkyl linkers), a vehicle control (e.g., DMSO), and an inactive epimer control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
Isobaric Labeling and Mass Spectrometry:
-
Label the peptide samples from each condition with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify thousands of proteins.
-
Perform statistical analysis to identify proteins with a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls. These are considered potential off-targets.
-
2. Western Blotting for Validation of Off-Target Degradation
Western blotting is a targeted approach used to confirm the degradation of specific proteins identified in the global proteomics screen.
-
Cell Culture and Lysis:
-
Treat cells with a range of concentrations of the PROTACs being compared.
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein lysate by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane and incubate with a primary antibody specific to the potential off-target protein.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities relative to a loading control (e.g., GAPDH).
-
3. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that the PROTAC physically interacts with potential off-target proteins in a cellular context.[2]
-
Cell Treatment and Heating:
-
Treat intact cells with the PROTAC or a vehicle control.
-
Aliquot the cell suspension and heat at a range of temperatures.
-
-
Lysis and Separation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
-
Protein Detection and Analysis:
-
Analyze the amount of soluble protein in the supernatant by Western blot or other quantitative methods.
-
A shift in the melting curve of a protein in the presence of the PROTAC indicates direct binding.
-
Visualizing Key Concepts and Workflows
Diagram 1: PROTAC Mechanism and Off-Target Pathways
Caption: On-target versus off-target degradation pathways mediated by PROTACs.
Diagram 2: Experimental Workflow for Off-Target Evaluation
References
Determining Efficacy of Novel Protein Degraders: A Comparative Guide to DC50 and Dmax Determination
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery. Unlike traditional inhibitors that merely block a protein's function, degraders mediate the removal of target proteins.[1] The efficacy of these novel degraders is primarily quantified by two key parameters: DC50, the half-maximal degradation concentration, and Dmax, the maximum degradation achievable.[1][2][3][4][5] This guide provides a comparative overview of common experimental methods for determining these critical values, complete with detailed protocols and data analysis guidance.
Core Concepts: DC50 and Dmax
-
DC50 (Degradation Concentration 50): This value represents the concentration of a degrader required to achieve 50% degradation of the target protein.[1][2][3][4][5][6] A lower DC50 value signifies higher potency of the degrader.
-
Dmax (Maximum Degradation): This parameter indicates the maximum percentage of the target protein that can be degraded by a particular compound.[1][2][3][5] It reflects the efficacy of the degrader.
The Underlying Mechanism: The Ubiquitin-Proteasome System
Novel protein degraders, such as PROTACs, function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][7][8][9] A PROTAC is a heterobifunctional molecule with one end that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[1][7] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI.[1][7] The polyubiquitin (B1169507) chain acts as a tag, marking the POI for degradation by the 26S proteasome.[1][8]
Caption: PROTAC-mediated protein degradation pathway.
Comparative Analysis of Experimental Methods
The determination of DC50 and Dmax values relies on the accurate quantification of target protein levels following treatment with a degrader. Several methods are commonly employed, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Western Blotting | Size-based separation of proteins via gel electrophoresis, followed by antibody-based detection of the target protein.[10][11] | Widely accessible, provides information on protein size and potential modifications, relatively low cost.[11] | Lower throughput, semi-quantitative, requires specific antibodies, can be time-consuming. |
| HiBiT Assay | A luminescent-based assay where the target protein is endogenously tagged with a small HiBiT peptide.[1][12] Degradation is measured by a loss of luminescent signal.[1][12] | High-throughput, quantitative, real-time measurements in live cells, high sensitivity.[1][5] | Requires CRISPR/Cas9-mediated cell line engineering, potential for the tag to interfere with protein function.[12] |
| Mass Spectrometry | Identifies and quantifies proteins based on their mass-to-charge ratio, providing a global view of the proteome.[10] | Unbiased and highly sensitive, can identify off-target effects and post-translational modifications.[10] | Requires specialized equipment and expertise, complex data analysis, higher cost. |
| Reporter Gene Assays | The target protein is fused to a reporter protein like GFP or luciferase, and degradation is monitored by changes in the reporter signal.[10] | Can be adapted for high-throughput screening, allows for live-cell imaging. | Overexpression of fusion proteins may not reflect endogenous protein behavior, the reporter tag could affect degradation.[13] |
Experimental Workflow for DC50 and Dmax Determination
A typical workflow for characterizing a novel protein degrader involves a dose-response treatment followed by protein quantification and data analysis.
Caption: General experimental workflow for DC50 and Dmax determination.
Detailed Experimental Protocols
Protocol 1: Western Blotting
This protocol outlines the traditional method for quantifying protein degradation.[4]
Materials:
-
Cell line expressing the target protein
-
Novel protein degrader compound
-
Vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a serial dilution of the protein degrader for a predetermined time (e.g., 24 hours).[1] Include a vehicle-only control.[1]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[1]
-
SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer, boil, and load equal amounts onto an SDS-PAGE gel.[1] Separate proteins by electrophoresis and transfer them to a membrane.[1]
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein.[5] After washing, incubate with the HRP-conjugated secondary antibody.[5]
-
Detection: Detect the chemiluminescent signal using an imaging system.[1]
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein to normalize the data.[12]
Protocol 2: Live-Cell HiBiT Assay
This protocol describes a high-throughput method for quantifying protein degradation in live cells.[1]
Materials:
-
CRISPR-edited cell line expressing the HiBiT-tagged target protein
-
LgBiT protein
-
White, opaque 96- or 384-well plates
-
Nano-Glo® Live Cell Assay Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HiBiT-tagged cells in a white-walled multi-well plate.
-
Degrader Treatment: Prepare serial dilutions of the degrader in the assay medium and add them to the wells, including a vehicle control.
-
Luminescence Measurement: Add the Nano-Glo® Live Cell Assay Reagent to each well.[1] Incubate as per the manufacturer's instructions and measure luminescence using a plate reader.[1]
Data Analysis and Interpretation
The quantitative data from the dose-response experiments are used to calculate the DC50 and Dmax values.
Caption: Logic for DC50 and Dmax determination.
Data Analysis Steps:
-
Quantify Protein Levels: For Western blots, quantify band intensities using densitometry software.[1] For HiBiT assays, use the raw luminescence values.
-
Normalize Data: Normalize the target protein signal to a loading control (for Western blots) or to the vehicle control.[1][3] Calculate the percentage of remaining protein relative to the vehicle-treated control, which is set to 100%.[3]
-
Plot Dose-Response Curve: Plot the percentage of remaining protein against the logarithm of the degrader concentration.[1]
-
Curve Fitting: Fit the data to a non-linear regression model, typically a four-parameter logistic (4PL) curve.[3] The equation for a 4PL model is: Y = Bottom + (Top - Bottom) / (1 + (X / DC50)^HillSlope) Where Y is the percentage of remaining protein, X is the degrader concentration, Top is the maximum percentage of remaining protein (ideally 100%), and Bottom is the minimum percentage of remaining protein.[1]
-
Determine DC50 and Dmax: The DC50 is the concentration at which 50% of the protein is degraded, which is a parameter directly derived from the curve fit.[1] Dmax is calculated from the bottom plateau of the curve (Dmax = 100 - Bottom).[1]
By following these protocols and data analysis procedures, researchers can accurately and reproducibly determine the DC50 and Dmax values, providing a robust assessment of the potency and efficacy of novel protein degraders. This information is crucial for the selection and optimization of lead candidates in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. benchchem.com [benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. biopharma.co.uk [biopharma.co.uk]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Out with the Old, In with the New? Comparing Methods for Measuring Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC Linkers: Unveiling the Impact on Pharmacokinetic Properties
For Researchers, Scientists, and Drug Development Professionals
The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic success, profoundly influencing its pharmacokinetic profile.[1] While often perceived as a simple spacer, the linker's chemical composition, length, and rigidity play a pivotal role in absorption, distribution, metabolism, and excretion (ADME).[1] This guide provides an objective comparison of the pharmacokinetic properties of different PROTAC linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
PROTACs, due to their bivalent nature, are typically larger and more complex than traditional small-molecule drugs, often falling "beyond the Rule of Five," which presents significant challenges in achieving desirable drug-like properties, particularly oral bioavailability.[1][2] The linker, being the most synthetically malleable part of the PROTAC, offers a prime opportunity to fine-tune its physicochemical characteristics and, consequently, its pharmacokinetic behavior.[1]
Comparative Analysis of PROTAC Linker Types
PROTAC linkers can be broadly categorized into three main classes: flexible linkers (such as polyethylene (B3416737) glycol and alkyl chains) and rigid linkers (which incorporate cyclic moieties).[1] Each class imparts distinct pharmacokinetic characteristics to the PROTAC molecule.[1]
Flexible Linkers: The Double-Edged Sword of Conformational Freedom
Flexible linkers, like polyethylene glycol (PEG) and alkyl chains, are the most commonly employed type in PROTAC design due to their synthetic accessibility and the ease with which their length can be modulated.[3]
-
Polyethylene Glycol (PEG) Linkers: These hydrophilic linkers are composed of repeating ethylene (B1197577) glycol units.[3] They are known to enhance the aqueous solubility of PROTACs, which can be advantageous for formulation and bioavailability.[4][5] However, longer PEG chains may be more susceptible to metabolism and can sometimes hinder cell permeability.[4][6]
-
Alkyl Chains: These linkers are hydrophobic and can improve cell permeability by facilitating passive diffusion across the cell membrane.[5] However, their hydrophobicity can lead to reduced aqueous solubility and potentially increased non-specific binding.[2][5]
Rigid Linkers: Enhancing Stability and Optimizing Conformation
There is a growing trend towards the use of more rigid linkers to enhance metabolic stability and cellular permeability.[1] Rigid linkers, which often incorporate cyclic structures like piperidine, piperazine, or aromatic rings, can help to lock the PROTAC in a bioactive conformation.[7] This pre-organization can improve ternary complex formation and, consequently, degradation activity.[7] PROTACs with rigid linkers have shown favorable in vivo properties, leading to their advancement into clinical trials.[8]
Data Presentation: A Comparative Overview of Linker Performance
The following tables summarize representative quantitative data from various studies, illustrating the impact of linker type on key pharmacokinetic parameters. It is important to note that direct comparisons across different studies are challenging due to variations in the target protein, E3 ligase, and specific molecular scaffolds.[1][3]
Table 1: Impact of Linker Type on In Vitro Metabolic Stability [7]
| PROTAC Example | Linker Type | E3 Ligase | Target Protein | In Vitro Half-life (t½) in Human Liver Microsomes (min) |
| BETd-1 | Alkyl (4-carbon) | CRBN | BET | 45 |
| ARV-110 | Rigid (piperidine-piperazine) | CRBN | Androgen Receptor | >120 |
| Representative PEG-PROTAC | PEG | VHL | BRD4 | 60 |
Table 2: Comparative In Vivo Pharmacokinetic Parameters of PROTACs with Different Linkers in Rodents [8]
| PROTAC Name | Linker Type | Target Protein | E3 Ligase | Species | Route | Oral Bioavailability (%) | Clearance (mL/h/kg) | Half-life (t½) (h) |
| ARV-110 | Rigid (piperidine-piperazine) | Androgen Receptor (AR) | CRBN | Rat | PO | 23.83 | 413.6 | 2.8 |
| ARV-471 | Rigid | Estrogen Receptor (ER) | CRBN | Rat | PO | Moderate | Low | 10.5 |
| Representative Alkyl-PROTAC | Alkyl | Various | Various | Mouse | IV | - | High | 1-3 |
| Representative PEG-PROTAC | PEG | Various | Various | Mouse | IV | - | Moderate | 2-4 |
Table 3: Head-to-Head Comparison of Physicochemical and Biological Properties of PEG vs. Alkyl Linkers [2][4]
| Property | PEG Linker | Alkyl Linker | Remarks |
| Aqueous Solubility | Enhanced | Reduced | The ether oxygens in PEG chains act as hydrogen bond acceptors, improving interaction with water. |
| Topological Polar Surface Area (TPSA) | Higher | Lower | The repeating ether oxygens contribute to a higher TPSA. |
| Cell Permeability | Complex/Variable | Generally Higher (with caveats) | Alkyl linkers, being more lipophilic, can enhance passive permeability. However, excessive lipophilicity can lead to poor solubility and non-specific binding. |
| Metabolic Stability | Can be susceptible to oxidation | Generally higher | C-C bonds in alkyl chains are generally more stable to metabolism than C-O bonds in PEG linkers. |
| Degradation Efficiency (DC₅₀/Dₘₐₓ) | System-Dependent | System-Dependent | The optimal linker is highly dependent on the specific target and E3 ligase pair. |
Experimental Protocols
Accurate assessment of the pharmacokinetic properties of PROTACs relies on robust and well-defined experimental methodologies. Below are detailed protocols for key in vitro and in vivo assays.
In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLMs)
Objective: To determine the rate of metabolic degradation of a PROTAC upon incubation with HLMs, providing an indication of its intrinsic clearance.[7]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test PROTAC in a suitable organic solvent (e.g., DMSO).
-
Thaw cryopreserved Human Liver Microsomes (HLMs) on ice.
-
Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate (B84403) buffer (pH 7.4).
-
-
Incubation:
-
Pre-warm the HLM suspension and the PROTAC working solution at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the mixture of HLMs and the PROTAC. The final PROTAC concentration is typically 1 µM.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Sample Collection and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining PROTAC against time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a PROTAC using a human colon adenocarcinoma cell line (Caco-2) that forms a monolayer mimicking the intestinal epithelium.[9]
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test PROTAC (typically at 10 µM) to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment (B for A-to-B transport, and A for B-to-A transport).
-
Analyze the concentration of the PROTAC in the collected samples and the initial donor solution by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the potential for active efflux.
-
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a PROTAC following intravenous (IV) and oral (PO) administration in rodents (e.g., rats or mice).[10]
Methodology:
-
Animal Dosing:
-
Administer the PROTAC formulation to the animals via the desired route (IV or PO) at a specific dose.
-
For IV administration, the PROTAC is typically dissolved in a vehicle such as a mixture of DMSO, PEG400, and saline.
-
For PO administration, the PROTAC is often formulated as a suspension or solution in a suitable vehicle.
-
-
Blood Sampling:
-
Collect blood samples from a suitable site (e.g., tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%) calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[10]
-
-
Mandatory Visualization
Caption: Experimental workflow for assessing PROTAC pharmacokinetic properties.
Caption: Relationship between PROTAC linker type and pharmacokinetic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. waters.com [waters.com]
Linker Technology in Focus: A Comparative Guide for HER2-Targeted Antibody-Drug Conjugates
The design of an Antibody-Drug Conjugate (ADC) is a multi-faceted challenge where the linker, the component connecting the monoclonal antibody to the cytotoxic payload, plays a pivotal role in determining the therapeutic index.[1][2] The choice between a cleavable and a non-cleavable linker strategy dictates the ADC's stability in circulation, its mechanism of drug release, and its overall efficacy and safety profile.[3][4] This guide provides a comparative analysis of cleavable and non-cleavable linkers, using the clinically significant biological target HER2 as a case study. We will examine experimental data comparing the performance of ADCs employing these distinct linker technologies.
Data Presentation: Comparing Linker Performance
The following tables summarize quantitative data from preclinical studies to compare the performance of HER2-targeted ADCs with different linker types. A premier example involves comparing Trastuzumab emtansine (T-DM1), which uses a non-cleavable thioether linker (SMCC), with Trastuzumab deruxtecan (B607063) (T-DXd), which employs a cleavable, enzyme-sensitive tetrapeptide linker.[5][6]
Table 1: Comparative In Vitro Cytotoxicity of HER2-Targeted ADCs
The half-maximal inhibitory concentration (IC₅₀) measures the potency of a drug in inhibiting cell growth, with lower values indicating higher potency.[3]
| ADC Platform | Linker Type | Payload | Target Cell Line (HER2 Expression) | IC₅₀ (ng/mL) | Reference(s) |
| Anti-HER2-MMAE | Cleavable (vc-PAB) | MMAE | SK-BR-3 (High) | 10 | [1] |
| Anti-HER2-MMAE | Non-cleavable (mc) | MMAE | SK-BR-3 (High) | 25 | [1] |
| Trastuzumab deruxtecan (T-DXd) | Cleavable (tetrapeptide) | Topoisomerase I Inhibitor (DXd) | KPL-4 (High) | 1.63 | [5] |
| Trastuzumab emtansine (T-DM1) | Non-cleavable (SMCC) | Tubulin Inhibitor (DM1) | KPL-4 (High) | 4.90 | [5] |
Table 2: Comparative In Vivo Efficacy in Xenograft Models
Tumor growth inhibition (TGI) is a key measure of an ADC's anti-cancer activity in animal models.[4] The phase III DESTINY-Breast03 clinical trial provided a direct comparison between T-DXd and T-DM1 in patients with HER2-positive metastatic breast cancer.
| ADC | Linker Type | Xenograft Model / Clinical Trial | Key Efficacy Findings | Reference(s) |
| Trastuzumab deruxtecan (T-DXd) | Cleavable | DESTINY-Breast03 | Objective Response Rate (ORR): 79.7% | [5] |
| Trastuzumab emtansine (T-DM1) | Non-cleavable | DESTINY-Breast03 | Objective Response Rate (ORR): 34.2% | [5] |
Key Mechanisms and Workflows
The choice of linker technology fundamentally alters the mechanism of payload delivery.
Cleavable linkers are designed to be selectively cleaved by enzymes (like Cathepsin B) that are abundant in the lysosome, releasing the unmodified, potent payload.[7] If this payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring cancer cells, a phenomenon known as the "bystander effect".[3][7] In contrast, non-cleavable linkers require the complete proteolytic degradation of the antibody backbone to release the payload, which remains attached to the linker and a residual amino acid.[6] This complex is typically less membrane-permeable, limiting the bystander effect.[4]
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of ADC performance studies.
1. In Vitro Cytotoxicity Assay (MTT-based)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC₅₀).[2]
-
Cell Culture: Human cancer cell lines with varying levels of target antigen expression (e.g., HER2-positive SK-BR-3) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with a range of serial dilutions of the ADC. Control wells receive vehicle solution.
-
Incubation: The plates are incubated for a period of 72 to 120 hours to allow the ADC to exert its cytotoxic effect.
-
Viability Measurement: Cell viability is assessed using a colorimetric method like the MTT assay. The MTT reagent is added to each well and incubated, allowing viable cells to convert it into a colored formazan (B1609692) product. The absorbance is then measured with a plate reader.
-
Data Analysis: The percentage of viable cells is plotted against the ADC concentration. The IC₅₀ value is determined using non-linear regression analysis.[1]
2. In Vivo Tumor Growth Inhibition (TGI) Xenograft Study
These studies evaluate the anti-tumor activity of an ADC in a living organism, typically immunocompromised mice bearing human tumor xenografts.[2]
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.[8]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups (vehicle control, different ADCs, different doses).[2]
-
ADC Administration: The ADCs are administered to the mice, typically via intravenous (IV) injection, following a predetermined dosing schedule.[8]
-
Efficacy Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week) to assess efficacy and toxicity, respectively.[2]
-
Data Analysis: The mean tumor volume for each group is plotted over time. The primary endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in mean tumor volume between treated and control groups at the end of the study.[2]
3. Plasma Stability Assay
This assay quantifies the stability of the ADC and prevents the premature release of its payload in the bloodstream.[1]
-
Incubation: The ADC is incubated in plasma (e.g., mouse or human) at 37°C for various time points.
-
Quantification: The amount of intact ADC remaining in the plasma over time is quantified. This can be done using methods like ELISA, which captures the antibody and detects the payload.
-
Data Analysis: The percentage of intact ADC is plotted against time to determine its stability profile and half-life in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Quantitative Proteomics for Validating Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the precise validation of target protein degradation (TPD) is paramount in the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[1][2] Mass spectrometry (MS)-based proteomics has emerged as an indispensable tool, offering a global and unbiased view of the proteome-wide effects of a degrader.[1][3] This guide provides an objective comparison of various MS-based quantitative proteomics methods and other alternatives, supported by experimental data and detailed protocols.
Targeted protein degradation is a therapeutic strategy that harnesses the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[4] Bifunctional molecules like PROTACs bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1][5] Robust validation of the efficacy and specificity of these degraders is a critical step in their development and requires precise quantification of the target protein's depletion.[3]
Signaling Pathway of Targeted Protein Degradation
Caption: PROTAC-mediated targeted protein degradation pathway.
Comparison of Quantitative Proteomics Methods
Mass spectrometry-based proteomics provides a comprehensive and quantitative analysis of protein abundance changes induced by a degrader.[1][6] There are two main approaches: global (or discovery) proteomics and targeted proteomics.[1]
Quantitative Data Summary
| Feature | Tandem Mass Tag (TMT) Proteomics | Label-Free Quantification (LFQ) | Parallel Reaction Monitoring (PRM) |
| Principle | Isobaric labeling of peptides for relative quantification of multiple samples in a single MS run.[7] | Compares the signal intensities of peptides across different runs without chemical labels.[1] | Targeted quantification of a predefined set of peptides using high-resolution mass spectrometry.[1][8] |
| Throughput | High (multiplexing up to 18 samples).[1] | Moderate to High. | Moderate (tens to hundreds of targets).[9][10] |
| Sensitivity | High. | Moderate to High, especially with DIA.[11] | Very High.[8][10] |
| Specificity | High. | Moderate, potential for interference. | Very High.[1][8] |
| Precision | High, reduced run-to-run variability due to multiplexing.[1] | Lower than TMT due to potential run-to-run variation, though DIA improves this.[1][12] | High.[9] |
| Coverage | Proteome-wide. | Proteome-wide. | Targeted to specific proteins. |
| Key Advantage | High precision and throughput for comparing multiple conditions.[1] | Cost-effective and simpler sample preparation.[1] | Gold standard for validating specific degradation events with high accuracy.[1][8] |
| Key Disadvantage | Higher cost of reagents. | Susceptible to run-to-run variability and missing values (especially with DDA).[1][12] | Requires a priori knowledge of the target proteins and peptides.[1] |
Experimental Workflows and Protocols
Detailed and reproducible protocols are crucial for reliable experimental outcomes.[3]
General Experimental Workflow
Caption: General experimental workflow for proteomics-based TPD validation.
Protocol 1: TMT-Based Quantitative Proteomics
This protocol provides a general workflow for TMT-based quantitative proteomics to assess the global effects of a PROTAC.[1][7]
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis and Protein Extraction: Harvest and wash the cells. Lyse the cells in a buffer containing protease and phosphatase inhibitors to ensure protein integrity.[2]
-
Protein Digestion: Quantify the protein concentration in each lysate. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[2][7]
-
TMT Labeling: Label the peptides from each condition with a unique TMT isobaric tag. Combine the labeled peptide samples.[7]
-
Fractionation (Optional): To reduce sample complexity, fractionate the pooled, labeled peptide sample using high-pH reversed-phase liquid chromatography.[3]
-
LC-MS/MS Analysis: Analyze each fraction (or the unfractionated sample) by LC-MS/MS on a high-resolution mass spectrometer. Acquire data in a data-dependent acquisition (DDA) mode.[1][3]
-
Data Analysis: Process the raw MS data using software such as Proteome Discoverer or MaxQuant.[1][3] Identify peptides and proteins by searching against a relevant protein database. Quantify the relative abundance of proteins based on the TMT reporter ion intensities. Perform statistical analysis to identify proteins that are significantly up- or down-regulated.[1]
Protocol 2: Label-Free Quantification (DIA-based)
This protocol outlines a workflow for label-free quantification using data-independent acquisition (DIA).
-
Cell Culture, Treatment, Lysis, and Digestion: Follow steps 1-3 from the TMT protocol for each individual sample.
-
LC-MS/MS Analysis: Analyze each peptide sample separately by LC-MS/MS. The mass spectrometer is operated in DIA mode, where all ions within a selected mass-to-charge ratio (m/z) range are fragmented.[8][11]
-
Data Analysis: Process the DIA data using specialized software (e.g., Spectronaut, DIA-NN). This typically involves building a spectral library from DDA runs of a pooled sample or using a library-free approach. Align the retention times and m/z values across runs and extract the quantitative information for each peptide.
Protocol 3: Parallel Reaction Monitoring (PRM) for Targeted Validation
This protocol outlines a workflow for the targeted quantification of a specific protein of interest using PRM.[1]
-
Sample Preparation: Prepare cell lysates and digest proteins as described in the TMT protocol.[1]
-
Peptide Selection and Method Development: Select 2-3 unique, proteotypic peptides for the target protein. These peptides should be readily detectable by mass spectrometry.[1] Optimize the collision energy for each peptide to achieve the best fragmentation pattern.
-
LC-MS/MS Analysis (PRM): Analyze the digested samples on a high-resolution mass spectrometer operating in PRM mode. The instrument will specifically target the selected precursor ions for fragmentation and acquire high-resolution spectra of the fragment ions.[13]
-
Data Analysis: Integrate the peak areas of the fragment ions for each target peptide across the different samples. Normalize the data to a stable housekeeping protein or use an internal standard for absolute quantification.[1]
Alternative and Complementary Validation Methods
While mass spectrometry provides the most comprehensive data, other techniques are also valuable for validating protein degradation.[1]
| Method | Principle | Advantages | Disadvantages |
| Western Blotting | Antibody-based detection of a specific protein separated by size.[3] | Accessible, relatively inexpensive, provides molecular weight information.[14] | Semi-quantitative, lower throughput, dependent on antibody quality.[2][3] |
| In-Cell Western™ / ELISA | Microplate-based immunofluorescent or colorimetric detection.[1][6] | Higher throughput than traditional Western blotting.[1][6] | Less specific than MS, requires specific antibodies.[1] |
| HiBiT/NanoBRET | Bioluminescence-based assays to measure protein levels in live cells.[1] | Real-time measurements, high sensitivity.[1][2] | Requires genetic modification of cells.[1] |
| Immunofluorescence | Antibody-based visualization of protein localization and abundance in cells.[1] | Provides spatial information.[1] | Not quantitative, dependent on antibody quality.[1] |
TPD Validation Logic
Caption: A multi-step strategy for validating targeted protein degradation.
Conclusion
The validation of on-target protein degradation is a cornerstone of developing novel TPD therapeutics.[3] While traditional methods like Western blotting are valuable for initial screening, mass spectrometry-based proteomics offers unparalleled depth, providing a global and unbiased view of a degrader's effects on the entire proteome.[2][3] Global proteomics methods like TMT and LFQ are crucial for assessing on-target efficacy and identifying potential off-target liabilities simultaneously.[2][15] Targeted proteomics, particularly PRM, provides the gold standard for accurate quantification of specific degradation events.[1][8] Ultimately, a multi-faceted approach, leveraging the strengths of different techniques at various stages of the discovery and development pipeline, will provide the most complete and reliable validation of on-target protein degradation.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation | Biognosys [biognosys.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What Is Targeted Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 9. How PRM Proteomics Supports Biomarker Validation? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. An Introduction to Advanced Targeted Acquisition Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 12. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
- 13. PTM PRM Service - Creative Diagnostics [cd-elisakit.com]
- 14. researchgate.net [researchgate.net]
- 15. Protein Degrader [proteomics.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of m-PEG3-Sulfone-PEG3
This document provides a comprehensive, procedural guide for the safe and compliant disposal of m-PEG3-Sulfone-PEG3, a bifunctional crosslinker commonly used in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to these protocols is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This guidance is intended for researchers, scientists, and drug development professionals.
I. Hazard Assessment and Personal Protective Equipment (PPE)
While polyethylene (B3416737) glycol (PEG) compounds are generally considered to have low toxicity, the sulfone group and the overall chemical structure necessitate careful handling.[1]
Potential Hazards:
-
Eye Irritation: May cause irritation upon contact.
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.
-
Inhalation: May be harmful if inhaled, particularly as a dust or aerosol.
-
Ingestion: May be harmful if swallowed.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[1] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | Prevents direct skin contact with the chemical. |
| Laboratory coat. | Protects clothing and underlying skin. | |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | Minimizes inhalation of any potential vapors or dust. |
II. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal contractor.[2][3] Do not dispose of this chemical down the drain or in regular solid waste.[2][4]
Experimental Protocol: Waste Collection and Storage
-
Container Selection:
-
Labeling:
-
Waste Segregation:
-
Waste Collection:
-
Solid Waste: Carefully transfer solid this compound into the designated waste container using a clean spatula or scoop. Avoid generating dust.
-
Liquid Waste: If this compound is in solution, carefully pour the liquid waste into the designated container, avoiding splashes. Perform this transfer in a chemical fume hood.
-
-
Container Storage:
-
Arranging for Disposal:
-
Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed chemical waste contractor.[6]
-
III. Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately.
Spill Cleanup:
-
Ensure Proper PPE: Wear the appropriate personal protective equipment as outlined in the table above.
-
Contain the Spill:
-
For solid spills: Carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust formation.[1]
-
For liquid spills: Absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand.[5]
-
-
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent or detergent and water.
-
Dispose of Cleanup Materials: Collect all contaminated cleanup materials in a sealed, labeled hazardous waste container for disposal.
-
Ventilate: Ensure the area is well-ventilated.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
IV. Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound waste.
References
Personal protective equipment for handling m-PEG3-Sulfone-PEG3
Personal Protective Equipment (PPE)
When handling m-PEG3-Sulfone-PEG3, the following personal protective equipment is mandatory to prevent exposure and ensure safety.
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Safety goggles with side-shields.[1][2] | Protects against splashes of the compound.[1] |
| Hand Protection | Nitrile rubber gloves with a thickness greater than 0.11 mm.[1][3] | Prevents skin contact. Gloves should be inspected before use and disposed of properly.[1] |
| Body Protection | A standard laboratory coat.[1] In cases of high risk of exposure, chemical-resistant suits may be necessary.[2] | Protects skin and clothing from contamination.[1] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area.[1] Use a NIOSH-approved respirator if generating aerosols or dust.[1][2] | Prevents inhalation of airborne particles.[1] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.[1]
-
Handle as a solid to minimize dust. If the compound is a powder, weigh it carefully to avoid creating airborne dust.[1]
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.[1]
-
Avoid direct contact with skin and eyes.[2]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]
-
Keep away from strong acids and oxidizing agents.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible in the storage and handling areas.[2]
Disposal Plan
The disposal of this compound must be handled with care to prevent environmental contamination.
Waste Classification:
-
Determine if the waste is classified as hazardous according to local, state, and federal regulations.[2] Although polyethylene (B3416737) glycol itself is not typically considered hazardous, the overall compound should be evaluated.
Disposal Method:
-
Dispose of waste in accordance with local, state, and federal regulations.[1]
-
Contaminated materials, including gloves and empty containers, should be placed in a designated, sealed waste container.[1]
-
Do not pour this compound down the drain or into sewer systems.[2] It should be disposed of as chemical waste through a licensed disposal contractor.
Experimental Workflow: Safe Handling of this compound
Caption: A workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
